molecular formula C3H7NO3 B555941 Isoserine CAS No. 565-71-9

Isoserine

Katalognummer: B555941
CAS-Nummer: 565-71-9
Molekulargewicht: 105.09 g/mol
InChI-Schlüssel: BMYNFMYTOJXKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870737
Record name (+/-)-Isoserine
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Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

565-71-9, 632-12-2
Record name Isoserine
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Record name Isoserine
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Record name 3-Amino-2-hydroxypropionic acid
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Record name (+/-)-Isoserine
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Record name Propanoic acid, 3-amino-2-hydroxy
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Record name 3-Amino-2-hydroxypropanoic acid
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Record name Isoserine, DL-
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Foundational & Exploratory

An In-depth Technical Guide to the Structure and Activity of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of isoserine. This compound, a non-proteinogenic amino acid and structural isomer of serine, is a molecule of increasing interest in medicinal chemistry and neurobiology due to its unique biological functions, including its role as a modulator of neurotransmitter transporters and as an enzyme inhibitor.

Core Molecular Structure and Properties

This compound, systematically named 3-amino-2-hydroxypropanoic acid , is a structural isomer of the common amino acid serine (2-amino-3-hydroxypropanoic acid). The key distinction lies in the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the propane backbone. In this compound, the amino group is at the β-carbon (C3) and the hydroxyl group is at the α-carbon (C2), whereas in serine, the positions are reversed.[1][2] This structural variance imparts distinct chemical and biological properties.

This compound is a chiral molecule and exists as two stereoisomers, (S)-isoserine (L-isoserine) and (R)-isoserine (D-isoserine), as well as a racemic mixture, (DL)-isoserine.[3] It is typically a white to off-white crystalline powder that is soluble in water.[4]

Caption: 2D structure of this compound.

Structural Isomerism: this compound vs. Serine

The distinct arrangement of functional groups between this compound and serine is fundamental to their different roles in biological systems.

Caption: Structural comparison of Serine and this compound.

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing essential reference points for experimental design and analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueNotes
IUPAC Name 3-Amino-2-hydroxypropanoic acid-
Synonyms 2-Hydroxy-β-alanine, 3-Aminolactic acid[2]
Molecular Formula C₃H₇NO₃[3]
Molecular Weight 105.09 g/mol [3]
Appearance White to off-white crystalline powder[4]
CAS Numbers 565-71-9 (this compound), 632-13-3 (L-Isoserine), 632-11-1 (D-Isoserine)[3]
pKa₁ (Carboxyl) 2.72 (+1)at 25°C, μ=0.16
pKa₂ (Amino) 9.25 (0)at 25°C, μ=0.16
Specific Optical Rotation ([α]²⁵_D) -32.5° (c=1, H₂O)For L-Isoserine[5]
Solubility Soluble in water[4]
Table 2: Spectroscopic Data for this compound
Spectrum TypeProton / CarbonChemical Shift (δ) / Wavenumber (cm⁻¹)Notes
¹H NMR H-2 (-CHOH)4.28 ppm (dd, J=7.5, 4.8 Hz)Spectrum recorded in D₂O[6]
H-3 (-CH₂NH₂)3.42 ppm (dd, J=13.0, 4.8 Hz)Spectrum recorded in D₂O[6]
H-3' (-CH₂NH₂)3.10 ppm (dd, J=13.0, 7.5 Hz)Spectrum recorded in D₂O[6]
¹³C NMR C1 (COOH)~170 - 185 ppmExpected range for carboxylic acids[7]
C2 (CHOH)~50 - 65 ppmExpected range for carbon bonded to hydroxyl[7]
C3 (CH₂NH₂)~37 - 45 ppmExpected range for carbon bonded to an amino group[7]
FTIR O-H stretch3500 - 3200 cm⁻¹ (broad)From alcohol group[8]
N-H stretch3550 - 3060 cm⁻¹ (medium)From primary amine[8]
C=O stretch1730 - 1700 cm⁻¹ (strong)From carboxylic acid[8]
C-O stretch1300 - 1000 cm⁻¹ (strong)From alcohol and carboxylic acid[8]

Experimental Protocols

This section details methodologies for the chemical synthesis of this compound and a key biological experiment demonstrating its activity.

Chemical Synthesis: Synthesis of (S)-Isoserine

The first documented synthesis of (S)-isoserine was reported by Miyazawa et al. in 1976.[6] The protocol utilizes a Hofmann reaction starting from the readily available L-asparagine.

Protocol:

  • Preparation of L-β-malamidic acid: L-asparagine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the amide group of the side chain into a carboxylic acid, yielding L-β-malamidic acid.

  • Hofmann Reaction: The prepared L-β-malamidic acid is subjected to a Hofmann rearrangement. This is achieved by treating the acid with sodium hypochlorite in a cooled, alkaline solution (sodium hydroxide). This reaction converts the carboxylic acid group into an amino group with the loss of one carbon atom (as CO₂), forming (S)-isoserine.

  • Purification: The resulting reaction mixture is neutralized. (S)-isoserine is then purified from the mixture using resin column chromatography.

  • Crystallization: The purified (S)-isoserine is recrystallized from an aqueous ethanol solution to yield the final, pure product.

Synthesis_Workflow Start L-Asparagine Step1 Nitrous Acid Treatment Start->Step1 Intermediate L-β-malamidic acid Step1->Intermediate Step2 Hofmann Reaction (NaOCl, NaOH) Intermediate->Step2 Step3 Purification (Resin Chromatography) Step2->Step3 Step4 Recrystallization (Aqueous Ethanol) Step3->Step4 End (S)-Isoserine Step4->End

Caption: Workflow for the synthesis of (S)-Isoserine.[6]

Biological Experiment: L-Isoserine-Mediated Upregulation of GAT3 in a Murine Stroke Model

This protocol is based on studies demonstrating the neuro-restorative potential of L-isoserine by modulating the glial GABA transporter 3 (GAT3).[3][9]

Protocol:

  • Animal Model: An adult mouse model is used for this study.

  • Induction of Ischemic Stroke: A focal ischemic stroke is induced in the forelimb motor cortex using a photothrombotic stroke model. This involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by targeted illumination of the cortical surface to induce a localized clot.

  • Treatment Administration: Beginning 5 days post-stroke, L-isoserine (at concentrations of 38 µM or 380 µM) or a vehicle control is chronically administered directly into the infarct cavity. This is typically achieved using a subcutaneously implanted osmotic minipump connected to a brain infusion cannula for 28 consecutive days.

  • Behavioral Assessment: Motor function and recovery are assessed at regular intervals using standardized tests such as the grid-walking task (to measure forelimb placement accuracy) and the cylinder task (to assess forelimb use asymmetry).

  • Histological and Protein Analysis: At the study endpoint (e.g., day 42), animals are euthanized, and brain tissue is collected. The expression and localization of GAT3 protein in the peri-infarct region are quantified using techniques such as immunofluorescent labeling and confocal microscopy or Western blotting.

Biological Signaling Pathways and Activities

This compound's unique structure allows it to interact with specific biological targets, leading to potentially therapeutic effects.

Modulation of GAT3 and Post-Stroke Recovery

Ischemic stroke can lead to an elevation in tonic inhibition by the neurotransmitter GABA, which impairs functional recovery. This is partly caused by a decrease in the expression of the glial GABA transporter GAT3, which is responsible for clearing GABA from the synapse.[3] L-isoserine acts as a GAT3 substrate and has been shown to induce a lasting increase in GAT3 expression in the peri-infarct regions of the brain.[3][9] By enhancing GABA uptake, L-isoserine helps to dampen the excessive tonic inhibition, thereby promoting the neural plasticity required for functional recovery.[3]

GAT3_Pathway cluster_pathology Post-Stroke Pathology cluster_intervention L-Isoserine Intervention stroke Ischemic Stroke dec_gat Decreased GAT3 Expression stroke->dec_gat inc_gaba Increased Tonic GABA Inhibition dec_gat->inc_gaba imp_rec Impaired Functional Recovery inc_gaba->imp_rec This compound L-Isoserine Administration This compound->dec_gat Reverses inc_gat Increased GAT3 Expression This compound->inc_gat dec_gaba Dampened Tonic GABA Inhibition inc_gat->dec_gaba imp_func Improved Functional Recovery dec_gaba->imp_func APN_Inhibition This compound L-Isoserine APN Aminopeptidase N (APN/CD13) This compound->APN Inhibits (IC₅₀ = 563 µM) Activity Enzymatic Activity APN->Activity Catalyzes

References

An In-Depth Technical Guide on the Natural Occurrence of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, is a structural isomer of the common amino acid serine. While traditionally considered a synthetic compound, evidence has emerged for its natural occurrence in extraterrestrial materials and as a constituent of a microbial natural product. This technical guide provides a comprehensive overview of the known natural sources of this compound, discusses its putative origins, details analytical methodologies for its detection and quantification, and explores its known physiological effects. The information is presented to support further research into the biological significance and potential applications of this rare amino acid.

Introduction

This compound is a non-proteinogenic α-hydroxy-β-amino acid. Unlike its α-amino acid isomer, serine, this compound is not incorporated into proteins during ribosomal translation.[1] Its natural presence has been confirmed in select, distinct environments, sparking interest in its origins and biological relevance. This guide consolidates the current knowledge on the natural occurrence of this compound, providing a technical resource for researchers in the fields of natural products, astrobiology, and drug development.

Natural Occurrence of this compound

The known natural sources of this compound are limited but significant, pointing to both abiotic and biological origins.

Extraterrestrial Occurrence in Meteorites

This compound has been identified in carbonaceous chondrites, a class of meteorites rich in organic compounds. Specifically, its presence was confirmed in the Murchison meteorite.[2] The discovery of this compound and other non-proteinogenic amino acids in meteorites suggests their formation through abiotic processes in the early solar system.

Abiotic Synthesis: The leading hypothesis for the presence of this compound in meteorites is its formation through abiotic synthesis in interstellar ice analogs.[3] The ultraviolet (UV) irradiation of interstellar ice mixtures containing simple molecules like water, methanol, ammonia, and hydrogen cyanide can lead to the formation of a variety of amino acids, including serine and its isomers.[3][4][5] This suggests a prebiotic origin for this compound, predating the emergence of life.

No quantitative data for the concentration of this compound in the Murchison meteorite is available in the reviewed literature.

Microbial Origin in Bacillus brevis

This compound is a known component of the peptide antibiotic tatumine, which is produced by the bacterium Bacillus brevis Vm4.[6][7] Tatumine is composed of spermidine, glycine, this compound, and another unidentified compound.[8] The incorporation of this compound into this natural product confirms its biological synthesis, although the specific enzymatic pathway remains to be elucidated.

Specific quantitative data on the concentration of this compound within the tatumine peptide or in the fermentation broth of Bacillus brevis is not available in the reviewed literature.

Biosynthesis of this compound

Putative Biosynthetic Pathway in Bacillus brevis

While the complete biosynthetic pathway for this compound in Bacillus brevis has not been characterized, the production of tatumine implies the existence of specific enzymatic machinery. The biosynthesis of β-amino acids in natural products often involves specialized enzymes.[9] The genetic basis for tatumine production, likely encoded in a biosynthetic gene cluster (BGC), would contain the genes responsible for this compound synthesis or its incorporation into the peptide. Identifying and characterizing this BGC is a key area for future research to understand the enzymatic logic of this compound formation in a biological context.

Enzymatic Synthesis (In Vitro)

Although a natural biosynthetic pathway is not fully known, L-isoserine can be synthesized enzymatically from L-threonine using L-threonine deaminase. This enzyme catalyzes the deamination of L-threonine, leading to the formation of L-isoserine.[10] This enzymatic conversion provides a potential route for the biotechnological production of this compound.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound, particularly in complex matrices and in the presence of its isomer serine, requires specific and sensitive analytical methods.

Extraction of Amino Acids from Microbial Cultures (Conceptual Protocol)

This conceptual protocol is based on general methods for extracting amino acids from bacterial cultures and would require optimization for Bacillus brevis and this compound analysis.

  • Cell Harvesting: Centrifuge the Bacillus brevis culture broth to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.

  • Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid or a cold organic solvent like methanol/acetonitrile) to the cell lysate to remove proteins.[11]

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the free amino acids.

  • Hydrolysis of Peptides (for total this compound in tatumine): To quantify this compound within the tatumine peptide, the peptide must first be purified from the culture supernatant, followed by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break the peptide bonds and release the constituent amino acids.[10]

  • Sample Cleanup: The resulting extract or hydrolysate may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Extraction of Amino Acids from Meteorite Samples (Conceptual Protocol)

This protocol is based on established methods for amino acid analysis of carbonaceous chondrites.[12][13]

  • Sample Preparation: An interior, pristine fragment of the meteorite is crushed into a fine powder.

  • Hot Water Extraction: The powdered sample is refluxed in ultrapure water for an extended period (e.g., 24 hours at 100°C) to extract soluble organic compounds, including amino acids.[13]

  • Acid Hydrolysis (Optional): A portion of the aqueous extract can be subjected to acid hydrolysis (6 M HCl) to release any amino acids bound in small peptides or other acid-labile forms.[13]

  • Desalting: The aqueous extract is desalted using a cation-exchange resin to remove inorganic salts that can interfere with subsequent analysis.[13]

  • Derivatization: The amino acid fraction is then derivatized for analysis by GC-MS or LC-MS.

Analytical Techniques for Separation and Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for amino acid analysis. To separate this compound from its isomer serine and to resolve its enantiomers (D- and L-isoserine), chiral chromatography is necessary.

  • Chiral Stationary Phases (CSPs): Columns with a chiral stationary phase can directly separate enantiomers.

  • Pre-column Derivatization: Derivatization with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC)) forms diastereomers that can be separated on a standard reversed-phase column (e.g., C18).[14]

Detection:

  • UV-Vis Detection: Requires derivatization with a chromophore-containing reagent.

  • Fluorescence Detection: Offers higher sensitivity and also requires derivatization with a fluorogenic reagent.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity and can be coupled with HPLC (LC-MS) for definitive identification and quantification.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for amino acid analysis but requires derivatization to make the amino acids volatile.

  • Derivatization: A two-step process is common:

    • Esterification: The carboxyl group is esterified (e.g., with an alcohol in acidic conditions).

    • Acylation: The amino and hydroxyl groups are acylated (e.g., with an anhydride like pentafluoropropionic anhydride).[5][15][16]

  • Chiral Separation: A chiral GC column (e.g., Chirasil-Val) is used to separate the enantiomers of the derivatized amino acids.[16]

4.3.3. Capillary Electrophoresis (CE)

CE is another powerful technique for chiral separations, offering high resolution and requiring only small sample volumes. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric separation.[8][11]

Data Presentation

Due to the scarcity of published research, no quantitative data on the natural abundance of this compound in terrestrial or extraterrestrial samples could be compiled for this guide. Future research is needed to populate such a table.

Table 1: Quantitative Data on this compound Occurrence (Hypothetical)

Sample Type Source Concentration Method of Quantification Reference
Bacillus brevis Culture Supernatant Vm4 Strain Data Not Available LC-MS/MS -
Tatumine Peptide Bacillus brevis Vm4 Data Not Available Amino Acid Analysis after Hydrolysis -

| Murchison Meteorite | Carbonaceous Chondrite | Data Not Available | GC-MS or LC-MS | - |

Signaling Pathways and Physiological Roles

The known physiological roles of this compound are primarily derived from in vitro studies and are largely related to its interaction with serine metabolic pathways.

Inhibition of Serine Metabolism

This compound has been shown to act as an inhibitor of enzymes involved in serine metabolism. For example, it can inhibit serine dehydratase, an enzyme that converts serine to pyruvate.[17] This suggests that in a biological system, the presence of this compound could modulate serine levels and downstream metabolic processes.

Serine_Metabolism_Inhibition Serine Serine Serine_Dehydratase Serine Dehydratase Serine->Serine_Dehydratase Pyruvate Pyruvate Serine_Dehydratase->Pyruvate This compound This compound This compound->Serine_Dehydratase Inhibition

Conceptual diagram of this compound inhibiting serine dehydratase.

Mandatory Visualizations

Experimental Workflow: Amino Acid Analysis from Microbial Culture

Microbial_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture B. brevis Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Cells Cell Pellet Centrifugation1->Cells Supernatant Supernatant (contains Tatumine) Centrifugation1->Supernatant Lysis Cell Lysis Cells->Lysis Hydrolysis Peptide Hydrolysis (Tatumine) Supernatant->Hydrolysis Lysate Cell Lysate Lysis->Lysate Precipitation Protein Precipitation Lysate->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Free_AAs Supernatant (Free Amino Acids) Centrifugation2->Free_AAs Derivatization Derivatization (Optional) Free_AAs->Derivatization Hydrolyzed_AAs Hydrolyzed Amino Acids Hydrolysis->Hydrolyzed_AAs Hydrolyzed_AAs->Derivatization Chromatography Chiral Chromatography (HPLC/GC/CE) Derivatization->Chromatography Detection Detection (MS, UV, FLD) Chromatography->Detection Quantification Quantification Detection->Quantification

Workflow for this compound analysis from bacterial culture.
Experimental Workflow: Amino Acid Analysis from Meteorite Sample

Meteorite_Workflow cluster_extraction Extraction cluster_analysis Analysis Meteorite Meteorite Powder Extraction Hot Water Extraction Meteorite->Extraction Aqueous_Extract Aqueous Extract Extraction->Aqueous_Extract Hydrolysis Acid Hydrolysis (Optional) Aqueous_Extract->Hydrolysis Desalting Desalting (Cation Exchange) Aqueous_Extract->Desalting Hydrolysis->Desalting Amino_Acid_Fraction Amino Acid Fraction Desalting->Amino_Acid_Fraction Derivatization Derivatization Amino_Acid_Fraction->Derivatization Chromatography Chiral Chromatography (GC-MS/LC-MS) Derivatization->Chromatography Detection Mass Spectrometry Chromatography->Detection Quantification Quantification Detection->Quantification

Workflow for this compound analysis from meteorite samples.

Conclusion and Future Directions

The natural occurrence of this compound, though limited, presents intriguing questions for both astrobiology and natural product research. Its presence in meteorites supports the hypothesis of abiotic amino acid synthesis in the early solar system, while its incorporation into a bacterial natural product indicates that enzymatic pathways for its production have evolved.

Significant gaps in our understanding of this compound remain. Future research should focus on:

  • Quantitative Analysis: Determining the precise concentrations of this compound in meteorites and in Bacillus brevis cultures.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the biosynthetic gene cluster responsible for tatumine production in Bacillus brevis to uncover the enzymes involved in this compound synthesis.

  • Exploration of Other Natural Sources: Screening other microbial and environmental sources for the presence of this compound.

  • Pharmacological Evaluation: Further investigating the physiological effects of this compound and its potential as a lead compound or building block in drug discovery.

This technical guide serves as a foundation for these future investigations, providing a consolidated resource on the current state of knowledge regarding the natural occurrence of this compound.

References

An In-Depth Technical Guide to the Biocatalytic Synthesis of L-Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting a Course for Novel Amino Acid Synthesis

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a technical resource on the synthesis of L-isoserine. This non-proteinogenic β-amino acid is a molecule of significant interest, acting as a crucial chiral building block for a new generation of pharmaceuticals, including peptidomimetics and other complex therapeutics.[1] Unlike its well-studied α-isomer, L-serine, L-isoserine does not possess a known natural biosynthetic pathway. This reality necessitates a shift in perspective—from elucidating a metabolic route to designing and optimizing robust biocatalytic ones.

This document provides a comprehensive exploration of scientifically validated and potential enzymatic strategies for producing L-isoserine. We will dissect the mechanistic underpinnings of enzyme selection, provide field-proven experimental protocols, and offer a transparent assessment of the current state of synthesis. Our approach is grounded in the principles of scientific integrity, ensuring that every claim is supported by verifiable evidence and that every protocol is designed for reproducibility and self-validation.

Foundational Knowledge: Understanding L-Isoserine

L-Isoserine, or (S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of L-serine, differing in the positions of the amino and hydroxyl groups. This seemingly subtle change confers unique stereochemical properties that make it a valuable precursor in synthetic chemistry.

PropertyValue
Molecular Formula C₃H₇NO₃
Molecular Weight 105.09 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 199-201 °C
Optical Rotation ([α]²⁵_D) -32.5° (c=1, H₂O)
CAS Number 632-13-3

Its utility in drug development stems from its ability to introduce conformational constraints into peptide backbones, enhancing stability against proteolytic degradation and improving pharmacokinetic profiles.

Clarifying a Common Misconception: The Role of L-Threonine Deaminase

A recurring assertion in some literature suggests that L-isoserine can be synthesized from L-threonine via L-threonine deaminase (also known as threonine ammonia-lyase, EC 4.3.1.19).[1] While appealing in its simplicity, this claim is not supported by primary biochemical literature or authoritative enzyme databases. The well-characterized and universally accepted reaction catalyzed by this enzyme is the deaminating dehydration of L-threonine to produce 2-oxobutanoate and ammonia, a key step in the biosynthesis of L-isoleucine.

The mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor that facilitates the elimination of water, followed by tautomerization and hydrolysis to yield the α-keto acid, not the β-amino acid isomer. Attributing the synthesis of L-isoserine to this enzyme is mechanistically implausible under standard physiological conditions. This guide, therefore, dismisses this route and focuses on viable, evidence-based biocatalytic strategies.

Viable Biocatalytic Strategies for L-Isoserine Synthesis

The absence of a natural pathway necessitates a rational design approach, leveraging known enzyme classes capable of forming the requisite C-N and C-O bonds with high stereoselectivity. The most promising strategy for this is the asymmetric amination of a prochiral keto-acid precursor using an ω-transaminase.

Asymmetric Synthesis via ω-Transaminase (ω-TA)

This is the most established and robust method for producing enantiopure β-amino acids.[2][3][4] The strategy relies on the stereoselective transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a β-keto acid.

The Core Reaction: The synthesis of L-isoserine requires the precursor 3-hydroxy-2-oxopropanoate (hydroxypyruvate). A highly (S)-selective ω-transaminase can then catalyze its conversion to L-isoserine.

Transaminase_Pathway

Causality Behind Experimental Choices:

  • Enzyme Selection: ω-Transaminases are chosen over α-transaminases because they act on the distal (ω) carbonyl group of substrates that are not α-keto acids.[2] An (S)-selective enzyme is critical to ensure the production of the desired L-enantiomer. Enzymes from organisms like Vibrio fluvialis or engineered variants are excellent candidates due to their known activity on a range of keto acids.[5]

  • Amine Donor: L-alanine is an ideal amine donor as it is inexpensive, and the pyruvate byproduct can be easily metabolized or removed. Isopropylamine is another common choice, yielding acetone as a byproduct, which can be advantageous as its volatility simplifies removal from the reaction mixture.

  • pH Control: The reaction pH is maintained near physiological (typically 7.5-8.5) to ensure optimal enzyme activity and stability.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for all transaminases and must be added to the reaction buffer to ensure the enzyme is in its active, holoenzyme form.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and include quality control checkpoints to ensure the integrity of the results.

Protocol: Expression and Purification of ω-Transaminase

This protocol assumes the use of a recombinant E. coli strain expressing a His-tagged ω-transaminase.

  • Inoculation: Inoculate 1 L of LB medium (with appropriate antibiotic) with 10 mL of an overnight culture of the expression strain.

  • Growth: Incubate at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue incubation at 20°C for 16-18 hours with shaking.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Lysis: Resuspend the cell pellet in 50 mL of lysis buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 1 mg/mL lysozyme, 10 µg/mL DNase I). Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with 20 column volumes of wash buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 25 mM imidazole).

  • Elution: Elute the His-tagged enzyme with elution buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Validation & Storage: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Dialyze the purified enzyme against a storage buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol: Biocatalytic Synthesis of L-Isoserine
  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture:

    • 100 mM Potassium Phosphate Buffer (pH 8.0)

    • 50 mM 3-Hydroxy-2-oxopropanoate (substrate)

    • 100 mM L-Alanine (amine donor)

    • 1 mM Pyridoxal-5'-phosphate (PLP)

    • 1-2 mg/mL Purified ω-Transaminase

  • Incubation: Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

  • Monitoring: Periodically take aliquots (e.g., at 1, 2, 4, 8, 12, 24 hours). Quench the reaction by adding an equal volume of 0.2 M HCl or by heat inactivation (80°C for 10 min) followed by centrifugation to remove the precipitated enzyme.

  • Analysis: Analyze the quenched samples by HPLC to determine the conversion of the substrate and the formation of L-isoserine.

Purification and Analysis of L-Isoserine

Proper purification and analysis are critical to confirm the success of the synthesis and to obtain a high-purity final product.

Protocol: Purification by Ion-Exchange Chromatography

This protocol separates the neutral L-isoserine from charged substrates, byproducts, and buffer components.

  • Sample Preparation: Terminate the enzymatic reaction by heat denaturation and centrifugation. Adjust the pH of the supernatant to ~7.0.

  • Column Equilibration: Equilibrate a strong cation exchange column (e.g., Dowex 50WX8) with deionized water.

  • Loading: Load the reaction supernatant onto the column. The positively charged L-alanine and any remaining enzyme will bind, while the neutral L-isoserine and anionic pyruvate/keto acid will flow through. Correction: At pH 7, isoserine is a zwitterion. A more effective strategy is to first use an anion exchanger to bind the pyruvate/keto acid, then a cation exchanger to bind the this compound and alanine, followed by differential elution.

    Revised Strategy: a. Anion Exchange: Pass the supernatant through a strong anion exchange column (e.g., Dowex 1x8, acetate form) equilibrated at pH 8.0. The anionic keto acids (substrate and pyruvate) will bind. Collect the flow-through. b. Cation Exchange: Adjust the pH of the flow-through to ~4.0 with HCl and load it onto a strong cation exchange column (Dowex 50WX8, H⁺ form). Both L-isoserine and L-alanine will bind. Wash the column with deionized water.

  • Elution: Elute the bound amino acids using a gradient of ammonium hydroxide (e.g., 0 to 2 M). L-isoserine will elute at a different concentration than L-alanine, allowing for their separation.

  • Desalting: Collect the fractions containing L-isoserine (identified by HPLC) and remove the volatile ammonium hydroxide buffer by lyophilization to yield pure L-isoserine.

Protocol: Chiral HPLC Analysis

This method is essential for determining the enantiomeric excess (% ee) of the synthesized L-isoserine.

  • Column: Astec CHIROBIOTIC T (teicoplanin-based chiral stationary phase).[6]

  • Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid). A typical starting condition would be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. The D-enantiomer is typically more strongly retained on this type of column.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Validation: Inject a racemic standard of DL-isoserine to determine the retention times of both enantiomers and confirm baseline separation. Calculate the enantiomeric excess of the synthesized sample using the peak areas of the L- and D-isomers.

Analysis_Workflow

Potential Future Strategy: Serine 2,3-Aminomutase

While less developed, a direct enzymatic isomerization of L-serine to L-isoserine using a serine 2,3-aminomutase presents an elegant and atom-economical alternative. Aminomutases catalyze the intramolecular transfer of an amino group.[7] For example, lysine 2,3-aminomutase interconverts L-lysine and L-β-lysine.

Currently, no native serine-specific 2,3-aminomutase has been characterized for this purpose. However, the potential for enzyme engineering is significant. Directed evolution or rational design of known aminomutases could tailor the active site to accept L-serine as a substrate, opening a novel and direct biocatalytic route. This remains a frontier for research and development.

Conclusion: A Framework for Rational Biocatalysis

The synthesis of L-isoserine exemplifies a modern challenge in biotechnology: the production of valuable, non-natural compounds. This guide has established that while a natural biosynthetic pathway is absent, robust biocatalytic routes are highly feasible. The asymmetric synthesis using ω-transaminases stands as the most promising and technically sound method, supported by a wealth of literature on the synthesis of analogous β-amino acids.[2][8]

By providing detailed, self-validating protocols for enzyme production, biocatalytic reaction, purification, and analysis, we equip researchers and developers with the tools needed to pursue the synthesis of L-isoserine and its derivatives. The path forward lies in the continued discovery and engineering of novel enzymes, expanding the synthetic capabilities of biocatalysis to meet the growing demands of the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to Isoserine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, a structural isomer of the common amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins during translation but can be produced synthetically.[1] Its unique structure, featuring a hydroxyl group on the alpha-carbon and an amino group on the beta-carbon, imparts distinct chemical properties and biological activities, making it a molecule of significant interest in pharmaceutical and biochemical research.[2][3]

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, various synthetic methodologies, and its roles in key biological pathways. Particular focus is given to its potential as a therapeutic agent through the modulation of the GABA transporter GAT3 and the inhibition of Aminopeptidase N.

Physicochemical and Molecular Properties

This compound is a polar molecule, with its hydroxyl group contributing to its solubility in water.[2][3] It exists as a white to off-white crystalline powder.[3][4] The compound is available in its racemic form (DL-Isoserine) and as separate enantiomers (L-Isoserine and D-Isoserine), each with a distinct CAS number.

Table 1: Isomer Identification and CAS Numbers
Isomer NameCommon Synonym(s)CAS Registry Number
This compound (racemic)DL-Isoserine; (±)-Isoserine565-71-9[1][2][5], 632-12-2[3][6]
L-Isoserine(S)-Isoserine632-13-3[4][7][8]
D-Isoserine(R)-Isoserine632-11-1[4]
Table 2: Molecular and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₇NO₃[1][2][4]
Molar Mass 105.09 g/mol [5][7]
Melting Point DL-Isoserine: 235 °C (dec.) L-Isoserine: 199-201 °C[9][10]
Solubility Soluble in water, slightly soluble in ethanol.[2][3][7]
pKa Values pK₁: 2.71 (carboxyl group) pK₂: 9.25 (amino group)[9][10][11]
Specific Optical Rotation ([α]D) L-Isoserine: -32.0°[8]

Synthesis of this compound

This compound has been produced exclusively through synthetic methods, with the first documented laboratory synthesis reported in 1976.[1][12] Several routes have since been developed, starting from common chiral precursors.

Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine

A well-established method for synthesizing (S)-isoserine utilizes L-asparagine as the starting material in a two-step process involving deamination followed by a Hofmann rearrangement.[9][13]

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid

  • Dissolve 1 mole of L-asparagine in a 20% aqueous acetic acid solution.

  • Cool the solution in an ice bath.

  • With vigorous stirring, slowly add a solution containing 1 to 2 moles of sodium nitrite in water.

  • Continue stirring the reaction mixture in the ice bath for one hour, then allow it to proceed overnight at room temperature.

  • Evaporate the solution to a solid residue.

  • Dissolve the solid in water and purify using an IRA-400 (OH⁻) ion-exchange resin column.

  • Elute the product with 5% acetic acid.

  • Evaporate the fractions containing the product to yield (S)-3-Carbamoyl-2-hydroxypropionic acid. The reported yield is approximately 83%.[13]

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement

  • Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid obtained in Step 1 with sodium hypochlorite in an alkaline solution.

  • Purify the resulting reaction mixture using resin column chromatography.

  • Recrystallize the product from aqueous ethanol to obtain pure (S)-isoserine.[9][13]

G cluster_0 Step 1: Deamination cluster_1 Step 2: Hofmann Rearrangement L_Asparagine L-Asparagine Reagents1 NaNO₂, aq. Acetic Acid (Ice Bath) L_Asparagine->Reagents1 Intermediate (S)-3-Carbamoyl- 2-hydroxypropionic acid Reagents1->Intermediate Reagents2 NaOCl, Alkaline Solution Intermediate->Reagents2 S_this compound (S)-Isoserine Reagents2->S_this compound G Ischemic_Stroke Ischemic Stroke GAT3_Down GAT3 Transporter Levels Decrease Ischemic_Stroke->GAT3_Down GABA_Uptake_Impaired GABA Uptake Impaired GAT3_Down->GABA_Uptake_Impaired Tonic_Inhibition Increased Tonic GABA Inhibition GABA_Uptake_Impaired->Tonic_Inhibition Recovery_Impaired Functional Recovery Impaired Tonic_Inhibition->Recovery_Impaired L_this compound L-Isoserine (GAT3 Substrate) GAT3_Up GAT3 Expression Upregulated L_this compound->GAT3_Up Induces GABA_Uptake_Enhanced Enhanced GABA Uptake GAT3_Up->GABA_Uptake_Enhanced Tonic_Inhibition_Reduced Reduced Tonic GABA Inhibition GABA_Uptake_Enhanced->Tonic_Inhibition_Reduced Recovery_Promoted Functional Recovery Promoted Tonic_Inhibition_Reduced->Recovery_Promoted G Tumor_Cells Tumor Cells APN Aminopeptidase N (APN) Over-expression Tumor_Cells->APN ECM Extracellular Matrix Degradation APN->ECM Catalyzes Tumor_Progression Tumor Invasion, Angiogenesis, Metastasis ECM->Tumor_Progression Isoserine_Derivatives L-Isoserine Derivatives Isoserine_Derivatives->APN Inhibit

References

The Enigmatic Role of Isoserine: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Beyond the Canonical Twenty

In the vast and intricate world of molecular biology, the twenty proteinogenic amino acids have long held the spotlight. However, a fascinating and functionally diverse class of non-proteinogenic amino acids plays critical, albeit often overlooked, roles in cellular physiology and pharmacology. This technical guide delves into the core of one such molecule: isoserine. This compound, a structural isomer of serine, is emerging from the shadows as a molecule of significant interest in pharmaceutical and biotechnological applications.[1][2][3] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the biological significance of this compound, from its fundamental properties to its therapeutic potential. We will explore its known metabolic interactions, its burgeoning role in medicinal chemistry, and the experimental methodologies crucial for its study.

This compound: A Molecular Profile

This compound, or 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic α-hydroxy-β-amino acid.[2] Unlike its well-known isomer, L-serine, which has the amino and hydroxyl groups attached to the α- and β-carbons respectively, this compound possesses a hydroxyl group on the α-carbon and an amino group on the β-carbon. This seemingly subtle structural difference has profound implications for its chemical properties and biological activities.

PropertyDescriptionReferences
Chemical Formula C₃H₇NO₃[1]
Molar Mass 105.093 g·mol⁻¹[2]
Structure A three-carbon backbone with a carboxyl group, a hydroxyl group on the α-carbon, and an amino group on the β-carbon.[3]
Chirality Exists as L- and D-enantiomers, which can exhibit different biological activities.[3]
Natural Occurrence Not commonly found in proteins, but has been identified in some natural products, such as the antibiotic edeine.[2][4]
Synthesis Primarily produced synthetically, though enzymatic synthesis from L-threonine using L-threonine deaminase has been described.[1][2]

The Metabolic Landscape of this compound

While a complete, universally conserved metabolic pathway for the endogenous biosynthesis and degradation of this compound has yet to be fully elucidated, research has shed light on its interactions with canonical metabolic pathways, particularly that of serine.

Biosynthesis: A Tale of Two Isomers

The natural biosynthesis of this compound within organisms remains an area of active investigation. While not a product of the primary serine biosynthetic pathway from glycolysis, evidence points to at least one enzymatic route for its formation:

  • Enzymatic Conversion from L-Threonine: A key described method for L-isoserine synthesis involves the enzymatic conversion of L-threonine, catalyzed by L-threonine deaminase. This enzyme facilitates the removal of the amino group from threonine, leading to the formation of L-isoserine.[1] This pathway highlights a potential intersection between threonine and this compound metabolism.

Metabolic Interference: A Competitive Player

A significant aspect of this compound's biological role lies in its ability to act as a competitive inhibitor of several key enzymes involved in serine metabolism. This interference can have downstream effects on various cellular processes.

  • Inhibition of Serine-Metabolizing Enzymes: this compound has been shown to competitively inhibit mammalian enzymes such as serine dehydrase, serine-pyruvate transaminase, and serine aldolase.[5] By competing with serine for the active sites of these enzymes, this compound can modulate the flux through serine metabolic pathways.

The following diagram illustrates the established serine biosynthetic pathway and the points of interaction and inhibition by this compound.

Serine_Metabolism_and_Isoserine_Interaction cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_threonine_metabolism Threonine Metabolism 3-PGA 3-Phosphoglycerate 3-PHP 3-Phosphohydroxypyruvate 3-PS 3-Phosphoserine 3-PHP->3-PS Phosphoserine aminotransferase L-Serine L-Serine 3-PS->L-Serine Phosphoserine phosphatase Hydroxypyruvate Hydroxypyruvate Glycine Glycine L-Threonine L-Threonine This compound This compound Serine_Pyruvate_Transaminase Serine-Pyruvate Transaminase This compound->Serine_Pyruvate_Transaminase Competitive Inhibition Serine_Aldolase Serine Aldolase This compound->Serine_Aldolase Competitive Inhibition Serine_Dehydrase Serine Dehydrase

Caption: Serine metabolism and points of this compound interaction.

The Pharmacological Significance of this compound and Its Derivatives

The unique structure of this compound makes it a valuable chiral building block for the synthesis of novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications, most notably in oncology.

Enzyme Inhibition for Cancer Therapy
  • Aminopeptidase N (APN/CD13) Inhibition: Derivatives of L-isoserine have been designed and synthesized as potent inhibitors of aminopeptidase N (APN/CD13).[6] APN is a cell-surface enzyme that is overexpressed in many tumors and plays a crucial role in tumor invasion, angiogenesis, and metastasis. By inhibiting APN, this compound-based compounds can potentially disrupt these processes and impede cancer progression. Some of these derivatives have demonstrated not only potent enzyme inhibition but also significant antiproliferative activity against human cancer cell lines.[6]

Modulation of Cellular Signaling
  • Impact on Phospholipid Metabolism and T-Cell Activation: Analogs of serine, including this compound, have been observed to influence phospholipid metabolism in human T-cell lines.[7] Specifically, these analogs can modify the activity of the base-exchange enzyme system responsible for the synthesis of phosphatidylserine. This modulation of phospholipid synthesis can, in turn, affect downstream signaling events, such as the production of interleukin-2 (IL-2), a key cytokine in the immune response.[7]

The following workflow outlines the general process of developing and evaluating this compound-based enzyme inhibitors.

Isoserine_Drug_Development_Workflow Start Identify Target Enzyme Design Design this compound Derivatives Start->Design Synthesis Chemical or Enzymatic Synthesis Design->Synthesis Screening In Vitro Enzyme Inhibition Assays Synthesis->Screening Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) Screening->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Drug development workflow for this compound derivatives.

Experimental Protocols for this compound Research

Advancing our understanding of this compound's biological roles requires robust and reliable experimental methodologies. This section provides an overview of key experimental protocols.

Synthesis of L-Isoserine

Protocol: Enzymatic Synthesis of L-Isoserine from L-Threonine

This protocol is based on the use of L-threonine deaminase.[1]

  • Enzyme Preparation:

    • Obtain or purify L-threonine deaminase from a suitable microbial source.

    • Determine the enzyme activity and concentration.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

    • Dissolve L-threonine in the reaction buffer to a final concentration of 50-100 mM.

    • Add the purified L-threonine deaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the progress of the reaction over time by taking aliquots and analyzing for the presence of L-isoserine and the depletion of L-threonine.

  • Reaction Termination and Product Purification:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a denaturing agent.

    • Remove the precipitated enzyme by centrifugation.

    • Purify L-isoserine from the supernatant using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

  • Product Characterization:

    • Confirm the identity and purity of the synthesized L-isoserine using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantification of this compound

Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • For biological samples (e.g., cell lysates, tissue homogenates), deproteinize the sample by adding a precipitating agent like perchloric acid or methanol, followed by centrifugation.

    • Derivatize the amino acids in the supernatant with a fluorescent tagging agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) to enhance detection sensitivity.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Run a series of this compound standards of known concentrations to generate a standard curve.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Future Directions and Unanswered Questions

The study of this compound is a rapidly evolving field with numerous avenues for future research. Key unanswered questions include:

  • Elucidation of Natural Metabolic Pathways: A primary goal is to definitively identify and characterize the endogenous biosynthetic and degradation pathways of this compound in various organisms. This will provide a more complete picture of its physiological role.

  • Identification of this compound-Specific Transporters: Understanding how this compound is transported across cell membranes is crucial for comprehending its distribution and function.

  • Exploration of Signaling Roles: Further investigation is needed to determine if this compound itself acts as a signaling molecule, beyond the indirect effects of its derivatives.

  • Toxicology and Detoxification Mechanisms: A thorough assessment of this compound's potential toxicity and the mechanisms by which organisms might detoxify it is warranted.

  • Expansion of Therapeutic Applications: Continued exploration of this compound and its derivatives as therapeutic agents for a wider range of diseases is a promising area of research.

Conclusion

This compound, once a relatively obscure non-proteinogenic amino acid, is now recognized as a molecule with significant potential in both fundamental research and applied sciences. Its ability to interact with key metabolic pathways and serve as a versatile scaffold for the synthesis of bioactive compounds positions it at the forefront of innovative drug discovery and biotechnology.[1] This technical guide provides a solid foundation for researchers and developers to explore the multifaceted biological roles of this compound and to harness its unique properties for the advancement of science and medicine. The journey to fully unravel the enigma of this compound is ongoing, and the insights gained will undoubtedly contribute to our broader understanding of the intricate language of biochemistry.

References

The Synthesis of Isoserine: A Journey from Discovery to a Cornerstone of Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isoserine, a non-proteinogenic β-amino acid, has carved a significant niche in the landscape of medicinal chemistry and drug development. Though not encoded by the genetic machinery of any known organism, this isomer of serine has emerged as a valuable chiral building block, primarily synthesized for its applications in constructing complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols, quantitative data, and its pivotal role in the development of therapeutic compounds.

A Historical Perspective on this compound Synthesis

The documented journey of this compound synthesis began in a laboratory setting. The first reported synthesis was achieved by Miyazawa and colleagues in 1976.[3] Their approach utilized L-asparagine as the starting material, employing a Hofmann rearrangement to furnish (S)-isoserine. This initial method laid the groundwork for future explorations into the synthesis of this valuable molecule.

Over the decades, synthetic strategies have evolved, driven by the increasing demand for enantiomerically pure β-amino acids in drug discovery. Methodologies have expanded to include various approaches, each with its own set of advantages and challenges.

Key Synthetic Methodologies and Their Evolution

The synthesis of this compound has progressed significantly since its initial discovery, with modern methods focusing on stereoselectivity and efficiency. Below are detailed protocols for some of the key synthetic routes that have been developed.

The Pioneering Synthesis from L-Asparagine (Miyazawa et al., 1976)

The first synthesis of (S)-isoserine was accomplished through a Hofmann rearrangement of L-asparagine. While the original publication was a brief communication, the general steps of this transformation are well-established in organic chemistry.

Experimental Protocol:

  • Step 1: N-Bromosuccinimide (NBS) Treatment: L-asparagine is treated with N-bromosuccinimide in an aqueous alkaline solution, typically with sodium hydroxide, at low temperatures (e.g., 0 °C). This step initiates the formation of an N-bromoamide intermediate.

  • Step 2: Hofmann Rearrangement: The reaction mixture is then heated, inducing the Hofmann rearrangement. This involves the migration of the alkyl group from the carbonyl carbon to the nitrogen atom, with the concomitant loss of carbon dioxide, to form the corresponding amine.

  • Step 3: Hydrolysis and Purification: The resulting intermediate is hydrolyzed under acidic conditions to yield (S)-isoserine. Purification is typically achieved through ion-exchange chromatography and recrystallization.

Synthesis via Nitro-Aldol Reaction

A common and effective method for the synthesis of racemic this compound involves the nitro-aldol (Henry) reaction between glyoxylic acid and nitromethane.[4]

Experimental Protocol:

  • Step 1: Nitro-Aldol Condensation: Glyoxylic acid and nitromethane are reacted in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like water or methanol. The reaction is typically run at or below room temperature.

  • Step 2: Formation of 2-hydroxy-3-nitropropanoic acid: The condensation reaction yields 2-hydroxy-3-nitropropanoic acid.

  • Step 3: Hydrogenolysis: The nitro group of 2-hydroxy-3-nitropropanoic acid is then reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

  • Step 4: Purification: The final product, dl-isoserine, is purified by recrystallization.

This method is known for its high yield in the hydrogenolysis step.[4]

Modern Enantioselective Synthesis: Diastereoselective Alkylation of a Chiral Bicyclic N,O-Acetal

Recent advancements have focused on the asymmetric synthesis of this compound derivatives, which can then be deprotected to yield enantiomerically pure this compound. A notable example is the diastereoselective alkylation of a chiral bicyclic N,O-acetal derived from L-isoserine.[2][5][6] This method allows for the synthesis of a variety of α-substituted this compound derivatives with high stereocontrol.

Experimental Protocol:

  • Step 1: Formation of the Bicyclic N,O-Acetal:

    • Commercially available L-isoserine is first protected, for example, as N-Boc-L-isoserine methyl ester.

    • This protected this compound is then reacted with 2,2,3,3-tetramethoxybutane (TMB) in the presence of a catalytic amount of an acid, such as camphorsulfonic acid (CSA·H₂O), in a solvent like toluene under reflux.[2][5]

    • This reaction forms two separable diastereomeric bicyclic N,O-acetals.[2][5]

  • Step 2: Diastereoselective Alkylation:

    • The desired diastereomer of the bicyclic N,O-acetal is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

    • A strong base, such as lithium hexamethyldisilazide (LHMDS), is added, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl bromide).

  • Step 3: Hydrolysis:

    • The alkylated bicyclic N,O-acetal is then hydrolyzed using a strong acid, such as 6 M hydrochloric acid, under reflux.[2]

    • This step removes the chiral auxiliary and the protecting groups to yield the α-alkylated this compound derivative.[2]

Quantitative Data on this compound Synthesis

The efficiency and stereoselectivity of this compound synthesis have improved significantly with the development of modern techniques. The following tables summarize quantitative data for some of the key synthetic methods.

Table 1: Synthesis of Bicyclic N,O-Acetal Intermediates from (S)-N-Boc-Isoserine Methyl Ester [5][6]

DiastereomerYield (%)Diastereomeric Ratio (dr)
2 5398:2
3 3299:1

Reaction Conditions: (S)-N-Boc-isoserine methyl ester, 2,2,3,3-tetramethoxybutane, CSA·H₂O, toluene, reflux.

Table 2: Diastereoselective Alkylation of Bicyclic N,O-Acetal (Diastereomer 2)

Alkylating AgentProductYield (%)Diastereomeric Ratio (dr)
Methyl Iodide5a 9583:17
Ethyl Triflate5b 9285:15
Benzyl Iodide5c 9180:20

Reaction Conditions: Bicyclic N,O-acetal, alkylating agent, LHMDS, HMPA, THF, -78 °C.

This compound in Drug Development: A Chiral Precursor to Aminopeptidase N Inhibitors

This compound's primary significance lies in its role as a chiral building block in the synthesis of pharmaceutical compounds.[1] It is a key precursor in the development of aminopeptidase N (APN/CD13) inhibitors, which are being investigated as potential anti-cancer agents.[1][2][7] APN is an enzyme that is often overexpressed on the surface of tumor cells and plays a role in tumor invasion, angiogenesis, and metastasis.[2]

The following workflow illustrates the general synthetic route from L-isoserine to a novel aminopeptidase N inhibitor.

G cluster_0 Synthesis of APN Inhibitor from L-Isoserine This compound L-Isoserine protection Protection of Amino and Carboxyl Groups This compound->protection e.g., (Boc)2O, CH3OH/HCl coupling Peptide Coupling with Another Amino Acid Ester protection->coupling e.g., EDCI, HOBt deprotection Deprotection of Protecting Groups coupling->deprotection e.g., TFA or H2/Pd-C inhibitor Final Aminopeptidase N Inhibitor deprotection->inhibitor

Caption: A generalized workflow for the synthesis of aminopeptidase N inhibitors starting from L-isoserine.

Conclusion

The synthesis of this compound has evolved from its initial discovery to highly sophisticated and stereoselective modern methods. While not a component of natural proteins, its utility as a chiral building block has made it an indispensable tool for medicinal chemists. The ability to synthesize enantiomerically pure this compound and its derivatives has paved the way for the development of novel therapeutic agents, particularly in the field of oncology. As drug development continues to demand increasingly complex and stereochemically defined molecules, the importance of this compound in the synthetic chemist's toolbox is set to grow.

References

Isoserine: A Non-Proteinogenic Amino Acid at the Forefront of Drug Discovery and Peptide Engineering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, is emerging as a pivotal building block in the design of novel therapeutics and advanced biomaterials. As a structural isomer of the proteinogenic amino acid serine, this compound offers unique stereochemical and functional properties that can be leveraged to enhance the stability, potency, and bioavailability of peptide-based drugs.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, synthetic methodologies, and diverse applications in medicinal chemistry and biotechnology. We will delve into the rationale behind its use in drug design, provide detailed experimental protocols for its synthesis and analysis, and explore its potential to address longstanding challenges in peptide therapeutic development.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The 20 canonical amino acids that form the basis of natural proteins represent only a fraction of the vast chemical space available for creating novel molecular entities. Non-proteinogenic amino acids (NPAAs), such as this compound, are not encoded in the genetic code of organisms but are found in nature, particularly in bacteria, fungi, and plants, or can be synthesized in the laboratory.[3][4] The incorporation of NPAAs into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, including their susceptibility to proteolytic degradation and poor cell permeability.[5] NPAAs introduce structural diversity, allowing for the fine-tuning of a peptide's pharmacological profile.[1][2][3] this compound, with its unique α-hydroxy-β-amino acid structure, is a prime example of an NPAA that is gaining significant attention for its potential to revolutionize peptide drug design.[6]

Physicochemical Properties of this compound

This compound, or 3-amino-2-hydroxypropanoic acid, is a structural isomer of serine, with the key difference being the position of the amino and hydroxyl groups.[7][8] This seemingly subtle change has profound implications for its chemical reactivity and biological activity.

PropertyValueReference
Chemical Formula C₃H₇NO₃[7][9]
Molar Mass 105.09 g/mol [10][11]
Appearance White to off-white crystalline powder[7][10]
Solubility Soluble in water, slightly soluble in ethanol[7][10]
Melting Point 199-201 °C (L-Isoserine)[12]
CAS Number 632-12-2 (DL-Isoserine), 632-13-3 (L-Isoserine), 632-11-1 (D-Isoserine)[7][9][10]

The presence of the hydroxyl group on the α-carbon and the amino group on the β-carbon makes this compound a chiral molecule, existing as L- and D-enantiomers.[7] The polarity imparted by the hydroxyl and amino groups contributes to its water solubility.[8]

isoserine_structure cluster_this compound This compound (L-enantiomer) C1 COOH C2 Cα(OH) C1->C2 C3 Cβ(NH2) C2->C3 H H C2->H R CH2NH2

Caption: Chemical structure of L-Isoserine.

Synthesis of this compound: Chemical and Enzymatic Routes

The availability of enantiomerically pure this compound is crucial for its application in drug development. Several synthetic strategies have been developed, each with its own advantages and limitations.

Chemical Synthesis from L-Asparagine

A well-established method for the synthesis of (S)-isoserine starts from the readily available proteinogenic amino acid L-asparagine.[13][14] This two-step process is efficient and yields the desired product in good purity.

Workflow for Chemical Synthesis of (S)-Isoserine:

synthesis_workflow Start L-Asparagine Step1 Diazotization (NaNO2, Acetic Acid) Start->Step1 Intermediate (S)-3-Carbamoyl-2-hydroxypropionic acid Step1->Intermediate Step2 Hofmann Rearrangement (NaOCl, NaOH) Intermediate->Step2 Product (S)-Isoserine Step2->Product

Caption: Chemical synthesis of (S)-Isoserine from L-Asparagine.

Experimental Protocol:

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid [14]

  • Dissolve L-asparagine in 20% aqueous acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite dropwise with vigorous stirring.

  • Continue stirring in the ice bath for one hour, then overnight at room temperature.

  • Evaporate the solution to a solid.

  • Dissolve the solid in water and purify by ion-exchange chromatography.

  • Recrystallize the product from aqueous ethanol.

Causality: The use of aqueous acetic acid provides a mild acidic environment for the diazotization of the primary amino group of L-asparagine. The reaction is performed at low temperatures to control the reaction rate and minimize side reactions. The primary amide group is less reactive than the primary amino group under these conditions, allowing for selective conversion.[13][14]

Step 2: Synthesis of (S)-Isoserine [13][14]

  • Treat (S)-3-Carbamoyl-2-hydroxypropionic acid with sodium hypochlorite in an alkaline solution.

  • Purify the reaction mixture using ion-exchange chromatography.

  • Recrystallize the final product from aqueous ethanol to obtain pure (S)-isoserine.

Self-Validation: The purity of the intermediate and final product can be confirmed by measuring their melting point, specific rotation, and by spectroscopic methods such as NMR.[13] The expected analytical data serves as a built-in check for the success of each step.

Enzymatic Synthesis from L-Threonine

An alternative, greener approach for the synthesis of L-isoserine involves the enzymatic conversion of L-threonine using L-threonine deaminase.[10]

Causality: This biocatalytic method offers high specificity and operates under mild reaction conditions, which minimizes the formation of byproducts and simplifies purification. The enzyme specifically catalyzes the removal of the amino group from L-threonine, leading to the formation of L-isoserine.[10]

Synthesis MethodStarting MaterialKey Reagents/EnzymeAdvantagesDisadvantages
Chemical Synthesis L-AsparagineSodium nitrite, Sodium hypochloriteGood yield, well-establishedUse of potentially hazardous reagents
Enzymatic Synthesis L-ThreonineL-threonine deaminaseHigh specificity, mild conditions, environmentally friendlyEnzyme cost and stability can be a factor

Applications in Drug Development and Peptide Synthesis

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug developers.

Peptidomimetics and Enhanced Stability

Incorporating this compound into peptide backbones can significantly enhance their resistance to enzymatic degradation. The α-hydroxy-β-amino acid structure is not a natural substrate for many proteases, thus increasing the in vivo half-life of the peptide therapeutic.[3][10] This modification can lead to improved pharmacokinetic properties and therapeutic efficacy.[1][2]

Bioactive Peptides and Drug Candidates

This compound and its derivatives have shown promise as bioactive molecules themselves. For instance, derivatives of L-isoserine have been investigated as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in many cancer cells and involved in tumor invasion and angiogenesis.[12][15][16] L-isoserine has also been shown to increase the expression of the glial GABA transporter (GAT3), suggesting its potential in neurological applications.[12] Furthermore, the isoseryl side-chain has been incorporated into antibiotics like butirosin to enhance their activity.[13]

Logical Relationship of this compound in Drug Discovery:

drug_discovery_logic This compound This compound (α-hydroxy-β-amino acid) Modification Incorporation into Peptide This compound->Modification Peptide Peptide Backbone Peptide->Modification Properties Enhanced Properties Modification->Properties Stability Proteolytic Stability Properties->Stability Potency Increased Potency Properties->Potency Bioavailability Improved Bioavailability Properties->Bioavailability Therapeutic Therapeutic Candidate Properties->Therapeutic

Caption: Role of this compound in enhancing peptide drug properties.

Chiral Building Block

L-isoserine serves as a versatile chiral building block for the synthesis of other complex molecules. Its stereochemistry can be used to control the three-dimensional structure of the target compound, which is critical for its biological activity.[10]

Analytical Methods for this compound

The accurate detection and quantification of this compound, particularly its enantiomers, are essential for both research and quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[17]

Experimental Protocol: Chiral HPLC for this compound Enantiomers

This protocol is adapted from methods used for the separation of serine enantiomers and can be optimized for this compound.[17][18]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as a crown-ether based column, is recommended for direct enantiomeric separation.[17]

    • Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol) and an acidic aqueous solution (e.g., perchloric acid in water). The exact ratio should be optimized for baseline separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducible results.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more sensitive method like mass spectrometry (LC-MS).[17]

  • Pre-column Derivatization (for indirect chiral separation):

    • React the this compound sample with a chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[18]

    • These diastereomers can then be separated on a standard reversed-phase C18 column.

Self-Validation: The method's specificity can be validated by spiking the sample with pure L- and D-isoserine standards to confirm the retention times of each enantiomer. The linearity, accuracy, and precision of the method should be established using a calibration curve prepared with known concentrations of the standards.

Workflow for Analytical Detection of this compound:

analytical_workflow cluster_prep Sample Preparation Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column HPLC->Column Detector Detector (UV/MS) Column->Detector Data Data Analysis (Quantification) Detector->Data

References

Isoserine: A Technical Whitepaper on its Latent Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic β-amino acid, has primarily been investigated as a versatile chiral building block in synthetic organic chemistry. While direct therapeutic applications of this compound remain largely underexplored, its derivatives have emerged as promising candidates in oncology, demonstrating notable inhibitory activity against key enzymes in cancer progression. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their potential therapeutic applications. We delve into the synthesis of this compound-based compounds, their mechanism of action as enzyme inhibitors, and the available preclinical data. Furthermore, this paper will explore the limited known direct biological activities of this compound and postulate on future research directions that could unlock its full therapeutic potential. Detailed experimental methodologies, quantitative data, and visual representations of signaling pathways and experimental workflows are provided to facilitate further research and development in this area.

Introduction

This compound, or 3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins during translation but has garnered interest for its utility in the synthesis of peptidomimetics and other biologically active molecules.[2][3] The unique structural features of this compound, particularly its β-amino acid configuration, make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacokinetic properties and biological stability.

The primary therapeutic focus of this compound-related research has been in the development of anticancer agents.[4][5] Specifically, derivatives of L-isoserine have been synthesized and evaluated as inhibitors of aminopeptidase N (APN/CD13), a cell-surface metalloprotease that is overexpressed in various cancers and plays a crucial role in tumor invasion, angiogenesis, and metastasis.[4][5] This guide will synthesize the available data on these derivatives and also explore the sparse literature on the direct biological effects of this compound.

This compound as a Scaffold for Anticancer Agents: Aminopeptidase N (APN/CD13) Inhibition

The most significant therapeutic potential of this compound to date lies in its use as a foundational structure for the development of potent aminopeptidase N (APN/CD13) inhibitors.

Synthesis of L-Isoserine Dipeptide and Tripeptide Derivatives

Researchers have successfully synthesized series of L-isoserine dipeptide and tripeptide derivatives to explore their structure-activity relationship as APN inhibitors. The general synthetic workflow involves the coupling of protected L-isoserine with various amino acid esters, followed by deprotection steps.

G cluster_synthesis Synthesis of L-Isoserine Derivatives L-Isoserine L-Isoserine Protected L-Isoserine Protected L-Isoserine L-Isoserine->Protected L-Isoserine Protection Coupling Reaction Coupling Reaction Protected L-Isoserine->Coupling Reaction Amino Acid Ester Amino Acid Ester Amino Acid Ester->Coupling Reaction Protected Di/Tripeptide Protected Di/Tripeptide Coupling Reaction->Protected Di/Tripeptide Deprotection Deprotection Protected Di/Tripeptide->Deprotection Final L-Isoserine Derivative Final L-Isoserine Derivative Deprotection->Final L-Isoserine Derivative

A generalized workflow for the synthesis of L-isoserine derivatives.
Quantitative Analysis of APN Inhibition

Preclinical studies have demonstrated that certain L-isoserine derivatives exhibit potent inhibitory activity against APN and antiproliferative effects on cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound ClassMost Potent DerivativeTarget EnzymeIC50 (µM)Reference
L-Isoserine DipeptidesCompound 14bAminopeptidase N (APN)12.2[4]
L-Isoserine TripeptidesCompound 16lAminopeptidase N (APN)2.51 ± 0.2[5]
Positive ControlBestatinAminopeptidase N (APN)7.3 / 6.25 ± 0.4[4][5]
Proposed Mechanism of Action

The proposed mechanism of action for these this compound derivatives involves their binding to the active site of APN, thereby inhibiting its enzymatic activity. This, in turn, is believed to disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.

G cluster_pathway APN Inhibition by L-Isoserine Derivatives Isoserine_Derivative L-Isoserine Derivative APN Aminopeptidase N (APN/CD13) Isoserine_Derivative->APN Inhibits Substrate_Cleavage Substrate Cleavage APN->Substrate_Cleavage Downstream_Signaling Downstream Signaling Substrate_Cleavage->Downstream_Signaling Activates Tumor_Progression Tumor Invasion, Angiogenesis, Metastasis Downstream_Signaling->Tumor_Progression Promotes

Inhibition of APN by L-isoserine derivatives disrupts tumor progression.

Direct Biological Activities of this compound

The direct therapeutic applications of this compound are not well-established. However, a few studies have shed light on its potential biological effects.

Enzyme Inhibition

An early study on serine metabolism revealed that this compound can act as an inhibitor of several key enzymes:

  • Serine Dehydrase: this compound was found to inhibit this enzyme.[6]

  • Serine-Pyruvate Transaminase: Inhibition by this compound was also observed for this enzyme.[6]

  • Serine Aldolase: this compound demonstrated inhibitory effects on this enzyme.[6]

These findings suggest that this compound could potentially modulate metabolic pathways involving serine, though the therapeutic implications of this are yet to be explored.

GABA Transporter (GAT) Substrate

(S)-isoserine has been identified as a substrate for the GABA transporter 3 (GAT3).[7] In a mouse model of stroke, (S)-isoserine showed beneficial effects, which were attributed to its interaction with GAT3.[7] However, the study also highlighted its limitations for in vivo applications due to a lack of selectivity and poor brain permeability, suggesting that this compound itself may not be an ideal therapeutic agent for neurological conditions without further modification.[7]

Immunomodulatory Effects

A study investigating the effects of serine analogues on a human T cell line (Jurkat) found that while the related compound serinol significantly impacted phospholipid metabolism and interleukin-2 synthesis, this compound did not produce such pronounced effects.[8] This suggests that this compound's direct immunomodulatory activities may be limited.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies based on the cited literature for the evaluation of this compound derivatives.

Aminopeptidase N Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human APN and a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride) are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The enzyme, inhibitor (this compound derivative), and buffer are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding the substrate.

    • The fluorescence is measured at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value for antiproliferative activity is then determined.

Pharmacokinetics and Toxicology

Data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound are scarce. One early study noted that this compound is slowly absorbed from the gastrointestinal tract in rats.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals lists this compound as a potential skin, eye, and respiratory irritant.[9] Comprehensive ADME and toxicology studies are imperative to assess the therapeutic potential of this compound and its derivatives.

Future Directions and Conclusion

The therapeutic potential of this compound, while not extensively realized for the parent molecule, is evident through the promising anticancer activities of its derivatives. Future research should focus on several key areas:

  • Optimization of this compound Derivatives: Further structural modifications of the this compound scaffold could lead to the development of more potent and selective APN inhibitors with improved pharmacokinetic profiles.

  • Exploration of Other Therapeutic Targets: The inhibitory activity of this compound against key metabolic enzymes suggests that it could be explored for applications in metabolic disorders.

  • Neuroprotective Potential: While (S)-isoserine's poor brain permeability is a limitation, the development of brain-penetrant this compound analogues could unlock its potential for treating neurological disorders by targeting GAT3 or other relevant pathways.

  • Comprehensive Preclinical Evaluation: Rigorous in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising this compound derivatives in relevant animal models.

References

Isoserine Derivatives: A Technical Guide to Synthesis, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a structural isomer of the proteinogenic amino acid serine, has emerged as a valuable scaffold in medicinal chemistry. Its unique β-amino acid structure provides a foundation for the development of novel therapeutic agents with diverse biological activities. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, key functions as enzyme and transporter inhibitors, and the underlying signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this compound-based compounds.

Data Presentation: Quantitative Analysis of this compound Derivative Activity

The following tables summarize the inhibitory activities of various this compound derivatives against their primary molecular targets: Aminopeptidase N (APN/CD13) and GABA Transporter 3 (GAT3).

Derivative TypeCompoundTargetIC50 (µM)Reference
L-Isoserine-APN563[1]
L-Isoserine DipeptideCompound 14bAPN12.2[2][3]
L-Isoserine TripeptideCompound 16lAPN2.51 ± 0.2[4]
ControlBestatinAPN7.3 / 6.25 ± 0.4[2][3][4]

Table 1: Inhibitory Activity of this compound Derivatives against Aminopeptidase N (APN/CD13). This table presents the half-maximal inhibitory concentration (IC50) values of L-isoserine and its peptide derivatives against APN. Bestatin is included as a reference compound.

DerivativeTargetIC50 (µM)SelectivityReference
L-Isoserinemouse GAT338.2>26-fold over GAT1, >19-fold over BGT1[5]
L-Isoserinemouse GAT2Similar potency to GAT3-[5]

Table 2: Inhibitory Activity and Selectivity of L-Isoserine for GABA Transporters (GATs). This table summarizes the IC50 value of L-isoserine for mouse GAT3 and its selectivity over other GABA transporter subtypes.

Key Functions and Signaling Pathways

This compound derivatives have demonstrated significant potential as modulators of two key protein targets: Aminopeptidase N (APN/CD13) and GABA Transporter 3 (GAT3).

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells.[4] It plays a crucial role in tumor invasion, angiogenesis, and metastasis.[4] this compound derivatives, particularly di- and tri-peptidic forms, have been identified as potent inhibitors of APN.[2][4]

The inhibition of APN by this compound derivatives can disrupt downstream signaling pathways implicated in cancer progression. These pathways include the Erk1/2, PI3K, and Wnt signaling cascades.[6] By blocking APN activity, these derivatives can potentially hinder tumor growth and spread.

APN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Isoserine_Derivative This compound Derivative APN_CD13 APN/CD13 Isoserine_Derivative->APN_CD13 Inhibits PI3K_Akt PI3K/Akt Pathway APN_CD13->PI3K_Akt Erk1_2 Erk1/2 Pathway APN_CD13->Erk1_2 Wnt_BetaCatenin Wnt/β-catenin Pathway APN_CD13->Wnt_BetaCatenin Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Erk1_2->Proliferation Erk1_2->Angiogenesis Wnt_BetaCatenin->Proliferation Metastasis Metastasis Wnt_BetaCatenin->Metastasis

Figure 1: APN/CD13 Signaling Inhibition by this compound Derivatives.
GABA Transporter 3 (GAT3) Inhibition

The GABA transporter 3 (GAT3) is a member of the solute carrier 6 (SLC6) family responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.[7] GAT3 is predominantly expressed in astrocytes and plays a crucial role in regulating GABAergic neurotransmission.[7] (S)-isoserine has been identified as a GAT3-preferring substrate, and its conformationally constrained analogs are being explored as selective GAT3 inhibitors.

By inhibiting GAT3, this compound derivatives can increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling in the central nervous system. This mechanism of action holds therapeutic potential for neurological disorders characterized by GABAergic dysfunction.

GAT3_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte_membrane Astrocyte Membrane cluster_astrocyte_cytoplasm Astrocyte Cytoplasm cluster_postsynaptic_neuron Postsynaptic Neuron GABA_neurotransmitter GABA GAT3 GAT3 GABA_neurotransmitter->GAT3 GABA_Receptor GABA Receptor GABA_neurotransmitter->GABA_Receptor Activates GABA_reuptake GABA Reuptake GAT3->GABA_reuptake Mediates Isoserine_Derivative This compound Derivative Isoserine_Derivative->GAT3 Inhibits Inhibitory_Signal Enhanced Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Figure 2: GAT3 Inhibition by this compound Derivatives at the GABAergic Synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and functional characterization of this compound derivatives.

Synthesis of L-Isoserine Tripeptide Derivatives

This protocol outlines the general steps for the synthesis of L-isoserine tripeptide derivatives, which have shown potent APN inhibitory activity.[1]

  • Protection of this compound: The starting material, L-isoserine, is first protected at the amino and carboxyl groups. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is converted to a methyl ester.

  • Dipeptide Coupling: The protected this compound is then coupled with the desired amino acid methyl ester using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt).

  • Deprotection: The Boc protecting group of the resulting dipeptide is removed using an acidic solution, such as hydrogen chloride in ethyl acetate.

  • Tripeptide Coupling: The deprotected dipeptide is then coupled with another Boc-protected amino acid using EDCI and HOBt to form the protected tripeptide.

  • Final Deprotection: The final protected tripeptide is treated with an acidic solution to remove the remaining Boc group, yielding the desired L-isoserine tripeptide derivative.

Synthesis_Workflow Start L-Isoserine Step1 Protection (Boc, Me-ester) Start->Step1 Step2 Dipeptide Coupling (EDCI, HOBt) Step1->Step2 Step3 Boc Deprotection (HCl/EtOAc) Step2->Step3 Step4 Tripeptide Coupling (EDCI, HOBt) Step3->Step4 Step5 Final Deprotection (HCl/EtOAc) Step4->Step5 End L-Isoserine Tripeptide Derivative Step5->End

Figure 3: General workflow for the synthesis of L-isoserine tripeptide derivatives.
In Vitro Aminopeptidase N (APN) Inhibition Assay

This assay is used to determine the inhibitory potency of this compound derivatives against APN.[1]

  • Reagents and Materials:

    • Porcine kidney microsomal APN

    • L-Leucine-p-nitroanilide (substrate)

    • Test compounds (this compound derivatives)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of the APN enzyme in PBS.

    • Prepare serial dilutions of the test compounds in PBS.

    • Add the enzyme solution to the wells of a 96-well plate.

    • Add the test compound solutions to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period.

    • Initiate the reaction by adding the substrate solution (L-Leucine-p-nitroanilide) to all wells.

    • Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the hydrolysis of the substrate.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

[³H]GABA Uptake Assay for GAT3 Inhibition

This assay measures the ability of this compound derivatives to inhibit the uptake of GABA by GAT3.[5][8]

  • Cell Culture:

    • Use a cell line stably expressing the GABA transporter 3 (e.g., HEK293-GAT3).

    • Culture the cells to confluency in appropriate media.

  • Reagents and Materials:

    • [³H]GABA (radiolabeled substrate)

    • Unlabeled GABA

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Plate the GAT3-expressing cells in a multi-well format.

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations to the cells and pre-incubate.

    • Add a mixture of [³H]GABA and unlabeled GABA to initiate the uptake.

    • Incubate for a specific time at a controlled temperature to allow for GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the intracellular contents.

    • Add a scintillation cocktail to the cell lysate.

    • Measure the radioactivity using a scintillation counter to quantify the amount of [³H]GABA taken up by the cells.

    • Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neuroscience. Their ability to potently and selectively inhibit key targets such as APN/CD13 and GAT3 provides a strong rationale for their continued investigation and development. The synthetic routes and experimental protocols detailed in this guide offer a framework for researchers to design and evaluate novel this compound-based molecules with enhanced efficacy and target specificity. Further exploration of the structure-activity relationships and the downstream signaling consequences of target engagement will be crucial in translating the promise of this compound derivatives into clinically effective therapies.

References

Methodological & Application

Enantioselective Synthesis of L-Isoserine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoserine, a non-proteinogenic β-amino acid, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, including antivirals, antibiotics, and anticancer agents. Its unique structural motif, featuring a β-amino group and an α-hydroxyl group, imparts distinct conformational properties to peptides and other bioactive molecules. The stereoselective synthesis of L-isoserine is therefore of significant interest to the drug development community. This document provides detailed application notes and experimental protocols for three prominent enantioselective methods for the synthesis of L-isoserine: a classical chemical approach from L-asparagine, a chemoenzymatic method employing lipase-catalyzed kinetic resolution, and a modern asymmetric synthesis utilizing Sharpless epoxidation.

Data Presentation

The following table summarizes the key quantitative data for the three described synthetic routes to L-isoserine, allowing for a direct comparison of their efficacy.

Synthetic RouteStarting MaterialKey Reagent/CatalystOverall Yield (%)Enantiomeric Excess (e.e.) (%)
Chemical Synthesis from L-Asparagine L-AsparagineSodium Nitrite, Sodium Hypobromite~70-80%>99%
Chemoenzymatic Synthesis 3-Azido-1,2-propanediolCandida antarctica Lipase B (CALB)~40-45% (for the desired enantiomer)>99%
Sharpless Asymmetric Epoxidation Allyl AlcoholTi(OiPr)₄, (+)-DIPT~60-70%>95%

Experimental Protocols

Chemical Synthesis from L-Asparagine

This classical approach involves the diazotization of the α-amino group of L-asparagine to an α-hydroxyl group, followed by a Hofmann rearrangement of the resulting amide to furnish the β-amino group of L-isoserine. This method is advantageous due to the use of a readily available and inexpensive chiral starting material, ensuring high enantiopurity of the final product.

Logical Relationship of the Synthesis from L-Asparagine

L_Asparagine L-Asparagine Diazotization Diazotization (NaNO₂, H₂SO₄) L_Asparagine->Diazotization L_Malamidic_Acid L-β-Malamidic Acid Diazotization->L_Malamidic_Acid Hofmann_Rearrangement Hofmann Rearrangement (NaOH, Br₂) L_Malamidic_Acid->Hofmann_Rearrangement L_Isoserine L-Isoserine Hofmann_Rearrangement->L_this compound

Caption: Synthesis of L-Isoserine from L-Asparagine.

Protocol:

Step 1: Synthesis of L-β-Malamidic Acid

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 26.4 g (0.2 mol) of L-asparagine in 100 mL of 1 M sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 20.7 g (0.3 mol) of sodium nitrite in 50 mL of water via the dropping funnel over a period of 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the solution under reduced pressure to approximately half of its original volume.

  • Purify the crude L-β-malamidic acid by ion-exchange chromatography using a Dowex 50W-X8 (H⁺ form) column, eluting with water.

  • Collect the fractions containing the product (monitored by TLC) and lyophilize to obtain L-β-malamidic acid as a white solid.

    • Yield: Approximately 85-90%.

Step 2: Hofmann Rearrangement to L-Isoserine

  • Prepare a solution of sodium hypobromite by slowly adding 16.0 g (0.1 mol) of bromine to a solution of 16.0 g (0.4 mol) of sodium hydroxide in 100 mL of water, keeping the temperature below 0 °C.

  • In a separate 500 mL flask, dissolve 13.2 g (0.1 mol) of L-β-malamidic acid in 100 mL of 1 M sodium hydroxide.

  • Cool the L-β-malamidic acid solution to 0 °C and slowly add the freshly prepared sodium hypobromite solution, maintaining the temperature below 5 °C.

  • After the addition, warm the reaction mixture to 70-80 °C for 30 minutes.

  • Cool the solution to room temperature and acidify to pH 3 with concentrated hydrochloric acid.

  • The crude L-isoserine will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure L-isoserine.

    • Yield: Approximately 80-85%.

    • Enantiomeric Excess: >99% (due to the chiral starting material).

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

This method utilizes the high enantioselectivity of lipases to resolve a racemic mixture of a suitable precursor, 3-azido-1,2-propanediol. The resolved (S)-enantiomer is then chemically transformed into L-isoserine. This approach is a prime example of green chemistry, employing a biocatalyst under mild reaction conditions.

Experimental Workflow for Chemoenzymatic Synthesis

Racemic_Azido_Diol Racemic 3-Azido-1,2-propanediol Kinetic_Resolution Kinetic Resolution (CALB, Vinyl Acetate) Racemic_Azido_Diol->Kinetic_Resolution Separation Separation Kinetic_Resolution->Separation S_Azido_Alcohol (S)-3-Azido-1-acetoxy-2-propanol Separation->S_Azido_Alcohol R_Azido_Diol (R)-3-Azido-1,2-propanediol Separation->R_Azido_Diol Oxidation Oxidation (TEMPO, NaOCl) S_Azido_Alcohol->Oxidation Hydrolysis_Reduction Hydrolysis and Reduction (NaOH, H₂/Pd-C) Oxidation->Hydrolysis_Reduction L_this compound L-Isoserine Hydrolysis_Reduction->L_this compound

Caption: Chemoenzymatic Synthesis of L-Isoserine.

Protocol:

Step 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Azido-1,2-propanediol

  • To a solution of 11.7 g (0.1 mol) of racemic 3-azido-1,2-propanediol in 200 mL of tert-butyl methyl ether (TBME), add 10.8 g (0.125 mol) of vinyl acetate.

  • Add 1.0 g of immobilized Candida antarctica Lipase B (CALB, Novozym® 435).

  • Shake the mixture at 30 °C and monitor the reaction progress by chiral GC or HPLC.

  • Stop the reaction when approximately 50% conversion is reached (typically after 24-48 hours).

  • Filter off the enzyme and wash it with TBME for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-3-azido-1-acetoxy-2-propanol and the unreacted (R)-3-azido-1,2-propanediol by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

    • Yield of (S)-3-azido-1-acetoxy-2-propanol: Approximately 45-48%.

    • Enantiomeric Excess of (S)-3-azido-1-acetoxy-2-propanol: >99%.

Step 2: Synthesis of L-Isoserine

  • Dissolve 7.9 g (0.05 mol) of (S)-3-azido-1-acetoxy-2-propanol in 100 mL of a biphasic mixture of dichloromethane and a pH 10.6 buffer (0.05 M NaHCO₃, 0.05 M Na₂CO₃).

  • Add 0.08 g (0.5 mmol) of TEMPO and 0.5 g (5 mmol) of potassium bromide.

  • Cool the mixture to 0 °C and add 55 mL of a 1 M aqueous sodium hypochlorite solution dropwise, maintaining the pH at 10.6 by the addition of 1 M HCl.

  • After the reaction is complete (monitored by TLC), separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected azido acid.

  • Hydrolyze the acetate group by dissolving the crude product in 50 mL of 1 M sodium hydroxide and stirring at room temperature for 2 hours.

  • Acidify the solution to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic extracts and concentrate to yield the azido acid.

  • Dissolve the azido acid in 100 mL of methanol and add 0.5 g of 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature until the disappearance of the starting material (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate to obtain L-isoserine.

    • Overall Yield from (S)-3-azido-1-acetoxy-2-propanol: Approximately 85-90%.

Sharpless Asymmetric Epoxidation

This elegant method involves the asymmetric epoxidation of a prochiral allylic alcohol to generate a chiral epoxide, which is then opened with an amino nucleophile to install the β-amino group of L-isoserine. The high enantioselectivity is controlled by a chiral titanium-tartrate complex.

Signaling Pathway of Sharpless Asymmetric Epoxidation

cluster_catalyst Catalyst Formation cluster_reaction Epoxidation and Ring Opening Ti_OiPr4 Ti(O-i-Pr)₄ Catalyst Chiral Ti-Tartrate Complex Ti_OiPr4->Catalyst DIPT (+)-DIPT DIPT->Catalyst Epoxidation Asymmetric Epoxidation (t-BuOOH) Catalyst->Epoxidation Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Epoxidation S_Glycidol (2S)-Glycidol Epoxidation->S_Glycidol Ring_Opening Ring Opening (NH₃) S_Glycidol->Ring_Opening L_Isoserine_precursor 3-Amino-1,2-propanediol Ring_Opening->L_Isoserine_precursor Oxidation Oxidation L_Isoserine_precursor->Oxidation L_this compound L-Isoserine Oxidation->L_this compound

Caption: Sharpless Epoxidation Route to L-Isoserine.

Protocol:

Step 1: Synthesis of (2S)-Glycidol

  • To a flame-dried 500 mL flask under a nitrogen atmosphere, add 200 mL of dichloromethane and 4.0 g of powdered 4 Å molecular sieves.

  • Cool the flask to -20 °C and add 4.2 mL (14.2 mmol) of titanium(IV) isopropoxide, followed by 3.6 mL (17.0 mmol) of (+)-diisopropyl L-tartrate ((+)-DIPT).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add 5.8 g (0.1 mol) of allyl alcohol.

  • Slowly add a 5.5 M solution of tert-butyl hydroperoxide in decane (36 mL, 0.2 mol) over 4 hours, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for an additional 24 hours.

  • Quench the reaction by adding 50 mL of a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (note: glycidol is volatile).

  • Purify the crude (2S)-glycidol by distillation under reduced pressure.

    • Yield: Approximately 75-85%.

    • Enantiomeric Excess: >95%.

Step 2: Synthesis of L-Isoserine

  • In a sealed tube, add 7.4 g (0.1 mol) of (2S)-glycidol to 50 mL of a saturated solution of ammonia in methanol.

  • Heat the mixture to 70 °C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain 3-amino-1,2-propanediol.

  • Dissolve the crude amino diol in 100 mL of water and add 0.5 g of a platinum-on-carbon catalyst (Pt/C).

  • Heat the mixture to 60 °C and bubble oxygen through the solution while maintaining the pH at 9 with the addition of 1 M sodium hydroxide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst and wash with water.

  • Acidify the filtrate to pH 3 with 1 M HCl and purify by ion-exchange chromatography as described in the first protocol to obtain L-isoserine.

    • Overall Yield from (2S)-Glycidol: Approximately 80-85%.

Conclusion

The enantioselective synthesis of L-isoserine can be accomplished through various effective strategies. The choice of method will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The classical chemical synthesis from L-asparagine offers a cost-effective route with excellent enantiopurity. The chemoenzymatic approach provides a green alternative with high selectivity, while the Sharpless asymmetric epoxidation represents a powerful and versatile method for constructing the chiral core of L-isoserine. The detailed protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction: The Case for Bio-based Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Microbial Production of Isoserine: Metabolic Engineering, Fermentation, and Analysis

This compound (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, an isomer of the common amino acid L-serine.[1] While not incorporated into proteins via the genetic code, its unique structure makes it a valuable chiral building block for the pharmaceutical industry.[2][3] Notably, (S)-isoserine is a key precursor for synthesizing the side chain of Paclitaxel (Taxol®), a widely used chemotherapeutic agent, and other biologically active compounds.[4]

Traditionally, this compound has been produced through chemical synthesis, which often involves harsh reaction conditions, toxic reagents, and challenges in achieving high enantiomeric purity.[2][3] Microbial fermentation presents a compelling alternative, offering production in aqueous systems under mild conditions with the potential for high stereospecificity, thereby reducing environmental impact and downstream purification costs.[]

This guide provides a comprehensive overview of the strategies and protocols for establishing a microbial platform, specifically in Escherichia coli, for the de novo production of this compound from a simple carbon source like glucose. We will explore the design of a synthetic biosynthetic pathway, the requisite metabolic engineering strategies, and detailed protocols for strain construction, fermentation, and product quantification.

Part 1: Designing a Synthetic Pathway for this compound Biosynthesis

As no natural pathway for this compound production is known, one must be engineered. A logical approach is to divert intermediates from the highly efficient, native L-serine biosynthetic pathway. In E. coli, L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PGA) in three enzymatic steps.[6][7]

  • 3-PGA → 3-Phosphohydroxypyruvate (3-PHP): Catalyzed by 3-phosphoglycerate dehydrogenase (PGDH), encoded by the serA gene.[8][9] This is the first committed step and is a key regulation point.[9]

  • 3-PHP → 3-Phosphoserine (3-PS): Catalyzed by phosphoserine aminotransferase (PSAT), encoded by serC. This reaction transfers an amino group from glutamate.[10][11]

  • 3-PS → L-Serine: Catalyzed by phosphoserine phosphatase (PSPH), encoded by serB.[6][12]

Our strategy involves redirecting the intermediate 3-phosphohydroxypyruvate (3-PHP) toward this compound. This requires the introduction of a novel, two-step enzymatic branch.

Proposed Engineered Pathway to this compound:

  • Dephosphorylation of 3-PHP: The native L-serine pathway phosphorylates first and transaminates second. To produce this compound (a β-amino acid), we propose a pathway that transaminates at the C3 position. A plausible intermediate is hydroxypyruvate, which can be formed by the dephosphorylation of 3-PHP. This requires a phosphatase capable of acting on 3-PHP.

  • β-Transamination of Hydroxypyruvate: The key enzymatic step is the addition of an amino group to the C3 position of hydroxypyruvate to form this compound. This requires a β-aminotransferase, an enzyme class distinct from the α-aminotransferases like PSAT.[10][13] The discovery or engineering of an aminotransferase with high specificity for this reaction is critical for success.

The complete proposed pathway, integrated into the central metabolism of E. coli, is visualized below.

G cluster_central_metabolism Central Metabolism cluster_serine_pathway Native L-Serine Pathway cluster_isoserine_pathway Engineered this compound Pathway cluster_competing_pathways Competing Pathways (Target for Deletion) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PGA_3 3-Phosphoglycerate (3-PGA) Glycolysis->PGA_3 PHP_3 3-Phosphohydroxypyruvate (3-PHP) PGA_3->PHP_3 serA (PGDH) PS_3 3-Phosphoserine PHP_3->PS_3 serC (PSAT) Hydroxypyruvate Hydroxypyruvate PHP_3->Hydroxypyruvate Step 1: Novel Phosphatase serC_knockout X L_Serine L-Serine PS_3->L_Serine serB (PSPH) Pyruvate Pyruvate L_Serine->Pyruvate sdaA, sdaB, tdcG (Serine Deaminases) Glycine Glycine L_Serine->Glycine glyA (SHMT) This compound This compound Hydroxypyruvate->this compound Step 2: Novel β-Aminotransferase serC_knockout->PS_3 serC Deletion

Figure 1: Engineered metabolic pathway for this compound production in E. coli.

Part 2: Metabolic Engineering of E. coli

To maximize the carbon flux towards this compound and ensure strain robustness, a systems metabolic engineering approach is necessary.[14] This involves enhancing the precursor supply, blocking competing pathways, and improving product tolerance.

Core Strategies for Strain Optimization
  • Enhance Precursor (3-PGA) Flux:

    • Deregulation of serA: The PGDH enzyme (serA) is subject to feedback inhibition by L-serine.[9] Overexpressing a feedback-resistant mutant (serA_fr) is the most critical step to boost the pathway's carbon influx.[15][16]

    • Strengthen Glycolysis: Ensure high expression of key glycolytic enzymes to maintain a large pool of the 3-PGA precursor.

  • Block Competing Pathways:

    • Eliminate Serine Degradation: To prevent the loss of any L-serine that may be formed as a byproduct, knockout the primary L-serine deaminases (sdaA, sdaB, tdcG) and serine hydroxymethyltransferase (glyA).[16]

    • Channel Flux from 3-PHP: The most important knockout for diverting flux is the deletion of the native phosphoserine aminotransferase (serC). This prevents the conversion of 3-PHP to 3-phosphoserine, making 3-PHP available for the engineered this compound branch.

  • Optimize Product Formation and Export:

    • Enzyme Expression: The novel phosphatase and β-aminotransferase genes must be expressed at optimal levels. This can be achieved by placing them on a medium-copy plasmid under the control of an inducible promoter (e.g., T7 or araBAD).

    • Improve Product Tolerance: High concentrations of amino acids can be toxic to E. coli.[16] Overexpression of exporter proteins, such as eamA (which has been shown to export cysteine and homoserine), can help shuttle this compound out of the cell, increasing the final titer.[16]

Summary of Genetic Modifications
Target Gene(s)Modification StrategyRationaleReference
serAOverexpress feedback-resistant variant (serA_fr)Increase carbon flux into the pathway by removing feedback inhibition.[15][16]
serCGene knockout (Deletion)Block the native pathway from 3-PHP to L-serine, redirecting the precursor.[6]
sdaA, sdaB, tdcGGene knockout (Deletion)Prevent degradation of any byproduct L-serine to pyruvate.[16]
glyAGene knockout (Deletion)Prevent conversion of any byproduct L-serine to glycine.[16]
eamAOverexpressionEnhance export of this compound to increase strain tolerance and final titer.[16]
Novel GenesPlasmid-based overexpressionExpress the engineered pathway: a phosphatase and a β-aminotransferase.N/A

Part 3: Experimental Protocols

The following protocols provide a framework for the construction and evaluation of an this compound-producing strain.

Protocol 1: Construction of Engineered E. coli Strain

This protocol outlines a general workflow for creating the necessary gene deletions and introducing the expression plasmid. Methods like CRISPR/Cas9 or Lambda Red recombineering are standard.[14]

Workflow Overview:

G A 1. Prepare Base Strain (e.g., E. coli MG1655) B 2. Sequential Gene Deletion (serC, sdaA, sdaB, tdcG, glyA) using CRISPR or λ-Red A->B C 3. Verify Deletions (Colony PCR, Sequencing) B->C D 4. Design & Assemble Expression Plasmid (pET or pBAD vector with serA_fr, eamA, novel genes) C->D E 5. Transform Plasmid into Deletion Strain D->E F 6. Verify Transformants & Create Glycerol Stock E->F

Figure 2: General workflow for constructing the this compound production strain.

Step-by-Step Methodology:

  • Host Strain: Start with a suitable E. coli strain, such as MG1655 or W3110.

  • Gene Deletions: a. Design guide RNAs (for CRISPR) or homology arms (for Lambda Red) flanking the target genes (serC, sdaA, etc.). b. Sequentially transform the host strain with the appropriate plasmids and templates to achieve gene deletion. c. After each deletion, cure the editing plasmids and verify the knockout using colony PCR with primers flanking the deletion site.

  • Plasmid Construction: a. Obtain the coding sequences for serA_fr, eamA, and the candidate phosphatase and β-aminotransferase genes. Codon-optimize them for E. coli expression if necessary. b. Use Gibson assembly or restriction cloning to insert these genes into a suitable expression vector (e.g., pET28a or pBAD33) under the control of an inducible promoter.

  • Final Strain Preparation: a. Prepare competent cells of the final multiple-deletion strain. b. Transform the expression plasmid into the competent cells. c. Select for successful transformants on appropriate antibiotic plates. d. Confirm plasmid integrity via restriction digest or sequencing. e. Prepare and store glycerol stocks of the final production strain at -80°C.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes a typical fed-batch fermentation process to achieve high-cell-density and high-titer production.[][17]

1. Media Preparation:

ComponentSeed Medium (per L)Fermentation Medium (per L)Feed Solution (per L)
Glucose20 g20 g600 g
(NH₄)₂SO₄5 g10 g50 g
KH₂PO₄3 g6 g10 g
K₂HPO₄7 g14 g-
MgSO₄·7H₂O1 g2 g10 g
Yeast Extract5 g10 g50 g
Trace Metals Sol.1 mL2 mL10 mL
AntibioticAs requiredAs requiredAs required

Note: All media components should be sterilized. Glucose, MgSO₄, and trace metals should be autoclaved separately and added aseptically.

2. Fermentation Procedure:

  • Inoculum Preparation: Inoculate 100 mL of seed medium in a 500 mL baffled flask with a single colony or from a glycerol stock. Incubate at 37°C, 220 rpm for 10-12 hours until OD₆₀₀ reaches 4-6.

  • Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of sterile fermentation medium. Calibrate pH and dissolved oxygen (DO) probes. Set initial parameters: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH), Airflow = 3 L/min.

  • Inoculation: Aseptically transfer the seed culture into the bioreactor (typically 5-10% v/v).

  • Batch Phase: Allow cells to grow, consuming the initial glucose. Maintain DO above 30% by linking agitation speed (e.g., 300-1000 rpm) to the DO reading.

  • Induction: When OD₆₀₀ reaches 15-20, induce protein expression by adding the appropriate inducer (e.g., 0.2 mM IPTG for T7 promoter). Reduce the temperature to 30°C to improve protein folding and reduce metabolic burden.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp spike in DO), begin feeding the concentrated glucose/nutrient solution. Use a feeding strategy (e.g., exponential or DO-stat) to maintain a low but non-limiting glucose concentration.

  • Sampling: Take samples periodically (e.g., every 4-6 hours) to measure OD₆₀₀, residual glucose, and this compound concentration.

  • Harvest: Conclude the fermentation after 48-72 hours, or when productivity ceases. Cool the broth to 4°C before processing.[17]

Protocol 3: Quantification of this compound by RP-HPLC

Because this compound lacks a strong chromophore, pre-column derivatization is required for sensitive UV or fluorescence detection.[18] This protocol uses 9-fluorenylmethyl-chloroformate (FMOC-Cl), a common derivatizing agent for amino acids.[19]

1. Reagent Preparation:

  • Borate Buffer: 0.2 M boric acid, pH adjusted to 9.0 with NaOH.

  • FMOC-Cl Solution: 15 mM FMOC-Cl in anhydrous acetonitrile. Prepare fresh.

  • Quenching Solution: 0.1 M glycine or heptylamine in water.

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

2. Sample Preparation and Derivatization:

  • Collect 1 mL of fermentation broth. Centrifuge at 13,000 x g for 10 min to pellet cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the clarified supernatant 1:100 (or as needed) with ultrapure water.

  • In an HPLC vial, mix:

    • 100 µL of diluted sample (or standard)

    • 200 µL of Borate Buffer

  • Add 200 µL of FMOC-Cl solution. Vortex immediately for 30 seconds.

  • Let the reaction proceed for 5 minutes at room temperature.

  • Add 100 µL of quenching solution to react with excess FMOC-Cl. Vortex.

  • The sample is now ready for injection.

3. HPLC Conditions:

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Column Temperature 30°C
Mobile Phase Gradient elution
0-5 min: 20% B
5-25 min: 20% to 70% B
25-30 min: 70% to 20% B
30-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 265 nm

Note: This is a starting point. The gradient and other parameters should be optimized for the specific column and system to ensure good separation of the FMOC-isoserine derivative from other components.[19]

Conclusion

The microbial production of this compound represents a promising frontier in industrial biotechnology. By leveraging the principles of systems metabolic engineering to design and implement a novel biosynthetic pathway in a robust host like E. coli, it is possible to develop a sustainable and economically viable process. The key challenges lie in identifying highly active and specific enzymes for the engineered pathway and carefully balancing metabolic fluxes to maximize product yield while minimizing cell toxicity. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on this endeavor, paving the way for the bio-based manufacturing of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Purification of Isoserine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of isoserine from synthetic reaction mixtures. The methodologies outlined below are based on established chemical principles and published laboratory procedures, focusing on ion-exchange chromatography and crystallization as the primary purification techniques.

Introduction

This compound, a β-amino acid isomer of serine, is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3] Effective purification of this compound from complex reaction mixtures is crucial to ensure the purity and quality of the final product, which is essential for reliable downstream applications in research and drug development.[4] This document outlines detailed protocols for two common and effective purification methods: ion-exchange chromatography and crystallization.

Purification Strategies: An Overview

The choice of purification strategy for this compound depends on the scale of the synthesis, the nature of the impurities present in the reaction mixture, and the desired final purity. The two primary methods discussed are:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for purifying amino acids from charged impurities.[5][6][7]

  • Crystallization: This method is used to obtain highly pure crystalline solids from a solution and is often employed as a final purification step.[8][9][10]

A typical purification workflow may involve an initial purification by ion-exchange chromatography followed by a final polishing step using crystallization.

Experimental Workflow for this compound Purification

PurificationWorkflow ReactionMixture Crude Reaction Mixture (Containing this compound and Impurities) IonExchange Ion-Exchange Chromatography (e.g., Anion Exchange) ReactionMixture->IonExchange Loading Elution Elution of this compound IonExchange->Elution Gradient/Step Elution Analysis1 Purity Analysis 1 (e.g., HPLC, TLC) Elution->Analysis1 Concentration Concentration of This compound Fractions Analysis1->Concentration Pool Pure Fractions Crystallization Crystallization (e.g., from Aqueous Ethanol) Concentration->Crystallization FiltrationDrying Filtration and Drying Crystallization->FiltrationDrying Purethis compound Pure this compound FiltrationDrying->Purethis compound Analysis2 Final Purity and Characterization (e.g., NMR, MS) Purethis compound->Analysis2

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Ion-exchange chromatography (IEX) is a powerful technique for separating this compound from charged byproducts and unreacted starting materials.[5][6] The following protocol is a general guideline and may require optimization based on the specific composition of the reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Anion exchange resin (e.g., IRA-400 (OH⁻ form))[11]

  • Deionized water

  • Acetic acid solution (5%) for elution[11]

  • Chromatography column

  • pH meter

  • Fraction collector

Protocol:

  • Resin Preparation and Column Packing:

    • Prepare a slurry of the anion exchange resin in deionized water.

    • Pack the chromatography column with the resin slurry, ensuring a uniform and bubble-free bed. The column dimensions will depend on the amount of crude material to be purified.

    • Wash the packed column with several bed volumes of deionized water until the pH of the eluent is neutral.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of deionized water.

    • Adjust the pH of the sample solution to be above the isoelectric point (pI) of this compound to ensure it carries a net negative charge and binds to the anion exchange resin.

    • Carefully load the prepared sample onto the top of the column.

  • Washing:

    • After loading, wash the column with deionized water to remove any unbound, neutral, or positively charged impurities.[11] Continue washing until the eluent shows no significant UV absorbance or until a baseline is re-established.

  • Elution:

    • Elute the bound this compound from the resin by applying an elution buffer. A common method is to use a step gradient of increasing ionic strength or a change in pH.

    • For example, elute the column with a 5% acetic acid solution.[11] This will protonate the this compound, changing its net charge and causing it to detach from the resin.

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][12]

    • Pool the fractions containing pure this compound.

  • Post-Chromatography Processing:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Crystallization is an effective method for obtaining high-purity this compound, often used after an initial purification step like ion-exchange chromatography.[9][10] The principle relies on the lower solubility of the compound of interest in a particular solvent system at lower temperatures.

Materials:

  • Partially purified this compound

  • Aqueous ethanol (e.g., 90% ethanol)[11]

  • Heating apparatus (e.g., hot plate with a water bath)

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Protocol:

  • Solvent Selection:

    • An ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Aqueous ethanol is a commonly used solvent for the crystallization of this compound.[11]

  • Dissolution:

    • Place the this compound to be purified in a crystallization vessel.

    • Add a minimal amount of the hot solvent (e.g., 90% aqueous ethanol) to the vessel and heat gently with stirring until the this compound is completely dissolved.[9][11] Avoid adding excess solvent, as this will reduce the recovery yield.

  • Cooling and Crystallization:

    • Once dissolved, allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[10]

    • For further crystallization, the solution can be placed in an ice bath or refrigerated.

  • Isolation of Crystals:

    • Once crystal formation is complete, isolate the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified this compound crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical outcomes for the purification of this compound and its precursors based on literature data. Note that specific yields and purity levels can vary significantly depending on the initial purity of the crude material and the precise experimental conditions.

Purification MethodStarting MaterialProductEluent/SolventReported YieldReference
Ion-Exchange Chromatography & RecrystallizationReaction mixture from L-asparagine(S)-3-Carbamoyl-2-hydroxypropionic acid5% Acetic Acid (IEX) / 90% Aqueous Ethanol (Crystallization)83%[11]
RecrystallizationCrude (S)-isoserinePure (S)-isoserineAqueous EthanolGood Yield (not quantified)[1]
Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

Analytical Workflow for Purity Assessment

PurityAnalysis cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC (Purity & Enantiomeric Purity) TLC TLC (Reaction Monitoring & Fraction Screening) NMR NMR (Structural Confirmation) MS Mass Spectrometry (Molecular Weight Confirmation) Purifiedthis compound Purified this compound Sample Purifiedthis compound->HPLC Purifiedthis compound->TLC Purifiedthis compound->NMR Purifiedthis compound->MS

Caption: Analytical techniques for this compound purity assessment.

Common methods include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining chemical purity.[4][13] Chiral HPLC can be used to assess enantiomeric purity.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the compound and detect impurities.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the purified this compound.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the purification.[12]

By following these detailed protocols and employing rigorous analytical methods, researchers, scientists, and drug development professionals can effectively purify this compound from reaction mixtures to obtain a high-quality product suitable for a wide range of applications.

References

Application Notes and Protocols for the Analytical Quantification of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoserine (3-amino-2-hydroxypropanoic acid) is an isomer of the common amino acid serine. Its accurate quantification is crucial for various applications in biomedical research and drug development, particularly in studies involving peptide synthesis, metabolic pathways, and the investigation of potential biomarkers.[1] This document provides detailed application notes and protocols for the analytical quantification of this compound using various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a widely used technique for the analysis of amino acids.[2] Due to the lack of a strong chromophore in this compound, pre-column derivatization is often necessary to enhance detection sensitivity, especially for UV-Vis or fluorescence detectors.[2][3]

A. Pre-Column Derivatization with o-Phthalaldehyde (OPA)

This method is suitable for the rapid and sensitive analysis of primary amines like this compound. The reaction with OPA in the presence of a thiol produces a highly fluorescent isoindole derivative.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 10.4) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[3]

  • Sample Derivatization:

    • Mix the this compound standard or sample with the OPA reagent in a 1:1 ratio.

    • The reaction is typically complete within 1-2 minutes at room temperature and can be automated in an autosampler.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer with 5% acetonitrile, pH 7.2.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Quantitative Data Summary (Representative)

The following table summarizes typical performance metrics for the HPLC analysis of amino acids using OPA derivatization. These values can serve as a benchmark for method validation with this compound.

Performance MetricTypical Value
Limit of Detection (LOD)1 - 10 pmol
Limit of Quantification (LOQ)5 - 50 pmol
Linearity (r²)> 0.99
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow for HPLC with OPA Derivatization

sample Sample/Standard Preparation derivatization OPA Derivatization sample->derivatization injection HPLC Injection derivatization->injection separation C18 Column Separation injection->separation detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Workflow for this compound quantification by HPLC with OPA derivatization.

B. Pre-Column Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to form stable, fluorescent derivatives, making it a suitable reagent for this compound analysis.[3][5]

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Prepare as described for the OPA method, adjusting the pH to 9.5.

    • FMOC-Cl Solution: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile. Prepare fresh.[5]

  • Sample Derivatization:

    • Mix 100 µL of the this compound standard or sample with 200 µL of borate buffer.

    • Add 300 µL of the FMOC-Cl solution and vortex.

    • Let the reaction proceed for 2 minutes at room temperature.

    • Add 400 µL of hexane to extract excess FMOC-Cl. Vortex and discard the hexane layer.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM sodium phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient: A linear gradient from 20% to 70% Mobile Phase B over 25 minutes.

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).[5]

Quantitative Data Summary (Representative)

The following table summarizes typical performance metrics for the HPLC analysis of amino acids using FMOC-Cl derivatization.

Performance MetricTypical Value
Limit of Detection (LOD)0.5 - 5 pmol
Limit of Quantification (LOQ)2 - 20 pmol
Linearity (r²)> 0.995
Precision (%RSD)< 4%
Accuracy (% Recovery)97 - 103%

Experimental Workflow for HPLC with FMOC-Cl Derivatization

sample Sample/Standard Preparation derivatization FMOC-Cl Derivatization sample->derivatization extraction Hexane Extraction derivatization->extraction injection HPLC Injection extraction->injection separation C18 Column Separation injection->separation detection Fluorescence Detection (Ex: 265 nm, Em: 315 nm) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Workflow for this compound quantification by HPLC with FMOC-Cl derivatization.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS offers high sensitivity and selectivity for the analysis of amino acids. However, derivatization is required to increase the volatility of the analytes.[6][7] Silylation is a common derivatization technique for this purpose.[7]

Experimental Protocol:

  • Sample Preparation:

    • For biological samples, perform protein precipitation using an organic solvent like methanol or acetonitrile.[8]

    • Dry the sample completely under a stream of nitrogen or using a speed-vac.[6]

  • Derivatization:

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile to the dried sample.[7]

    • Heat the mixture at 100°C for 2-4 hours to ensure complete derivatization.[7]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Oven Temperature Program: Start at 150°C for 2 minutes, then ramp to 280°C at 10°C/min.[6]

    • MS Conditions: Electron impact (EI) ionization at 70 eV.[6]

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data Summary (Representative)

The following table summarizes typical performance metrics for the GC-MS analysis of amino acids after silylation.

Performance MetricTypical Value
Limit of Detection (LOD)0.1 - 1 pmol
Limit of Quantification (LOQ)0.5 - 5 pmol
Linearity (r²)> 0.99
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Workflow for GC-MS Analysis

sample Sample Preparation (Protein Precipitation & Drying) derivatization Silylation with MTBSTFA sample->derivatization injection GC-MS Injection derivatization->injection separation Capillary GC Separation injection->separation ionization Electron Impact (EI) Ionization separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection quantification Data Analysis and Quantification detection->quantification sample Sample Preparation (Protein Precipitation) injection LC-MS/MS Injection sample->injection separation HILIC Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Data Analysis and Quantification detection->quantification cluster_0 Chromatographic Methods cluster_1 Derivatization HPLC HPLC Pre-column (OPA, FMOC-Cl) Pre-column (OPA, FMOC-Cl) HPLC->Pre-column (OPA, FMOC-Cl) GC-MS GC-MS Silylation (MTBSTFA) Silylation (MTBSTFA) GC-MS->Silylation (MTBSTFA) LC-MS/MS LC-MS/MS Optional Optional LC-MS/MS->Optional

References

Application Notes: Isoserine as a Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, has emerged as a versatile and valuable chiral building block in modern organic synthesis.[1] Its unique structural arrangement allows for the stereocontrolled synthesis of complex and biologically active molecules, particularly enantiomerically pure β²,²-amino acids.[2][3] These amino acids, which feature a quaternary stereocenter at the α-position, are of significant interest in medicinal chemistry and drug development.[2][4] Their incorporation into peptides can enhance proteolytic stability and induce stable secondary structures, making them crucial components in the design of peptidomimetics.[5][6]

This document provides detailed application notes and experimental protocols for the use of L-isoserine in the diastereoselective synthesis of α-alkylthis compound derivatives, which serve as precursors to a wide range of β²,²-amino acids. The core of the methodology involves the use of a chiral auxiliary covalently attached to the this compound substrate to direct the stereochemical outcome of subsequent reactions.[5]

Core Synthetic Strategy

The primary strategy involves a straightforward methodology starting from commercially available L-isoserine.[2][3] The key steps are:

  • Protection and Derivatization: L-isoserine is first protected, for instance as N-Boc-isoserine methyl ester.[2][3]

  • Formation of a Chiral Auxiliary: The protected this compound undergoes an acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation reaction to form a rigid, chiral oxazolidine-oxazolidinone-fused bicyclic scaffold.[2][3][5][7] This reaction typically yields two separable diastereomers.

  • Diastereoselective Alkylation: The chiral scaffold acts as an effective auxiliary, directing the stereoselective alkylation at the α-position.[2][3] Interestingly, the stereochemical outcome—retention or inversion of configuration—depends on the relative configuration of the starting bicyclic diastereomer.[2][3][4][7]

  • Hydrolysis: Finally, acidic hydrolysis removes the chiral auxiliary, yielding the desired enantiopure α-alkylthis compound derivative.[3][4][7]

G cluster_0 Overall Synthetic Workflow Start L-Isoserine Protected N-Boc-Isoserine Methyl Ester Start->Protected Protection (Boc) & Esterification Bicyclic Chiral Bicyclic N,O-Acetals (Diastereomers 2 & 3) Protected->Bicyclic Acid-catalyzed tandem reaction Separation Diastereomer Separation Bicyclic->Separation Alkylated2 Alkylated Diastereomer (retention) Separation->Alkylated2 Alkylation of Diastereomer 2 Alkylated3 Alkylated Diastereomer (inversion) Separation->Alkylated3 Alkylation of Diastereomer 3 FinalProductR Enantiopure (R)-α-Alkylthis compound Alkylated2->FinalProductR Acidic Hydrolysis FinalProductS Enantiopure (S)-α-Alkylthis compound Alkylated3->FinalProductS Acidic Hydrolysis G cluster_0 Conceptual Model: Enzyme Inhibition Enzyme Aminopeptidase N (Enzyme) Pathway Tumor Angiogenesis & Metastasis Enzyme->Pathway Pathway Inhibited Inhibitor This compound-Derived Inhibitor Inhibitor->Enzyme Binds to Active Site Substrate Natural Substrate p1 Substrate->p1 Blocked Binding Blocked p1->Enzyme Cannot Bind

References

Application Notes and Protocols: Isoserine in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of isoserine in the synthesis of peptidomimetics. This compound, a β-amino acid, serves as a valuable building block for creating peptide mimics with enhanced stability, conformational constraints, and novel biological activities. This document outlines key synthetic strategies, presents relevant quantitative data, and offers step-by-step experimental procedures for the incorporation of this compound into peptidomimetic scaffolds.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1] this compound (3-amino-2-hydroxypropanoic acid) is a structural isomer of serine and a versatile building block in the synthesis of these mimics.[2] Its unique structure allows for the creation of β-peptides and other backbone modifications, which can induce specific secondary structures and provide resistance to proteases.[3] The incorporation of this compound and its derivatives has been particularly successful in the development of enzyme inhibitors, for example, targeting aminopeptidase N (APN/CD13), which is overexpressed in various cancer cells.[4][5]

Key Applications of this compound-Containing Peptidomimetics

  • Enzyme Inhibition: this compound-based peptidomimetics have been synthesized and evaluated as potent inhibitors of enzymes like aminopeptidase N (APN/CD13), a key target in cancer therapy.[4][5]

  • Induction of Stable Conformations: The incorporation of this compound derivatives, such as α-methylthis compound, can induce folded conformations in peptides, which is crucial for mimicking the bioactive structure of natural peptides.[6]

  • Drug Development Scaffolds: this compound serves as a versatile scaffold for the synthesis of complex β-amino acids, including chiral β²,²-amino acids, which are attractive compounds in medicinal chemistry.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of this compound-containing peptidomimetics.

Table 1: Diastereoselective Alkylation of an this compound Derivative

EntryElectrophileProductDiastereomeric Ratio (d.r.)Yield (%)
1MeI(R)-α-methylthis compound derivative95:585
2BnBr(R)-α-benzylthis compound derivative98:290
3Allyl-Br(R)-α-allylthis compound derivative96:488

Data adapted from the synthesis of β²,²-amino acids via stereoselective alkylation of a chiral bicyclic N,O-acetal this compound derivative.

Table 2: Inhibitory Activity of L-Isoserine Tripeptide Derivatives against Aminopeptidase N (APN/CD13)

Compound IDStructureIC₅₀ (µM)
16l L-Isoserine-L-Leucine-L-Phenylalanine2.51 ± 0.2
Bestatin (Reference Compound)6.25 ± 0.4
14b L-Isoserine Derivative12.2

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. Data adapted from studies on novel L-isoserine derivatives as APN inhibitors.[4][5]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound-containing peptidomimetics.

Protocol 1: General Solution-Phase Synthesis of an L-Isoserine Tripeptide Derivative

This protocol describes a general method for the synthesis of an L-isoserine-containing tripeptide, a class of compounds investigated as aminopeptidase N inhibitors.[6]

Materials:

  • N-Boc-L-isoserine

  • L-Leucine methyl ester hydrochloride

  • L-Phenylalanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dipeptide Synthesis (Boc-L-Isoserine-L-Leucine-OMe): a. To a solution of N-Boc-L-isoserine (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq). b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of L-Leucine methyl ester hydrochloride (1.0 eq) and DIPEA (2.5 eq) in DCM. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

  • Boc-Deprotection: a. Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM. b. Stir the solution at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the dipeptide amine salt.

  • Tripeptide Synthesis: a. Couple the deprotected dipeptide with N-Boc-L-Phenylalanine using the same procedure as in step 1. b. Purify the resulting protected tripeptide by column chromatography.

  • Final Deprotection and Saponification: a. Treat the protected tripeptide with TFA/DCM as in step 2 to remove the N-terminal Boc group. b. To hydrolyze the methyl ester, dissolve the resulting compound in a mixture of methanol and 1M NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). c. Neutralize the reaction mixture with 1M HCl and extract the product with a suitable organic solvent. d. Dry, concentrate, and purify the final tripeptide product.

Protocol 2: Solid-Phase Synthesis of a Peptide Incorporating an this compound Derivative

This protocol outlines the general steps for incorporating a protected this compound derivative into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Isoserine(tBu)-OH (or other suitably protected this compound derivative)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection: a. Place the Fmoc-Rink Amide MBHA resin in a reaction vessel and swell in DMF for 30 minutes. b. Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling. e. Wash the resin with DMF and DCM.

  • Chain Elongation (Incorporation of this compound): a. Repeat the Fmoc deprotection step (Step 1). b. For the incorporation of this compound, use Fmoc-Isoserine(tBu)-OH and follow the coupling procedure outlined in Step 2. c. Continue the cycle of deprotection and coupling for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: a. After the final coupling step, perform a final Fmoc deprotection as described in Step 1.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

  • Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in peptidomimetics.

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) sol_start N-Boc-Isoserine sol_step1 Couple with Amino Acid Ester sol_start->sol_step1 sol_dipeptide Protected Dipeptide sol_step1->sol_dipeptide sol_step2 Boc Deprotection sol_dipeptide->sol_step2 sol_amine Dipeptide Amine sol_step2->sol_amine sol_step3 Couple with next N-Boc-Amino Acid sol_amine->sol_step3 sol_tripeptide Protected Tripeptide sol_step3->sol_tripeptide sol_step4 Final Deprotection & Saponification sol_tripeptide->sol_step4 sol_final Final Peptidomimetic sol_step4->sol_final sp_start Resin Support sp_step1 Fmoc Deprotection sp_start->sp_step1 sp_step2 Couple Fmoc-AA sp_step1->sp_step2 sp_step3 Incorporate Fmoc-Isoserine(Prot) sp_step1->sp_step3 sp_step2->sp_step1 n-1 cycles sp_step4 Repeat Cycles sp_step3->sp_step4 sp_step4->sp_step1 x cycles sp_step5 Cleavage & Deprotection sp_step4->sp_step5 sp_final Final Peptidomimetic sp_step5->sp_final

Caption: General workflows for solution-phase and solid-phase synthesis of this compound-containing peptidomimetics.

signaling_pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation STAT->STAT_dimer Dimerization Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Peptidomimetic This compound Peptidomimetic (e.g., STAT3 Inhibitor) Peptidomimetic->STAT_dimer Inhibition of Dimerization Cytokine Cytokine Cytokine->Receptor

Caption: A representative signaling pathway (JAK-STAT) that can be targeted by peptidomimetics.

logical_relationship cluster_props cluster_apps This compound This compound (β-Amino Acid) Derivatives This compound Derivatives (Protected, Alkylated) This compound->Derivatives Chemical Modification Peptidomimetics This compound-Containing Peptidomimetics Derivatives->Peptidomimetics Incorporation via Solution or Solid-Phase Synthesis Properties Improved Properties Peptidomimetics->Properties Leads to Applications Therapeutic Applications Properties->Applications Enables Prop1 Proteolytic Stability Prop2 Conformational Constraint Prop3 Biological Activity App1 Enzyme Inhibitors App2 Anticancer Agents App3 Modulators of Protein-Protein Interactions

Caption: Logical relationship from this compound to therapeutic applications of its peptidomimetics.

References

Application Notes and Protocols for aEnzymatic Assays for Isoserine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, is an isomer of the common amino acid L-serine. While not incorporated into proteins via the genetic code, this compound and its derivatives are of significant interest in biochemical and pharmaceutical research due to their potential as enzyme inhibitors. This document provides detailed protocols for assessing the inhibitory activity of this compound on key enzymes involved in serine metabolism, specifically focusing on Serine Hydroxymethyltransferase (SHMT).

This compound has been identified as a competitive inhibitor of several important mammalian enzymes in the serine metabolic pathway, including serine dehydratase, serine-pyruvate transaminase, and serine hydroxymethyltransferase (also known as serine aldolase). Therefore, the "activity" of this compound in a biological context is often characterized by its ability to modulate the function of these enzymes.

These application notes provide a framework for researchers to quantify the inhibitory potency of this compound and its derivatives, which is a critical step in drug discovery and the development of novel therapeutics targeting amino acid metabolism. The primary assay detailed here is a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound for Serine Hydroxymethyltransferase (SHMT).

Signaling and Metabolic Pathway

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[1][2] The 5,10-CH₂-THF produced is a key one-carbon donor for the biosynthesis of essential molecules such as purines and thymidylate.[2] this compound, acting as a competitive inhibitor, likely binds to the active site of SHMT, competing with the natural substrate, L-serine.

SHMT_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_one_carbon One-Carbon Metabolism 3_PGA 3-Phosphoglycerate Serine Serine 3_PGA->Serine Multiple Steps SHMT Serine Hydroxymethyltransferase (SHMT) Serine->SHMT Glycine Glycine SHMT->Glycine 5_10_CH2_THF 5,10-Methylene-THF SHMT->5_10_CH2_THF THF Tetrahydrofolate THF->SHMT Nucleotide_Synthesis Purine & Thymidylate Synthesis 5_10_CH2_THF->Nucleotide_Synthesis This compound This compound This compound->SHMT Competitive Inhibition

Caption: Serine metabolism and the inhibitory action of this compound on SHMT.

Quantitative Data Summary

The inhibitory potential of this compound has been previously reported for enzymes in the serine metabolic pathway. The following table summarizes known inhibition constants (Ki) and provides a template for recording experimentally determined IC50 values.

Enzyme TargetInhibitorInhibition TypeKi ValueReference
Serine-Pyruvate TransaminaseThis compoundCompetitive(8.7 ± 2.5) x 10⁻³ M

Template for Experimental Data:

Enzyme TargetInhibitorSubstrate (L-Serine) Conc.IC50 Value (µM)
Serine Hydroxymethyltransferase (SHMT)This compoundUser DefinedUser Data
Serine Hydroxymethyltransferase (SHMT)Test CompoundUser DefinedUser Data

Experimental Protocols

Protocol 1: Spectrophotometric Assay for SHMT Activity

This protocol measures the activity of SHMT by coupling the production of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) to the NADP⁺-dependent oxidation by methylenetetrahydrofolate dehydrogenase (MTHFD). The resulting increase in NADPH is monitored by the change in absorbance at 340 nm.[3]

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • L-Serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • NADP⁺

  • Methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer, PLP (final concentration ~50 µM), NADP⁺ (final concentration ~1 mM), MTHFD (sufficient units to ensure it is not rate-limiting), and L-Serine (at a concentration near its Km, or as determined by optimization).

  • Enzyme Preparation: Prepare a solution of purified SHMT enzyme in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Reaction Setup:

    • Add the appropriate volume of the Reagent Master Mix to each well of the 96-well plate.

    • Add a small volume of the SHMT enzyme solution to the appropriate wells.

    • Include a "no enzyme" control well containing the master mix but no SHMT.

  • Initiate Reaction: The reaction can be initiated by the addition of THF (final concentration typically 0.2-0.4 mM).

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. Use this value to convert the rate of change in absorbance to the rate of NADPH production.

Protocol 2: Determination of this compound IC50 for SHMT

This protocol outlines the procedure for determining the concentration of this compound required to inhibit 50% of SHMT activity.

Materials:

  • All materials from Protocol 1

  • This compound stock solution (e.g., in water or assay buffer)

  • DMSO (if this compound derivatives are used and require it for solubility)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Reaction Setup:

    • Prepare the Reagent Master Mix as described in Protocol 1.

    • To the wells of a 96-well plate, add a small, fixed volume of the different this compound dilutions.

    • Include a "no inhibitor" control (vehicle control, e.g., buffer or DMSO).

    • Add the SHMT enzyme to all wells (except the "no enzyme" control) and pre-incubate with this compound for a set period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add THF to all wells to start the reaction.

  • Data Acquisition: Measure the absorbance at 340 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Normalize the data by setting the velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition (or percent activity) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[4][5][6]

Experimental Workflow and Data Analysis

The following diagram illustrates the workflow for determining the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrates (Serine, THF, NADP+), and Coupling Enzyme (MTHFD) Plate_Setup Add Reagents and this compound Dilutions to 96-well Plate Prep_Reagents->Plate_Setup Prep_Enzyme Dilute Purified SHMT Enzyme Pre_Incubate Add SHMT and Pre-incubate with this compound Prep_Enzyme->Pre_Incubate Prep_Inhibitor Create Serial Dilutions of this compound Prep_Inhibitor->Plate_Setup Plate_Setup->Pre_Incubate Initiate Initiate Reaction with THF Pre_Incubate->Initiate Measure Measure Absorbance at 340 nm over Time Initiate->Measure Calc_Velocity Calculate Initial Reaction Velocities (V₀) Measure->Calc_Velocity Normalize Normalize Data to Controls (0% and 100% Activity) Calc_Velocity->Normalize Plot Plot % Inhibition vs. log[this compound] Normalize->Plot Fit_Curve Fit Data to a Sigmoidal Dose-Response Curve Plot->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: Experimental workflow for IC50 determination of this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving Isoserine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoserine as a Modulator of Serine Metabolism

This compound, a non-proteinogenic α-hydroxy-β-amino acid, serves as a valuable tool for investigating the intricate roles of serine metabolism in cellular physiology and disease.[1][2] As a structural isomer of L-serine, this compound acts as a competitive inhibitor of key enzymes within the serine metabolic network, offering researchers a means to probe the consequences of metabolic disruption.[3] This guide provides a comprehensive overview of the mechanisms of this compound action and detailed protocols for cell-based assays to assess its effects on cell viability, apoptosis, and relevant signaling pathways.

Serine is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and lipids.[4] The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate is a critical pathway for many proliferating cells, particularly cancer cells.[4][5] this compound exerts its effects by competing with serine for the active sites of several crucial enzymes, including:

  • Serine Dehydratase: This enzyme catalyzes the conversion of serine to pyruvate.[3] Inhibition of serine dehydratase can disrupt cellular energy production and biosynthetic pathways that rely on pyruvate.

  • Serine-Pyruvate Transaminase: Involved in the interconversion of serine and pyruvate.[3]

  • Serine Aldolase: Plays a role in the reversible cleavage of serine to glycine and formaldehyde.[3]

By inhibiting these enzymes, this compound treatment can lead to a depletion of downstream metabolites and an accumulation of upstream substrates, triggering a cascade of cellular responses, including cell cycle arrest and apoptosis.[6] Furthermore, as serine is a precursor for phosphatidylserine (PS) synthesis, this compound and its analogs can modulate the production of this critical membrane phospholipid, which is itself a key signaling molecule, particularly in the context of apoptosis.[7][8]

This application note will provide detailed methodologies to investigate these cellular consequences of this compound treatment, empowering researchers to explore its potential as a research tool and a modulator of cellular processes.

Section 1: Assessing the Impact of this compound on Cell Viability

A primary step in characterizing the effects of any compound on cultured cells is to determine its impact on cell viability and proliferation. The following protocols describe the use of resazurin-based assays, which provide a fluorometric readout of metabolic activity, a key indicator of cell viability.

Protocol 1.1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. This protocol outlines a method to determine the IC50 of this compound in a cell line of interest.

Materials:

  • This compound (DL-Isoserine, powder)[9]

  • Cell line of interest (e.g., HeLa, MCF-7, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS. The solubility of this compound in water is a key consideration for stock solution preparation.[2]

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 10 mM). It is recommended to perform a wide range of concentrations in the initial experiment.

    • Include a vehicle control (medium without this compound).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

    • Incubate for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental goal.[10]

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL working solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin working solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure a linear response.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin but no cells).

    • Normalize the fluorescence of treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[11]

Table 1: Example Data for this compound IC50 Determination

This compound (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
1095.3 ± 4.8
5088.1 ± 6.1
10075.4 ± 5.5
50052.3 ± 4.9
100035.7 ± 3.8
500015.2 ± 2.1

Note: The above data is for illustrative purposes only. Actual IC50 values will vary depending on the cell line and experimental conditions. No specific IC50 values for this compound in various cancer cell lines are readily available in the searched literature, therefore empirical determination is crucial.[12][13]

Section 2: Investigating this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a potential outcome of metabolic disruption caused by this compound. The following protocols describe methods to detect and quantify apoptosis.

Protocol 2.1: Detection of Apoptosis by Annexin V Staining

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8] This protocol details the use of fluorescently labeled Annexin V to identify apoptotic cells via flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cells treated with this compound as described in Protocol 1.1

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following this compound treatment, collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrootic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Diagram 1: Experimental Workflow for Apoptosis Detection

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay A Seed Cells B This compound Treatment (various concentrations and durations) A->B C Harvest Cells B->C Post-treatment D Stain with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E

Caption: Workflow for assessing this compound-induced apoptosis.

Section 3: Probing the Mechanistic Underpinnings of this compound Action

To understand the molecular mechanisms by which this compound exerts its effects, it is essential to investigate its impact on key signaling pathways and metabolic processes.

Protocol 3.1: Western Blot Analysis of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability.[14][15] Serine metabolism is intricately linked to mTOR signaling.[5][16] This protocol describes how to assess the phosphorylation status of key mTOR pathway components.

Materials:

  • Protein lysates from this compound-treated and control cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Diagram 2: this compound's Impact on Serine Metabolism and Downstream Signaling

cluster_0 Cellular Consequences This compound This compound Serine_Dehydratase Serine Dehydratase This compound->Serine_Dehydratase Competitive Inhibition mTOR_Inhibition mTOR Pathway Inhibition Serine_Dehydratase->mTOR_Inhibition Metabolic Stress Serine Serine Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Apoptosis Apoptosis mTOR_Inhibition->Apoptosis CellCycle_Arrest Cell Cycle Arrest mTOR_Inhibition->CellCycle_Arrest

Caption: this compound inhibits serine dehydratase, leading to cellular stress and downstream effects.

Protocol 3.2: Fluorometric Assay for Phosphatidylserine (PS) Quantification

As serine is a direct precursor for PS synthesis, inhibiting serine metabolism with this compound may alter cellular PS levels. This protocol provides a method for quantifying total cellular PS.[17][18]

Materials:

  • Phosphatidylserine Assay Kit (Fluorometric)

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Cultured cells treated with this compound

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer method.[17]

    • Dry the lipid extract under a stream of nitrogen and resuspend in the assay buffer provided with the kit.

  • Phosphatidylserine Assay:

    • Follow the manufacturer's instructions for the Phosphatidylserine Assay Kit.[18][19] This typically involves:

      • Preparing a standard curve with the provided PS standard.

      • Adding the lipid extract samples and standards to a 96-well plate.

      • Adding the enzyme mix, which specifically cleaves PS to generate a product that reacts with a fluorescent probe.

      • Incubating the plate to allow the reaction to proceed.

      • Measuring the fluorescence at the recommended excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Determine the concentration of PS in the samples by comparing their fluorescence to the standard curve.

    • Normalize the PS content to the total protein or cell number from which the lipids were extracted.

Conclusion and Future Directions

This compound is a potent tool for dissecting the roles of serine metabolism in a variety of cellular contexts. The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on cell viability, apoptosis, and key signaling pathways. By competitively inhibiting enzymes central to serine metabolism, this compound treatment can induce a state of metabolic stress, leading to profound cellular consequences.

Researchers utilizing this compound should be aware that the optimal concentrations and treatment durations can vary significantly between cell lines.[20] Therefore, initial dose-response and time-course experiments are highly recommended to establish the most effective experimental conditions.

Future investigations could explore the broader metabolic reprogramming induced by this compound using metabolomics approaches. Furthermore, exploring the effects of this compound on cell cycle progression and its potential synergistic effects with other metabolic inhibitors or chemotherapeutic agents could open new avenues for therapeutic strategies targeting cancers with a high dependency on serine metabolism.[14][21]

References

Application Note: Characterization of Isoserine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoserine, also known as 3-amino-2-hydroxypropionic acid, is a non-proteinogenic α-hydroxy-β-amino acid and a structural isomer of serine. Its unique structure makes it a valuable building block in the synthesis of peptides and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique ideal for the unambiguous structural elucidation and quantification of this compound.[1][2] This application note provides detailed protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as methods for its quantification.

Part 1: Qualitative Characterization

Qualitative analysis of this compound involves the use of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques to confirm its molecular structure by identifying the chemical environment of each nucleus and their connectivity.

1.1: ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound (H₂N-CH₂(β)-CH(α)(OH)-COOH) dictates the expected NMR signals. In a D₂O solvent, the labile protons from the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups will exchange with deuterium and typically will not be observed. The remaining proton signals correspond to the α-proton (Hα) and the two β-protons (Hβ).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
α-carbon ~4.0 - 4.2 Triplet (t) ~70 - 75
β-carbon ~3.2 - 3.4 Doublet (d) ~45 - 50
Carboxyl N/A N/A ~175 - 180

Note: Chemical shifts are dependent on solvent, pH, and temperature. The values provided are typical ranges.[3][4]

1.2: 2D NMR for Structural Confirmation

2D NMR experiments are crucial for confirming the assignments made from 1D spectra, especially for complex molecules.[1][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] For this compound, a cross-peak will be observed between the α-proton and the β-protons, confirming their connectivity within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[5][7] It provides an unambiguous assignment of the protonated carbons. For this compound, the HSQC spectrum will show a correlation between the α-proton signal and the α-carbon signal, and another between the β-proton signals and the β-carbon signal.

1.3: Workflow for Qualitative Analysis

The logical flow for qualitative characterization ensures a systematic and thorough structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in D₂O h1 Acquire 1D ¹H Spectrum prep->h1 c13 Acquire 1D ¹³C Spectrum h1->c13 assign_h1 Assign ¹H Signals (Shift, Multiplicity, Integration) h1->assign_h1 cosy Acquire 2D ¹H-¹H COSY c13->cosy assign_c13 Assign ¹³C Signals c13->assign_c13 hsqc Acquire 2D ¹H-¹³C HSQC cosy->hsqc confirm_cosy Confirm H-H Connectivity cosy->confirm_cosy confirm_hsqc Correlate H-C Pairs hsqc->confirm_hsqc assign_h1->confirm_cosy assign_h1->confirm_hsqc assign_c13->confirm_hsqc structure Confirm Structure confirm_cosy->structure confirm_hsqc->structure

Caption: Workflow for the qualitative NMR analysis of this compound.

Part 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance.[8] The signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for accurate quantification when specific experimental conditions are met.[9]

2.1: Principles of qNMR

The quantification of an analyte (this compound) is typically achieved by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from an internal standard of known concentration.[9] The internal standard must be stable, pure, and have signals that do not overlap with the analyte signals.

Equation for Quantification: Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

  • P = Purity or concentration

  • I = Integral of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = Mass

  • x = Analyte (this compound)

  • Std = Internal Standard

2.2: Workflow for Quantitative Analysis

The qNMR workflow requires careful preparation and parameter selection to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately weigh this compound dissolve Dissolve mixture in D₂O in a volumetric flask weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid, DSS) weigh_std->dissolve setup_qnmr Set up qNMR parameters (Long relaxation delay, 90° pulse) dissolve->setup_qnmr acquire_qnmr Acquire 1D ¹H Spectrum setup_qnmr->acquire_qnmr process Process Spectrum (Phasing, Baseline Correction) acquire_qnmr->process integrate Integrate non-overlapping signals of this compound and Standard process->integrate calculate Calculate Concentration/Purity using the qNMR equation integrate->calculate result Report Result calculate->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • For Qualitative Analysis: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O). Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

  • For Quantitative Analysis (qNMR):

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) and 10 mg of this compound.

    • Transfer both solids to a single volumetric flask (e.g., 10 mL).

    • Dissolve and bring to volume with D₂O.

    • Transfer an aliquot (e.g., 0.6 mL) of the final solution to a 5 mm NMR tube.

Note: The choice of internal standard is critical. It should not react with the sample and its signals must be in a clear region of the spectrum.

Protocol 2: 1D ¹H NMR Data Acquisition

This protocol is for general qualitative and quantitative analysis.

Table 2: Recommended Parameters for 1D ¹H NMR

Parameter Setting for Qualitative Analysis Setting for Quantitative Analysis Purpose
Spectrometer 400 MHz or higher 400 MHz or higher Higher field provides better signal dispersion.
Pulse Program zg30 zg30 Standard 30° pulse experiment.
Solvent D₂O D₂O Deuterated solvent to avoid large solvent signal.
Temperature 298 K (25 °C) 298 K (25 °C) Maintain constant temperature for consistent chemical shifts.[10]
Number of Scans (NS) 16 - 64 64 - 128 Increase for better signal-to-noise ratio.
Relaxation Delay (D1) 1 - 2 s ≥ 5 * T₁ (~15-30 s) Must be long enough for full relaxation in qNMR.[11]
Acquisition Time (AQ) 2 - 4 s 2 - 4 s Determines digital resolution.

| Spectral Width (SW) | 12 - 16 ppm | 12 - 16 ppm | Cover the entire proton chemical shift range. |

Protocol 3: 1D ¹³C NMR Data Acquisition
  • Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or higher, as ¹³C has a low natural abundance.[4]

  • Spectral Width (SW): 200-240 ppm to cover the full range of carbon chemical shifts.

Protocol 4: 2D ¹H-¹H COSY Data Acquisition
  • Pulse Program: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).

  • Number of Increments (F1): 256 - 512.

  • Number of Scans (NS): 4 - 16 per increment.

  • Spectral Width (F1 and F2): Set to the same value as the 1D ¹H experiment (~12 ppm).

Protocol 5: 2D ¹H-¹³C HSQC Data Acquisition
  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.2).

  • Number of Increments (F1): 128 - 256.

  • Number of Scans (NS): 8 - 32 per increment.

  • Spectral Width:

    • F2 (¹H dimension): ~12 ppm.

    • F1 (¹³C dimension): ~100-120 ppm (centered on the aliphatic region).

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

References

Application Note: Chiral HPLC Strategies for the Enantiomeric Separation of Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoserine (3-amino-2-hydroxypropanoic acid) is a structural isomer of serine with significant potential in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. The presence of a chiral center necessitates the separation and quantification of its enantiomers, (R)-isoserine and (S)-isoserine, as they can exhibit different physiological and pharmacological activities. Chiral HPLC is a powerful and widely used technique for achieving this separation.[1] This application note outlines two effective approaches to resolve this compound enantiomers.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. For polar, underivatized amino acids like this compound, macrocyclic glycopeptide and crown ether-based CSPs are particularly effective.[2][3]

Indirect Chiral HPLC: This approach involves reacting the this compound enantiomers with a chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers have distinct physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.[5]

Experimental Protocols

Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This protocol is adapted from successful methods for the separation of underivatized amino acids.[2][3] A crown ether-based CSP is recommended as a primary choice due to its proven success with serine enantiomers, which share structural similarities with this compound.[3] Macrocyclic glycopeptide columns (e.g., teicoplanin-based) are also an excellent alternative.[2]

Experimental Workflow

G cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization SamplePrep Prepare this compound Standard (1 mg/mL in Mobile Phase) Equilibrate Equilibrate CSP Column MobilePhasePrep Prepare Mobile Phase (e.g., 80% MeOH, 20% H2O, 10mM Acid) Inject Inject Sample Equilibrate->Inject System Ready Elute Isocratic Elution Inject->Elute Detect UV Detection (e.g., 210 nm) Elute->Detect Analyze Analyze Chromatogram (Retention, Resolution) Detect->Analyze Optimize Optimize Method (Adjust mobile phase, temp.) Analyze->Optimize Resolution < 1.5 Validate Method Validation Analyze->Validate Resolution >= 1.5

Caption: Workflow for Direct Chiral HPLC Method Development.

HPLC Parameters (Starting Conditions)

The following table summarizes the recommended starting parameters for the direct chiral separation of this compound.

ParameterRecommended Condition (Crown Ether CSP)Recommended Condition (Teicoplanin CSP)
Column ChiroSil® SCA(-) or similar crown ether CSP (150 x 4.6 mm, 5 µm)[3]Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[2]
Mobile Phase 80-90% Methanol in Water with 5-10 mM Perchloric Acid (HClO₄) or Formic Acid[3]80-95% Methanol in Water with 0.1% Formic Acid or 10mM Ammonium Acetate[2]
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Column Temp. 20 - 25 °C20 - 25 °C
Detection UV at 200-220 nmUV at 200-220 nm
Injection Vol. 5 - 10 µL5 - 10 µL
Sample Prep. Dissolve racemic this compound in the mobile phase to a concentration of 0.5-1.0 mg/mL.Dissolve racemic this compound in the mobile phase to a concentration of 0.5-1.0 mg/mL.

Protocol Steps:

  • Mobile Phase Preparation: Prepare the chosen mobile phase by accurately mixing the organic and aqueous components. For example, to prepare 1 L of 80% MeOH with 5 mM HClO₄, mix 800 mL of HPLC-grade methanol with 200 mL of HPLC-grade water containing the appropriate amount of perchloric acid. Degas the mobile phase before use.

  • System Equilibration: Install the chiral column and equilibrate the HPLC system by pumping the mobile phase at the desired flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Injection: Inject the prepared this compound standard solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Optimization: If baseline separation (Resolution > 1.5) is not achieved, systematically adjust the mobile phase composition (e.g., vary the percentage of organic modifier or the acid concentration) and/or the column temperature. For macrocyclic glycopeptide CSPs, retention can exhibit a "U-shaped" profile with varying organic modifier concentrations.[2]

Method 2: Indirect Enantioseparation via Pre-column Derivatization

This method is based on the derivatization of D/L-serine with ortho-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.[4] These derivatives can then be separated on a standard C18 reversed-phase column.

Derivatization & Analysis Workflow

G cluster_deriv Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis This compound This compound Sample Reagents Add OPA/NAC Reagent & Borate Buffer This compound->Reagents React Incubate at RT (e.g., 2 min) Reagents->React Inject Inject Derivatized Sample React->Inject Reaction Complete Equilibrate Equilibrate C18 Column Elute Gradient Elution Inject->Elute Detect Fluorescence Detection Elute->Detect Analyze Analyze Chromatogram (Identify Diastereomers) Detect->Analyze

Caption: Workflow for Indirect Chiral HPLC via Derivatization.

Reagent Preparation:

  • Borate Buffer: 0.1 M, pH 9.5.

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of ethanol.

  • NAC Reagent: Dissolve 10 mg of N-acetyl-L-cysteine in 1 mL of borate buffer.

Derivatization Protocol:

  • To 50 µL of this compound standard or sample, add 400 µL of borate buffer.

  • Add 25 µL of the OPA reagent and mix.

  • Add 25 µL of the NAC reagent and mix thoroughly.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Immediately inject a portion of the reaction mixture onto the HPLC system.

HPLC Parameters (Starting Conditions)

ParameterRecommended Condition
Column Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Sodium Phosphate Buffer, pH 6.0
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient Start with 10% B, increase linearly to 50% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm)
Injection Vol. 20 µL

Data Presentation and Interpretation

Successful chiral separation is typically evaluated based on the resolution (Rs) between the two enantiomeric peaks. A resolution value of 1.5 or greater indicates baseline separation, which is generally required for accurate quantification.

Table of Expected Results (Hypothetical)

The following table illustrates how quantitative data from a successful separation should be presented. Actual retention times and resolution will depend on the specific conditions and system used.

MethodEnantiomerRetention Time (t R), minResolution (R s)
Direct (Crown Ether) (S)-Isoserine8.5\multirow{2}{}{2.1}
(R)-Isoserine10.2
Indirect (Derivatized) L-NAC-(S)-Isoserine-OPA15.3\multirow{2}{}{1.8}
L-NAC-(R)-Isoserine-OPA16.8

Conclusion

The enantiomers of this compound can be effectively separated using either direct or indirect chiral HPLC methods. The direct approach using a crown ether or macrocyclic glycopeptide CSP is often preferred for its simplicity, as it avoids the need for derivatization.[2][3] However, the indirect method offers the advantage of using standard, less expensive reversed-phase columns and can provide enhanced sensitivity if a fluorescent derivatizing agent is used.[4] The protocols provided in this application note offer robust starting points for developing a validated analytical method tailored to specific research or quality control needs. Method optimization will be crucial to achieve the desired resolution and sensitivity for the analysis of this compound enantiomers.

References

Application Notes and Protocols for the Derivatization of Isoserine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine, a β-amino acid isomer of serine, plays a role in various biological processes and is a key component in the synthesis of numerous pharmaceutical compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires a chemical derivatization step to convert it into a form amenable to GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the widely used and robust silylation method.

Principle of Derivatization

The primary goal of derivatization is to replace the active hydrogens in the polar functional groups of this compound (amino, hydroxyl, and carboxyl groups) with nonpolar protecting groups. This chemical modification increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet and travel through the analytical column without degradation. Silylation, the introduction of a silyl group (usually trimethylsilyl, TMS, or tert-butyldimethylsilyl, TBDMS), is a common and effective derivatization technique for amino acids.

This application note will focus on derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which yields stable TBDMS derivatives. MTBSTFA is often preferred over other silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), because the resulting TBDMS derivatives are more resistant to hydrolysis, making them more stable for analysis.[1]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation

Proper sample preparation is critical for successful derivatization and analysis. Biological samples should be processed to extract and isolate the amino acid fraction. This may involve protein precipitation, solid-phase extraction, or other cleanup steps depending on the sample matrix. For the derivatization of a pure standard or a dried extract, proceed as follows:

  • Drying: Ensure the sample is completely dry. Lyophilization (freeze-drying) is the preferred method to remove all traces of water, which can interfere with the silylation reaction. Alternatively, samples can be dried under a gentle stream of nitrogen.

  • Aliquotting: Accurately weigh or measure a known amount of the dried sample or standard into a clean, dry reaction vial.

Derivatization Protocol with MTBSTFA

This protocol is a general guideline and may require optimization for specific sample types and concentrations.

  • Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA. For samples that are difficult to derivatize, the addition of a catalyst like 1% tert-butyldimethylchlorosilane (t-BDMCS) in the MTBSTFA reagent can be beneficial.

  • Incubation: Tightly cap the vial and vortex thoroughly to ensure complete dissolution of the sample. Heat the mixture at 70-100°C for 30-60 minutes in a heating block or oven. The optimal temperature and time should be determined empirically.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of TBDMS-derivatized this compound. These values are based on typical results for similar beta-amino acids and silylated serine derivatives.

Table 1: Expected GC-MS Parameters for TBDMS-Isoserine

ParameterExpected Value/RangeNotes
Retention Time Varies with GC conditionsElution order is typically after smaller amino acids like alanine and glycine, and in proximity to serine.
Molecular Weight 105.09 g/mol (underivatized)
Molecular Weight 447.88 g/mol (tris-TBDMS derivative)Three TBDMS groups replacing active hydrogens on the amino, hydroxyl, and carboxyl groups.
Key Diagnostic Ions (m/z) See Table 2These ions are crucial for identification and quantification.

Table 2: Expected Mass Spectral Fragmentation of tris-TBDMS-Isoserine

m/zIon DescriptionExpected Relative Intensity
447 [M]⁺ (Molecular Ion)Low
432 [M-15]⁺ (Loss of CH₃)Moderate
390 [M-57]⁺ (Loss of C₄H₉)High
346 [M-101]⁺ (Loss of COOTBDMS)Moderate
218 Characteristic fragmentHigh
147 TBDMS-related fragmentHigh
73 Si(CH₃)₃⁺High

Note: The exact retention time and relative intensities of fragments can vary depending on the specific GC-MS instrument and analytical conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound by GC-MS.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological or Synthetic Sample Extraction Extraction & Purification Sample->Extraction Drying Drying (Lyophilization) Extraction->Drying Derivatization Add MTBSTFA & Acetonitrile Drying->Derivatization Heating Heating (70-100°C) Derivatization->Heating GCMS GC-MS Injection & Analysis Heating->GCMS Data Data Processing & Quantification GCMS->Data

Experimental workflow for this compound analysis.
Derivatization Reaction

The following diagram illustrates the silylation reaction of this compound with MTBSTFA.

reaction cluster_reactants Reactants cluster_products Products This compound This compound (HO-CH2-CH(NH2)-COOH) Deriv_this compound tris-TBDMS-Isoserine ((TBDMS)O-CH2-CH(NH-TBDMS)-COO(TBDMS)) This compound->Deriv_this compound Heat MTBSTFA 3x MTBSTFA MTBSTFA->Deriv_this compound Byproducts 3x N-methyltrifluoroacetamide + 3x HF

Silylation of this compound with MTBSTFA.

Conclusion

The derivatization of this compound using MTBSTFA is a robust and reliable method for its quantitative analysis by GC-MS. The resulting TBDMS derivatives exhibit excellent thermal stability and chromatographic behavior. By following the detailed protocols and utilizing the expected quantitative data provided in this application note, researchers, scientists, and drug development professionals can confidently develop and validate methods for the analysis of this compound in various matrices. Careful optimization of the derivatization and GC-MS parameters is recommended to achieve the best analytical performance for specific applications.

References

Application Notes and Protocols: A Representative Study of a Serine Analog in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them a significant focus in drug discovery, particularly in oncology.[1] The search for novel kinase inhibitors is an active area of research, exploring a wide variety of chemical scaffolds to achieve potency and selectivity. This document provides a representative overview of the application of a hypothetical serine analog, termed "Isoserine-Analogue 1" (IA-1), in kinase inhibitor studies. Due to the limited publicly available data on the specific use of this compound as a kinase inhibitor, this document will serve as a generalized template outlining the typical data presentation, experimental protocols, and pathway analysis involved in the characterization of a novel kinase inhibitor. The data and protocols presented herein are illustrative and based on common practices in the field.

Data Presentation: Inhibitory Profile of IA-1

The inhibitory activity of a novel compound is typically assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In vitro Kinase Inhibitory Activity of this compound-Analogue 1 (IA-1)

Kinase TargetIC50 (nM) of IA-1Positive Control (e.g., Staurosporine) IC50 (nM)
Kinase A5010
Kinase B80015
Kinase C>10,00025
Kinase D2508

Table 2: Cellular Activity of this compound-Analogue 1 (IA-1)

Cell LineTarget PathwayIC50 (µM) for Cell Proliferation
Cancer Cell Line X (Kinase A dependent)Pathway 11.2
Cancer Cell Line Y (Kinase B dependent)Pathway 215.5
Normal Cell Line ZN/A>50

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • This compound-Analogue 1 (IA-1) stock solution (in DMSO)

  • ATP solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of IA-1 in kinase reaction buffer.

  • In a microcentrifuge tube, add the kinase reaction buffer, the specific kinase, and the peptide substrate.

  • Add the diluted IA-1 or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each IA-1 concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability and proliferation of cultured cells.

Materials:

  • Cancer and normal cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound-Analogue 1 (IA-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of IA-1 in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of IA-1. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each IA-1 concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the IA-1 concentration.

Visualizations

Signaling Pathway Analysis

Understanding the mechanism of action of a kinase inhibitor involves identifying the signaling pathways it modulates.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (Kinase A) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation IA1 This compound-Analogue 1 IA1->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound-Analogue 1.

Experimental Workflow

A clear workflow diagram is essential for reproducibility and understanding the experimental design.

Experimental_Workflow Start Start: Compound Synthesis (this compound-Analogue 1) Screening In Vitro Kinase Panel Screening Start->Screening Hit_ID Hit Identification (Potent inhibitor of Kinase A) Screening->Hit_ID Dose_Response IC50 Determination (Radiometric Assay) Hit_ID->Dose_Response Cell_Assay Cellular Proliferation Assay (MTT Assay) Dose_Response->Cell_Assay Mechanism Mechanism of Action Studies (Western Blot for Pathway Analysis) Cell_Assay->Mechanism Conclusion Conclusion: Lead Candidate Mechanism->Conclusion

Caption: General workflow for the preclinical evaluation of a novel kinase inhibitor.

Logical Relationship: Kinase Inhibitor Selectivity

This diagram illustrates the concept of kinase inhibitor selectivity, a critical aspect of drug development.

Kinase_Selectivity Inhibitor Kinase Inhibitor On_Target On-Target Kinase (Therapeutic Effect) Inhibitor->On_Target High Affinity Off_Target_1 Off-Target Kinase 1 (Potential Side Effects) Inhibitor->Off_Target_1 Lower Affinity Off_Target_2 Off-Target Kinase 2 (Potential Side Effects) Inhibitor->Off_Target_2 Lower Affinity Off_Target_3 Off-Target Kinase 3 (No Effect) Inhibitor->Off_Target_3 No Affinity

Caption: The relationship between a kinase inhibitor and its on- and off-target interactions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Isoserine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoserine. The information is designed to help improve reaction yields and product purity.

Section 1: Troubleshooting Common this compound Synthesis Methods

This section addresses specific issues that may arise during the most common methods for this compound synthesis.

Enzymatic Synthesis from L-Threonine

The enzymatic conversion of L-threonine to L-isoserine, often utilizing threonine aldolases, is a widely used method. However, researchers may face challenges with enzyme activity and reaction equilibrium.

FAQs & Troubleshooting Guide

Q1: My reaction yield is low, and a significant amount of L-threonine remains unreacted. What are the possible causes and solutions?

A1: Low conversion in enzymatic synthesis can be attributed to several factors related to the enzyme's activity and the reaction equilibrium.

  • Suboptimal Reaction Conditions: Threonine aldolases have optimal pH, temperature, and buffer compositions for their activity. Deviations from these conditions can significantly reduce the reaction rate.

    • Solution: Review the literature for the optimal conditions for the specific threonine aldolase being used. If this information is unavailable, perform a screen to determine the optimal pH (typically between 7.0 and 8.5) and temperature (often around 30-40°C).

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture.

    • Solution: Ensure the enzyme has been stored at the correct temperature (usually -20°C or -80°C). Avoid repeated freeze-thaw cycles. Test the enzyme activity with a standard assay before starting the synthesis. Ensure all reagents and glassware are free of potential inhibitors like heavy metals.

  • Unfavorable Reaction Equilibrium: The aldol reaction is reversible, and the equilibrium may favor the starting materials.[1]

    • Solution: To shift the equilibrium towards this compound formation, an excess of the donor substrate (glycine, if used in a condensation reaction) can be added.[1] Alternatively, consider in-situ product removal, although this can be complex to implement.

Q2: I am observing the formation of diastereomers, leading to a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?

A2: Low diastereoselectivity is a known challenge with some wild-type threonine aldolases.[1][2]

  • Enzyme Choice: Different threonine aldolases exhibit varying levels of stereoselectivity.

    • Solution: Screen different commercially available or recombinantly expressed threonine aldolases to identify one with higher selectivity for the desired this compound diastereomer.

  • Protein Engineering: The stereoselectivity of an enzyme can be altered through protein engineering.

    • Solution: If resources and expertise are available, consider site-directed mutagenesis of the enzyme's active site to enhance its stereoselectivity.[2][3] This is a research-intensive approach but can yield highly selective enzyme variants.

Experimental Protocol: Enzymatic Synthesis of L-Isoserine

This protocol is a general guideline and may require optimization for specific enzymes and scales.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0).

    • Add L-threonine to the desired concentration (e.g., 50 mM).

    • If required by the specific enzyme, add any necessary cofactors (e.g., pyridoxal-5'-phosphate - PLP).

  • Enzyme Addition:

    • Add the purified threonine aldolase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as HPLC or NMR to determine the conversion of L-threonine and the formation of L-isoserine.

  • Reaction Quenching and Product Isolation:

    • Once the reaction has reached completion or equilibrium, quench it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like ethanol or by heat treatment).

    • Remove the denatured enzyme by centrifugation or filtration.

    • The supernatant containing L-isoserine can then be purified, typically by ion-exchange chromatography.

Logical Workflow for Troubleshooting Enzymatic Synthesis

start Low this compound Yield check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_enzyme Assess Enzyme Activity start->check_enzyme check_equilibrium Consider Reaction Equilibrium start->check_equilibrium optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Suboptimal new_enzyme_lot Use Fresh Enzyme Lot check_enzyme->new_enzyme_lot Inactive shift_equilibrium Increase Substrate Ratio or Remove Product check_equilibrium->shift_equilibrium Unfavorable success Improved Yield optimize_conditions->success new_enzyme_lot->success shift_equilibrium->success

Caption: Troubleshooting workflow for low yield in enzymatic this compound synthesis.

Chemical Synthesis from L-Asparagine

A common chemical route to (S)-isoserine involves the conversion of L-asparagine to (S)-3-carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid), followed by a Hofmann rearrangement.

FAQs & Troubleshooting Guide

Q1: The yield of L-β-malamidic acid from L-asparagine is low. What could be the issue?

A1: The conversion of the primary amino group of L-asparagine to a hydroxyl group while leaving the amide group intact is a delicate reaction.

  • Incorrect Stoichiometry of Sodium Nitrite: Using too much or too little sodium nitrite can lead to side reactions or incomplete conversion.

    • Solution: The reaction typically requires 1-2 moles of sodium nitrite per mole of L-asparagine.[4] Carefully control the stoichiometry of the reagents.

  • Reaction Temperature: The reaction is sensitive to temperature.

    • Solution: The reaction should be carried out under cooling in an ice bath to prevent side reactions.[4]

  • pH Control: The reaction is performed in aqueous acetic acid. The pH needs to be acidic for the diazotization to occur.

    • Solution: Ensure the concentration of acetic acid is appropriate (e.g., 20% aqueous solution).[4]

Q2: During the Hofmann rearrangement of L-β-malamidic acid, I am getting a low yield of this compound and several byproducts. How can I optimize this step?

A2: The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[5][6] Low yields can be due to side reactions or incomplete reaction.

  • Formation of Isocyanate Intermediate: The reaction proceeds through an isocyanate intermediate which is then hydrolyzed.[5][6]

    • Solution: Ensure that the hydrolysis of the isocyanate to the amine is complete by using aqueous basic conditions.

  • Side Reactions: The isocyanate intermediate can be trapped by nucleophiles other than water if present, leading to byproducts like carbamates.[5]

    • Solution: Use a simple aqueous solution of sodium hypochlorite in an alkaline solution to favor the formation of the amine.[4]

  • Incomplete Reaction: Insufficient reagent or reaction time can lead to incomplete conversion.

    • Solution: Ensure the correct stoichiometry of sodium hypochlorite and sodium hydroxide, and monitor the reaction to completion.

Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine

Step 1: Synthesis of L-β-Malamidic Acid [4]

  • Dissolution: Dissolve L-asparagine in 20% aqueous acetic acid in a flask.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Sodium Nitrite: With vigorous stirring, slowly add a solution of sodium nitrite (1-2 molar equivalents) in water.

  • Reaction: Continue stirring in the ice bath for one hour, and then allow the reaction to proceed overnight at room temperature.

  • Work-up: Evaporate the solution to a solid. Dissolve the solid in water and purify by ion-exchange chromatography to obtain L-β-malamidic acid.

Step 2: Hofmann Rearrangement to (S)-Isoserine [4]

  • Reaction Setup: Treat L-β-malamidic acid with a solution of sodium hypochlorite in an alkaline solution (e.g., sodium hydroxide).

  • Purification: After the reaction is complete, purify the (S)-isoserine using ion-exchange chromatography and recrystallize from aqueous ethanol.

Hofmann Rearrangement Pathway

amide Primary Amide (L-β-malamidic acid) nbromoamide N-Bromoamide amide->nbromoamide reagent1 Br₂, NaOH isocyanate Isocyanate Intermediate nbromoamide->isocyanate Rearrangement carbamic_acid Carbamic Acid isocyanate->carbamic_acid reagent2 H₂O amine Primary Amine (this compound) carbamic_acid->amine reagent3 -CO₂

Caption: Key steps in the Hofmann rearrangement for this compound synthesis.

Stereoselective Synthesis using Chiral Auxiliaries

This advanced method allows for the synthesis of enantiomerically pure α-substituted this compound derivatives but can be technically challenging.[7]

FAQs & Troubleshooting Guide

Q1: The formation of the bicyclic N,O-acetal from N-Boc-L-isoserine methyl ester results in a low yield and a mixture of diastereomers. How can this be improved?

A1: The formation of the chiral bicyclic N,O-acetal is a critical step for controlling the stereochemistry of subsequent reactions.

  • Catalyst Choice and Amount: The reaction is acid-catalyzed, and the choice and concentration of the acid are crucial.

    • Solution: Camphorsulfonic acid (CSA·H₂O) has been shown to be an effective catalyst.[7] Use catalytic amounts (e.g., 0.2 equivalents).

  • Reaction Conditions: The reaction is typically performed under reflux in a suitable solvent.

    • Solution: Toluene is a common solvent for this reaction.[7] Ensure the reaction goes to completion by monitoring the disappearance of starting materials.

  • Formation of Byproducts: An elimination byproduct can sometimes be formed.[7]

    • Solution: Careful control of reaction conditions, particularly temperature and reaction time, can help minimize the formation of this byproduct.

  • Diastereomer Separation: The two diastereomers of the bicyclic N,O-acetal are typically separable by column chromatography.

    • Solution: Use an appropriate solvent system (e.g., hexane/EtOAc) for chromatographic separation to obtain diastereomerically pure compounds.[7]

Q2: The diastereoselective alkylation of the bicyclic N,O-acetal gives a low diastereomeric ratio. What factors influence the stereoselectivity?

A2: The stereochemical outcome of the alkylation depends on the relative configuration of the starting bicyclic derivative and the reaction conditions.

  • Base and Additives: The choice of base and additives can significantly impact the stereoselectivity.

    • Solution: A strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is often used.[7] Additives such as hexamethylphosphoramide (HMPA) can improve the diastereoselectivity.[7]

  • Reaction Temperature: The alkylation is typically carried out at low temperatures.

    • Solution: Perform the reaction at -78°C to maximize stereocontrol.[7]

Experimental Protocol: Diastereoselective Alkylation of this compound Derivative [7]

  • Formation of Bicyclic N,O-Acetal:

    • Dissolve (S)-N-Boc-isoserine methyl ester in toluene.

    • Add 2,2,3,3-tetramethoxybutane (TMB) and a catalytic amount of CSA·H₂O.

    • Reflux the mixture until the starting material is consumed.

    • After work-up, purify the diastereomeric bicyclic N,O-acetals by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified bicyclic N,O-acetal in dry THF.

    • Add HMPA and cool the mixture to -78°C.

    • Slowly add LHMDS, followed by the alkylating agent (e.g., methyl iodide).

    • Stir at -78°C for a short period and then allow to warm to room temperature.

    • After work-up, purify the α-alkylated product.

  • Hydrolysis:

    • Subject the α-alkylated intermediate to acidic hydrolysis (e.g., with 6 M HCl) to obtain the final α-alkylthis compound derivative.

Stereoselective Synthesis Workflow

start N-Boc-L-isoserine methyl ester acetal_formation Bicyclic N,O-Acetal Formation start->acetal_formation separation Diastereomer Separation acetal_formation->separation diastereomer1 Diastereomer 1 separation->diastereomer1 Chr. diastereomer2 Diastereomer 2 separation->diastereomer2 Chr. alkylation1 Diastereoselective Alkylation diastereomer1->alkylation1 alkylation2 Diastereoselective Alkylation diastereomer2->alkylation2 hydrolysis Acidic Hydrolysis alkylation1->hydrolysis alkylation2->hydrolysis product Enantiopure α-Alkylthis compound hydrolysis->product

Caption: Workflow for the stereoselective synthesis of α-alkylthis compound.

Section 2: Purification Troubleshooting

Purification of the final this compound product is crucial for obtaining a high-purity compound. Ion-exchange chromatography is a common method.

FAQs & Troubleshooting Guide

Q1: I am experiencing low recovery of this compound during ion-exchange chromatography. What are the potential reasons?

A1: Low recovery can be due to improper binding or elution conditions.

  • Incorrect pH and Ionic Strength of the Binding Buffer: For this compound, which is an amino acid, the charge state is pH-dependent.

    • Solution: For cation-exchange chromatography, the pH of the binding buffer should be at least 0.5 pH units below the isoelectric point (pI) of this compound. For anion-exchange, the pH should be at least 0.5 pH units above the pI. The ionic strength of the sample and binding buffer should be low to ensure strong binding.

  • Column Overloading: Exceeding the binding capacity of the column will result in the product flowing through without binding.

    • Solution: Ensure that the amount of crude product loaded onto the column does not exceed its binding capacity.

  • Inefficient Elution: The elution buffer may not be strong enough to displace the bound this compound.

    • Solution: For cation-exchange, elution is typically achieved by increasing the pH or the salt concentration of the buffer. For anion-exchange, decreasing the pH or increasing the salt concentration is used for elution. A gradient elution (gradual change in pH or salt concentration) can often improve resolution and recovery.

Q2: The purified this compound is still contaminated with other amino acids or salts. How can I improve the purity?

A2: Contamination can result from co-elution of impurities with similar charge properties or residual salts from the elution buffer.

  • Suboptimal Elution Gradient: A steep elution gradient may not be sufficient to resolve this compound from impurities with similar binding affinities.

    • Solution: Use a shallower elution gradient to improve the separation between this compound and contaminants.

  • Salt Contamination: High salt concentrations in the final fractions can be an issue.

    • Solution: After ion-exchange chromatography, a desalting step using size-exclusion chromatography or dialysis may be necessary to remove residual salts.

Section 3: Data Summary

The following tables provide a summary of quantitative data for different this compound synthesis methods.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Challenges
Enzymatic SynthesisL-ThreonineThreonine Aldolase, PLPModerateMild reaction conditions, high stereospecificity.Unfavorable equilibrium, low diastereoselectivity with some enzymes.[1]
Chemical SynthesisL-AsparagineAcetic acid, NaNO₂, NaOH, NaOClGood (e.g., ~83% for the first step)[4]Readily available starting material, scalable.Use of hazardous reagents, potential for side reactions.
Stereoselective SynthesisN-Boc-L-isoserine methyl esterTMB, CSA, LHMDS, Alkyl halideGood to excellent (e.g., up to 95% for alkylation)[7]High control over stereochemistry, access to derivatives.Multi-step, requires chiral auxiliaries and cryogenic conditions.[7]

Table 2: Optimized Reaction Conditions for Stereoselective Alkylation [7]

ParameterCondition
Substrate Bicyclic N,O-acetal of N-Boc-L-isoserine methyl ester
Solvent Dry Tetrahydrofuran (THF)
Base Lithium hexamethyldisilazide (LHMDS)
Additive Hexamethylphosphoramide (HMPA)
Temperature -78 °C
Alkylating Agent e.g., Methyl iodide

References

Technical Support Center: Isoserine Racemate Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoserine racemate resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of this compound enantiomers. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The main strategies for resolving racemic this compound include classical chemical resolution, enzymatic kinetic resolution, and chromatographic separation.[1]

  • Chemical Resolution involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[2] These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[3][4]

  • Enzymatic Kinetic Resolution uses an enzyme that selectively catalyzes a reaction on only one of the this compound enantiomers.[1] This leaves one enantiomer unreacted while the other is converted into a new product, allowing for their separation. Lipases and acylases are commonly used for this purpose.[1]

  • Chromatographic Resolution employs a chiral stationary phase (CSP) in techniques like HPLC or GC to physically separate the enantiomers based on their differential interactions with the CSP.[1]

Q2: What is "kinetic resolution" and why is its maximum yield theoretically limited to 50%?

A2: Kinetic resolution is a process that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[5] The enzyme or catalyst selectively converts the faster-reacting enantiomer into a product, leaving the slower-reacting enantiomer behind. Since the process only transforms one of the two enantiomers from a 50:50 racemic mixture, the maximum theoretical yield for the desired product (either the converted or the unreacted enantiomer) is 50%.[3][6]

Q3: How can the 50% yield limit of kinetic resolution be overcome?

A3: The 50% yield barrier can be surpassed by implementing a "Dynamic Kinetic Resolution" (DKR) process.[5][6] DKR combines the enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer.[5][7] This continuous conversion of the unwanted enantiomer back into the racemate means that, theoretically, the entire starting material can be converted into a single, enantiomerically pure product, approaching a 100% yield.[6]

Q4: What is a chiral resolving agent and how does it work?

A4: A chiral resolving agent is an enantiomerically pure compound used to convert a racemic mixture into a pair of diastereomers.[3] For resolving a racemic acid like this compound, a chiral base (e.g., (+)-α-phenethylamine, brucine) is used.[4][8] For a racemic amine, a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) is employed.[8] The resulting diastereomeric salts have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2][9] After separation, the resolving agent is removed to yield the pure enantiomers.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low enantiomeric excess (ee) in my enzymatic resolution. What are the potential causes and solutions?

A1: Low enantiomeric excess is a frequent challenge in kinetic resolutions.[10] The causes can range from suboptimal reaction conditions to issues with the enzyme itself. A systematic approach is needed for optimization.[11]

Potential Causes & Solutions:

  • Suboptimal Temperature: Temperature can significantly affect enantioselectivity.[11] Often, higher temperatures increase reaction rates but decrease selectivity.

    • Solution: Try running the reaction at a lower temperature. This may require a longer reaction time, but can substantially improve the enantiomeric ratio (E).[11]

  • Inappropriate Solvent: The solvent can alter the enzyme's conformation and flexibility, thereby impacting its enantioselectivity.[11]

    • Solution: Screen a variety of organic solvents with different polarities (e.g., hexane, toluene, MTBE). This practice, known as "solvent engineering," is crucial for optimization.[11]

  • Low Enzyme Selectivity: The chosen enzyme may have inherently low selectivity for your specific this compound derivative.

    • Solution: Screen different enzymes, such as various lipases (Candida rugosa, Candida antarctica Lipase B, etc.), as they can exhibit vastly different selectivities for the same substrate.[10][12]

  • Reaction Progress (Conversion): The enantiomeric excess of both the product and the remaining substrate changes as the reaction progresses. For an ideal kinetic resolution, the highest ee% for the unreacted starting material is achieved at conversions >50%, while the highest ee% for the product is achieved at lower conversions.

    • Solution: Perform a time-course study and analyze samples at different conversion levels (e.g., 20%, 40%, 50%, 60%) to find the optimal endpoint for your desired enantiomer.

  • Undesired Racemization: The product or starting material may be racemizing under the reaction conditions, which will erode the enantiomeric excess.

    • Solution: Test the optical stability of your starting material and product under the reaction conditions (pH, temperature, solvent) but without the enzyme. If racemization occurs, you may need to adjust the conditions.

G Troubleshooting Low Enantiomeric Excess (ee) start Low ee% Observed n1 1. Optimize Reaction Temperature start->n1 Systematic Approach n2 2. Screen Different Solvents n1->n2 s1 Try lower temperatures to increase selectivity (E value) n1->s1 n3 3. Screen Different Enzymes / Catalysts n2->n3 s2 Test solvents with varying log P values (e.g., Hexane, Toluene) n2->s2 n4 4. Adjust Reaction Time (Target ~50% Conversion) n3->n4 s3 Selectivity is enzyme-substrate specific. Test various lipases. n3->s3 n5 5. Check for Undesired Racemization n4->n5 s4 High ee for product at <50% conv. High ee for substrate at >50% conv. n4->s4 s5 Run stability controls without enzyme at reaction conditions. n5->s5 end_node Improved Enantiomeric Excess n5->end_node Problem Solved

Troubleshooting workflow for low enantiomeric excess.

Q2: My chemical resolution fails to produce crystalline diastereomeric salts. What can I do?

A2: The success of a classical resolution hinges on the preferential crystallization of one diastereomer.[3] Failure to crystallize is a common problem.

Potential Causes & Solutions:

  • Poor Solvent Choice: The solubility difference between the diastereomers is highly dependent on the solvent.

    • Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The goal is to find a solvent where one salt is sparingly soluble while the other remains in solution.

  • Impure Resolving Agent: Using a resolving agent that is not enantiomerically pure will lead to a complex mixture of four salts, hindering crystallization.[13]

    • Solution: Always verify the enantiomeric purity of your resolving agent before use.

  • Supersaturation Issues: The solution may be either too dilute for crystals to form or so concentrated that both diastereomers precipitate as an oil or amorphous solid.

    • Solution: Experiment with concentration levels. Try slow cooling, scratching the inside of the flask to induce nucleation, or adding a seed crystal of the desired diastereomer if available.[9]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic N-acetyl-isoserine

This protocol describes a general procedure for the lipase-catalyzed hydrolysis of an N-acetyl-isoserine ester, a common strategy for resolving amino acids.

Methodology:

  • Substrate Preparation: Synthesize the methyl or ethyl ester of racemic N-acetyl-isoserine using standard esterification methods (e.g., Fischer esterification).

  • Enzymatic Reaction Setup:

    • To a flask, add the racemic N-acetyl-isoserine ester (1.0 eq).

    • Add a suitable organic solvent (e.g., toluene, 10-20 mL per gram of substrate).

    • Add a phosphate buffer solution (pH 7.0, 0.1 M) to create a biphasic system, which can improve enzyme stability and activity.

    • Add the selected lipase (e.g., Candida rugosa lipase, 50-100% w/w of substrate).

  • Reaction Execution:

    • Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to ensure adequate mixing.

    • Monitor the reaction progress by taking aliquots at regular intervals. Analyze the aliquots using chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of the substrate and product.

  • Workup and Separation (at ~50% conversion):

    • Stop the reaction by filtering off the enzyme.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester (now enriched in one enantiomer) from the hydrolyzed N-acetyl-isoserine acid (enriched in the other enantiomer) which will preferentially stay in the aqueous basic layer.

    • Acidify the aqueous layer (e.g., with 1M HCl) and extract the N-acetyl-isoserine enantiomer.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product using chiral chromatography.

G Workflow for Enzymatic Kinetic Resolution sub Racemic this compound (R/S Mixture) react Add Enzyme (e.g., Lipase) + Solvent + Buffer @ Controlled Temp/pH sub->react monitor Monitor Reaction (Chiral HPLC/GC) react->monitor stop Stop Reaction at ~50% Conversion (Filtration) monitor->stop sep Separation/Workup (e.g., Liquid-Liquid Extraction) stop->sep prod1 Enantioenriched Product (e.g., S-Isoserine) sep->prod1 prod2 Enantioenriched Substrate (e.g., R-Isoserine Derivative) sep->prod2

Workflow diagram for enzymatic kinetic resolution.

Data Hub: Quantitative Analysis

The following tables provide illustrative data to guide experimental design. Note that optimal conditions are highly substrate- and enzyme-dependent.

Table 1: Illustrative Data on Enzymatic Resolution Parameters

This table summarizes how reaction parameters can influence the conversion and enantioselectivity of a hypothetical lipase-catalyzed resolution of an this compound derivative.

EntryEnzyme SourceSolventTemp (°C)Time (h)Conversion (%)Product ee (%)E-Value
1Candida rugosa LipaseToluene302448.594.265
2Candida rugosa LipaseToluene451251.285.025
3Candida rugosa LipaseHexane303645.196.5110
4C. antarctica Lipase BToluene304849.1>99>200
5C. antarctica Lipase BAcetone307225.375.68

Table 2: Common Chiral Resolving Agents

This table lists common resolving agents for the chemical resolution of racemic acids and bases.[4][8]

Resolving AgentTypeCommonly Used to Resolve
(+)-Tartaric AcidAcidRacemic Bases (Amines)
(-)-Mandelic AcidAcidRacemic Bases (Amines)
(+)-Camphor-10-sulfonic acidAcidRacemic Bases (Amines)
BrucineBaseRacemic Acids (Carboxylic Acids)
StrychnineBaseRacemic Acids (Carboxylic Acids)
(R)-(+)-α-PhenylethylamineBaseRacemic Acids (Carboxylic Acids)
QuinineBaseRacemic Acids (Carboxylic Acids)

References

Technical Support Center: Fmoc-Isoserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-isoserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of Fmoc-isoserine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-isoserine in peptide synthesis?

The primary side reactions encountered when using Fmoc-isoserine are analogous to those seen with other β-hydroxy amino acids, such as serine. These include:

  • β-Elimination (Dehydration): The hydroxyl group on the β-carbon can be eliminated, especially under basic conditions or during activation, leading to the formation of a dehydroalanine (Dha) residue. This results in a mass loss of 18 Da in the final peptide.

  • Racemization: The chiral integrity of the α-carbon can be compromised during activation and coupling, leading to the incorporation of the D-isomer of isoserine. This is a common issue for many amino acids in peptide synthesis.[1]

  • Incomplete Coupling: Steric hindrance and the potential for hydrogen bonding involving the hydroxyl group can sometimes lead to incomplete coupling of Fmoc-isoserine or the subsequent amino acid.

Q2: How can I minimize β-elimination (dehydration) during the coupling of Fmoc-isoserine?

Minimizing dehydration is critical for successful synthesis. Here are several strategies:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress dehydration. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure are often recommended.[2] Urionium-based reagents should be used with caution, and pre-activation times should be minimized.

  • Control of Basicity: Avoid excessive use of base during the coupling step. Use a hindered base like N,N-diisopropylethylamine (DIPEA) at a minimal effective concentration.

  • Reaction Temperature: Perform the coupling at room temperature or lower. Elevated temperatures can promote β-elimination.

  • Side-Chain Protection: While Fmoc-isoserine is often used without side-chain protection, for particularly sensitive sequences, consider using a tert-butyl (tBu) protecting group on the hydroxyl function if a suitable protected building block is available. The tBu group is stable to the basic conditions of Fmoc deprotection and is removed during the final trifluoroacetic acid (TFA) cleavage.[2]

Q3: What are the best practices to prevent racemization of Fmoc-isoserine?

To maintain the stereochemical purity of the this compound residue, consider the following:

  • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (like HOAt and OxymaPure) in your coupling protocol. These additives are known to suppress racemization.

  • Minimize Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the higher the risk of racemization.[2] Add the activated Fmoc-isoserine solution to the resin immediately after preparation.

  • Choice of Base: Use a less nucleophilic base such as DIPEA or 2,4,6-collidine for activation.

Q4: I am observing incomplete coupling with Fmoc-isoserine. What should I do?

Incomplete coupling can be addressed by several methods:

  • Double Coupling: If a monitoring test (such as the Kaiser test) indicates incomplete coupling, performing a second coupling reaction can drive the reaction to completion.[3]

  • Change of Solvent: If peptide aggregation is suspected, switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic salt may improve solvation and coupling efficiency.[4]

  • Use of More Potent Coupling Reagents: For difficult couplings, more potent activating reagents like HATU or HCTU can be employed, though care must be taken to balance reactivity with the risk of side reactions.[3]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Mass loss of 18 Da in the final peptide (observed by MS) β-Elimination (Dehydration) of the this compound residue.- Use DIC/OxymaPure for coupling.- Minimize base concentration and pre-activation time.- Couple at room temperature or 0°C.- Consider using a side-chain protected this compound derivative if the problem persists.[2]
Appearance of a diastereomeric impurity in HPLC Racemization of the this compound residue.- Add HOBt, HOAt, or OxymaPure to the coupling reaction.- Minimize the pre-activation time of the amino acid.- Use a non-nucleophilic base for activation.
Positive Kaiser test after coupling Incomplete coupling of Fmoc-isoserine or the subsequent amino acid.- Perform a double coupling.- Switch to a more effective solvent like NMP to disrupt aggregation.- Use a more potent coupling reagent such as HATU.[4]
Premature Fmoc group cleavage Instability of the Fmoc group towards the coupling conditions.- Ensure the absence of primary or secondary amines in the coupling mixture other than the intended N-terminal amine.- N-silylation of the coupling site can prevent this side reaction.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Isoserine using DIC/OxymaPure

This protocol is designed to minimize dehydration and racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-isoserine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-isoserine/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection

This is a general protocol for cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visual Guides

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for Fmoc-Isoserine cluster_Post_Synthesis Post-Synthesis Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Isoserine, DIC, OxymaPure) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Final_Cleavage Final Cleavage (TFA Cocktail) Kaiser_Test->Final_Cleavage Repeat Cycle or Proceed Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification troubleshooting_logic Start Problem Observed Mass_Loss Mass Loss of 18 Da? Start->Mass_Loss Diastereomer Diastereomer Peak in HPLC? Mass_Loss->Diastereomer No Dehydration Action: Address Dehydration - Change coupling reagent - Lower temperature Mass_Loss->Dehydration Yes Positive_Kaiser Positive Kaiser Test? Diastereomer->Positive_Kaiser No Racemization Action: Address Racemization - Use HOBt/OxymaPure - Minimize pre-activation Diastereomer->Racemization Yes Incomplete_Coupling Action: Address Incomplete Coupling - Double couple - Change solvent/reagent Positive_Kaiser->Incomplete_Coupling Yes Other Consult General SPPS Troubleshooting Positive_Kaiser->Other No

References

Technical Support Center: Optimizing Isoserine Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of isoserine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound in SPPS considered challenging?

A1: The coupling of this compound, a β-amino acid, presents several challenges in SPPS. Due to its structure, with the amino group attached to the β-carbon, this compound is sterically more hindered than its α-amino acid analogue, serine. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide. Furthermore, the hydroxyl group in the side chain can participate in side reactions if not properly managed.

Q2: What are the signs of low coupling efficiency for this compound?

A2: Low coupling efficiency for this compound can be identified through several indicators:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.[1]

  • Deletion Sequences in Mass Spectrometry (MS): Analysis of the crude peptide by MS may show peaks corresponding to the desired peptide minus the this compound residue.

  • Low Final Peptide Yield: A significantly lower than expected yield of the final purified peptide can be a cumulative effect of inefficient coupling steps.

Q3: What are the potential side reactions associated with this compound coupling?

A3: Besides incomplete coupling, several side reactions can occur:

  • Racemization: The chiral center of this compound can be susceptible to epimerization during the activation step, particularly with prolonged activation times or the use of strong bases. While specific data for this compound is limited, studies on serine show that the choice of coupling reagent significantly impacts the degree of racemization.

  • O-acylation: The side-chain hydroxyl group can be acylated by the activated amino acid, leading to the formation of branched peptides. This is more likely if the hydroxyl group is not protected.

  • Lactonization: Although more commonly associated with homoserine, intramolecular cyclization to form a lactone is a potential side reaction for this compound under certain conditions, particularly during cleavage from the resin.[2]

Q4: Is side-chain protection for this compound necessary?

A4: Yes, protecting the side-chain hydroxyl group of this compound is highly recommended to prevent O-acylation. The most common protecting group for the hydroxyl function of serine and other similar amino acids is the tert-butyl (tBu) group, hence Fmoc-Isoserine(tBu)-OH would be the building block of choice.[3] This protecting group is stable under the basic conditions of Fmoc deprotection and is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.

Troubleshooting Guide: Incomplete this compound Coupling

This guide provides a systematic approach to troubleshooting and optimizing the coupling of this compound in your peptide synthesis.

Problem: Positive Kaiser test after this compound coupling, indicating unreacted free amines.

G start Positive Kaiser Test (Incomplete this compound Coupling) strategy1 Immediate Action: Double Couple start->strategy1 strategy2 Optimize Coupling Reagents & Conditions start->strategy2 strategy3 Address Potential Aggregation start->strategy3 action1a Repeat coupling step with fresh reagents. strategy1->action1a action1b Extend coupling time (e.g., 2-4 hours). strategy1->action1b action2a Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU). strategy2->action2a action2b Increase reagent excess (e.g., 3-5 equivalents). strategy2->action2b action2c Elevate reaction temperature (e.g., 40-50°C), monitoring for racemization. strategy2->action2c action3a Use a more polar solvent system (e.g., NMP or DMF with DMSO). strategy3->action3a action3b Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture. strategy3->action3b capping Final Resort: Cap Unreacted Amines action1a->capping action1b->capping action2a->capping action2b->capping action2c->capping action3a->capping action3b->capping capping_action Treat with acetic anhydride/DIEA to prevent deletion sequences. capping->capping_action

Data Presentation: Comparison of Coupling Reagents

Coupling Reagent ClassRepresentative ReagentsCoupling Efficiency (Hindered Residues)Racemization SuppressionKey Advantages & Considerations
Aminium/Uronium Salts HATU, HCTU, COMUVery HighHigh to Very HighFast reaction times and high yields.[4][5][6] Recommended for difficult couplings. Higher cost.
Phosphonium Salts PyBOP, PyAOPHighHighRapid reactions with good yields. Byproducts are generally non-problematic.
Carbodiimides DIC, DCC (+ Additive)Moderate to HighModerate (additive dependent)Cost-effective. Often require an additive like HOBt or Oxyma Pure for efficient coupling and to suppress racemization.[7]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis platform.

Protocol 1: Standard Coupling of Fmoc-Isoserine(tBu)-OH using HATU

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-Dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Isoserine(tBu)-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.

  • Washing: If the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF to remove excess reagents and byproducts. If the test is positive, consider a second coupling (see Protocol 2).

Protocol 2: Double Coupling Protocol for this compound

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 x 1 minute).

  • Second Coupling: Prepare a fresh activation mixture as described in step 3 of Protocol 1 and add it to the resin.

  • Agitation: Agitate the reaction mixture for an additional 1-2 hours.

  • Monitoring and Washing: Perform a final Kaiser test. If negative, wash the resin extensively with DMF. If the test remains positive, capping the unreacted amines (Protocol 3) is recommended.

Protocol 3: Capping of Unreacted Amines

  • Preparation: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., 1:2:3 v/v/v).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any unreacted primary amines, preventing them from participating in subsequent coupling steps.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF.

Visualization of Key Processes

G

G AA Fmoc-Isoserine(tBu)-OH ActiveEster Activated this compound (Reactive Intermediate) AA->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Extended Peptide-Resin ActiveEster->CoupledPeptide PeptideResin Peptide-Resin (with free N-terminus) PeptideResin->CoupledPeptide

References

stability of isoserine in acidic and basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isoserine in acidic and basic solutions. Given the limited direct literature on this compound stability, this guide synthesizes information from studies on this compound derivatives and structurally related compounds to provide troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure differ from serine?

This compound, or 3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid serine.[1] In this compound, the amino group is at the β-position relative to the carboxyl group, while the hydroxyl group is at the α-position. In serine, both the amino and hydroxyl groups are at the α-position. This structural difference can influence their chemical stability.

Q2: At what pH is this compound expected to be most stable?

Q3: What are the likely degradation pathways for this compound in acidic and basic solutions?

While specific degradation pathways for this compound have not been fully elucidated, potential degradation mechanisms can be inferred from its structure as a β-amino acid and an α-hydroxy acid.

  • Acidic Conditions: Acid catalysis is a likely degradation route.[2] Potential reactions include dehydration and intramolecular cyclization.

  • Basic Conditions: In basic solutions, amino acids can undergo various reactions. For this compound, potential degradation could involve elimination reactions or racemization.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor this compound degradation.[3][4] This technique allows for the separation and quantification of the intact this compound from its degradation products.[3] Developing a method with a suitable column (e.g., C18) and mobile phase gradient is crucial for achieving good resolution.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in solution.

Problem Possible Cause Troubleshooting Steps
Rapid loss of this compound in acidic solution (pH < 4) Acid-catalyzed hydrolysis or degradation. This compound and its derivatives are known to be susceptible to acid catalysis.[2]1. Adjust the pH of your solution to be closer to the predicted optimal stability range of around pH 4.[2]2. If the experiment requires a lower pH, consider running it at a lower temperature to decrease the degradation rate.3. Minimize the time this compound is exposed to strongly acidic conditions.
Unexpected peaks appearing in HPLC chromatogram over time Formation of degradation products.1. Perform a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols section).2. Use a photodiode array (PDA) detector in your HPLC system to obtain UV spectra of the new peaks, which can aid in their identification.3. Couple your HPLC system to a mass spectrometer (LC-MS) for definitive identification of degradation products.
Poor reproducibility of experimental results Inconsistent pH of solutions or variable storage conditions leading to different rates of degradation.1. Use calibrated pH meters and freshly prepared buffers for all experiments.2. Strictly control the temperature and light exposure of your this compound solutions.3. Prepare fresh this compound solutions for each experiment whenever possible.
Precipitation of this compound from solution Exceeding the solubility limit of this compound, which can be influenced by pH and the presence of other solutes.1. Determine the solubility of this compound under your specific experimental conditions.2. If high concentrations are required, consider using a co-solvent, but be aware that this may also affect stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • pH meter

  • HPLC system with UV/PDA detector

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Follow the incubation and sampling procedure described for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C) and analyze at different time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 98 2
    20 80 20
    25 50 50

    | 30 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Method Development Steps:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study to assess the separation of this compound from its degradation products.

  • Optimize the mobile phase composition and gradient to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_troubleshooting Troubleshooting this compound Degradation Start This compound Degradation Observed? CheckpH Check Solution pH Start->CheckpH Yes NoDegradation Monitor for Other Stress Factors (Light, Temp) Start->NoDegradation No pH_Acidic pH < 4? CheckpH->pH_Acidic AdjustpH Adjust pH to ~4 Decrease Temperature pH_Acidic->AdjustpH Yes pH_Basic pH > 7? pH_Acidic->pH_Basic No End Problem Resolved AdjustpH->End ConsiderMechanism Investigate Base-Catalyzed Degradation Pathways pH_Basic->ConsiderMechanism Yes pH_Basic->NoDegradation No ConsiderMechanism->End NoDegradation->End

Caption: Troubleshooting workflow for this compound degradation.

cluster_workflow Forced Degradation Experimental Workflow Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Analyze Analyze by Stability- Indicating HPLC Method Neutralize->Analyze Data Identify Degradation Products & Pathways Analyze->Data

Caption: Workflow for a forced degradation study of this compound.

References

Isoserine Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of isoserine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Crystallization Issues

Q1: I am not getting any crystals. What are the common reasons for crystallization failure?

Several factors can hinder crystal formation. These include:

  • Suboptimal Supersaturation: The solution may be either undersaturated or too highly supersaturated.

  • Purity of this compound: Impurities can inhibit nucleation and crystal growth.[1][2][3]

  • Incorrect Solvent System: The chosen solvent may be too good or too poor a solvent for this compound.

  • Environmental Factors: Temperature fluctuations, vibrations, and contaminants like dust can interfere with crystallization.

Troubleshooting Steps:

  • Verify Purity: Ensure the this compound sample is of high purity using appropriate analytical techniques.

  • Screen Solvents: Experiment with a range of solvents and solvent mixtures to find the optimal system.

  • Optimize Concentration: Systematically vary the concentration of this compound to achieve optimal supersaturation.

  • Control Environment: Ensure a stable temperature and a vibration-free environment. Keep crystallization setups covered to prevent contamination.

Q2: My crystallization attempt resulted in an oil instead of crystals. What should I do?

Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation or the presence of impurities.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Add a small amount of additional solvent to dissolve the oil and attempt to recrystallize, perhaps at a slower cooling rate.

    • Try a different solvent system where this compound has slightly lower solubility.

  • Increase Purity: Purify the this compound sample to remove impurities that may be hindering crystallization.

  • Seeding: Introduce a seed crystal of this compound to the oiled solution to encourage nucleation.

  • Lower Temperature Slowly: If using a cooling crystallization method, ensure the cooling rate is very slow to allow time for ordered crystal lattice formation.

Q3: The crystals I obtained are very small (microcrystalline) or are of poor quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?

The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth.

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • Slow Evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a controlled humidity environment.

    • Slow Cooling: Decrease the cooling rate to allow fewer crystal nuclei to form and grow larger.

    • Vapor Diffusion: Use a less volatile anti-solvent to slow down the diffusion process.

  • Optimize pH: The pH of the solution can significantly impact crystal habit. Experiment with slight variations in pH around the isoelectric point of this compound.

  • Use Additives: In some cases, small amounts of additives can influence crystal habit. This should be approached systematically.

  • Redissolve and Recrystallize: Dissolve the small crystals in a minimal amount of hot solvent and allow them to recrystallize under slower conditions.

Q4: I am observing an amorphous precipitate instead of crystals. What is the cause and how can I fix it?

Amorphous precipitation occurs when the this compound molecules aggregate in a disordered manner, often due to very high supersaturation or the presence of impurities that disrupt crystal packing.[4][5]

Troubleshooting Workflow for Amorphous Precipitate:

Amorphous_Precipitate_Troubleshooting start Amorphous Precipitate Observed check_purity Check this compound Purity start->check_purity pure Purity > 99%? check_purity->pure purify Purify this compound Sample purify->check_purity pure->purify No adjust_supersaturation Adjust Supersaturation pure->adjust_supersaturation Yes decrease_conc Decrease this compound Concentration adjust_supersaturation->decrease_conc change_solvent Change Solvent/Anti-solvent adjust_supersaturation->change_solvent slow_crystallization Slow Down Crystallization Rate decrease_conc->slow_crystallization change_solvent->slow_crystallization slow_cooling Slower Cooling slow_crystallization->slow_cooling slow_evaporation Slower Evaporation slow_crystallization->slow_evaporation slow_diffusion Slower Diffusion slow_crystallization->slow_diffusion optimize_ph Optimize pH slow_cooling->optimize_ph slow_evaporation->optimize_ph slow_diffusion->optimize_ph end_success Crystals Formed optimize_ph->end_success Success end_fail Still Amorphous - Re-evaluate System optimize_ph->end_fail Failure

Caption: Troubleshooting workflow for amorphous precipitate formation.

This compound-Specific Crystallization Parameters

Q5: What are the key physical and chemical properties of this compound to consider for crystallization?

This compound is a polar, non-proteinogenic amino acid.[6] Its key properties relevant to crystallization are:

  • Solubility: this compound is slightly soluble in water.[7] Its solubility in organic solvents is generally low due to its polar nature.

  • Polymorphism: this compound may exhibit polymorphism, meaning it can crystallize in different crystal structures with varying stabilities and properties.[8]

Q6: What is a good starting solvent for this compound crystallization?

Water is a primary solvent to consider due to this compound's slight solubility.[7][9] For techniques requiring a solvent/anti-solvent system, a polar organic solvent in which this compound has some solubility can be paired with a non-polar anti-solvent.

Data Presentation: this compound Solubility

The following table summarizes the known and estimated solubility of this compound in common solvents. Please note that the solubility in organic solvents is an estimation based on the polar nature of this compound and general solubility trends of amino acids. Experimental verification is highly recommended.

SolventTemperature (°C)Solubility ( g/100 mL)Notes
Water25Slightly Soluble[7]A good starting point for solubility screening.
Ethanol25Very Low (Estimated)Can be used as an anti-solvent with water.
Methanol25Very Low (Estimated)Can be used as an anti-solvent with water.
Acetone25Insoluble (Estimated)A potential anti-solvent.
Dichloromethane25Insoluble (Estimated)A potential anti-solvent.
Hexane25Insoluble (Estimated)A potential anti-solvent.

Experimental Protocols

1. Vapor Diffusion Method

This method is suitable for small amounts of material and allows for slow and controlled crystallization.[10][11][12]

Methodology:

  • Prepare this compound Solution: Dissolve this compound in a "good" solvent (e.g., water) to a concentration just below saturation.

  • Set up the Crystallization Plate:

    • Pipette the "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., ethanol or acetone) into the reservoir of a vapor diffusion plate.

    • Place a small drop (1-5 µL) of the this compound solution onto the sitting drop post or a hanging drop coverslip.

  • Seal and Incubate: Seal the plate to allow vapor of the anti-solvent to slowly diffuse into the this compound solution drop. Incubate in a stable, vibration-free environment.

  • Monitor: Check for crystal growth periodically over several days to weeks.

Workflow for Vapor Diffusion:

Vapor_Diffusion_Workflow start Start prep_iso Prepare this compound Solution in 'Good' Solvent start->prep_iso prep_reservoir Prepare Reservoir with Anti-solvent prep_iso->prep_reservoir setup_drop Pipette this compound Solution Drop prep_reservoir->setup_drop seal Seal Crystallization Plate setup_drop->seal incubate Incubate at Stable Temperature seal->incubate monitor Monitor for Crystal Growth incubate->monitor monitor->monitor end Harvest Crystals monitor->end Crystals Formed

Caption: Experimental workflow for vapor diffusion crystallization.

2. Slow Evaporation Method

This is a simple method suitable for obtaining crystals when a larger amount of material is available.[10]

Methodology:

  • Prepare a Saturated Solution: Dissolve this compound in a suitable solvent (e.g., water) at room temperature or slightly elevated temperature to create a nearly saturated solution.

  • Filter: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow solvent evaporation.

  • Incubate: Place the container in a quiet, vibration-free location at a constant temperature.

  • Monitor: Observe the container for crystal formation as the solvent evaporates and the concentration of this compound increases.

3. Cooling Crystallization Method

This method is effective for solutes that have a significant increase in solubility with temperature.

Methodology:

  • Prepare a Saturated Solution at Elevated Temperature: Dissolve this compound in a minimal amount of a suitable solvent (e.g., water) at an elevated temperature (e.g., 60-80°C) to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Slow Cooling: Allow the solution to cool down to room temperature very slowly. This can be achieved by placing the container in an insulated box or a dewar of warm water.

  • Further Cooling: Once at room temperature, the solution can be moved to a refrigerator or a cold room to further decrease the temperature and induce more crystal formation.

  • Harvest Crystals: Collect the crystals by filtration.

References

byproducts in isoserine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of isoserine.

Frequently Asked Questions (FAQs)

1. What are the common byproducts in this compound synthesis starting from L-asparagine?

The synthesis of this compound from L-asparagine typically proceeds in two main steps: the deamination of L-asparagine to L-β-malamidic acid, followed by a Hofmann rearrangement. Each step can introduce specific impurities.

  • Deamination Step Byproducts: The reaction of L-asparagine with nitrous acid is generally selective for the α-amino group. However, side reactions can occur, leading to byproducts. Potential byproducts include small amounts of L-aspartic acid if the amide group is hydrolyzed, and other organic acids formed from minor side reactions. Incomplete reaction will also leave unreacted L-asparagine.

  • Hofmann Rearrangement Byproducts: The Hofmann rearrangement of L-β-malamidic acid converts the amide to an amine. The key intermediate is an isocyanate.[1][2][3] Potential byproducts from this step include:

    • Urea derivatives: If the isocyanate intermediate reacts with the already formed this compound (an amine), it can form a urea byproduct.

    • Carbamates: If an alcohol is present (for example, from the recrystallization solvent), it can react with the isocyanate to form a carbamate.[2]

    • Unreacted L-β-malamidic acid: Incomplete reaction will leave the starting material as an impurity.

    • Products of Weerman degradation: As an α-hydroxy amide, the intermediate may undergo Weerman degradation, which can lead to the formation of aldehydes as minor byproducts.[4]

2. How can I remove these byproducts from my this compound product?

The primary methods for purifying this compound are ion exchange chromatography and recrystallization.

  • Ion Exchange Chromatography: This technique is highly effective for separating amino acids from other charged and uncharged molecules. Since this compound is an amino acid, it will bind to cation or anion exchange resins depending on the pH. Unreacted starting materials and acidic or basic byproducts can be effectively separated.[5][6]

  • Recrystallization: This method purifies this compound based on differences in solubility between this compound and the impurities in a given solvent system. A solvent in which this compound is soluble at high temperatures but insoluble at low temperatures is ideal.[7][8][9]

3. What is a good starting point for developing a recrystallization protocol for this compound?

A common and effective solvent system for the recrystallization of amino acids like this compound is a mixture of water and a water-miscible organic solvent such as ethanol or isopropanol.

A good starting point is to dissolve the crude this compound in a minimum amount of hot water and then slowly add ethanol or isopropanol until the solution becomes slightly cloudy. Then, add a few drops of hot water to redissolve the precipitate and allow the solution to cool slowly.

4. Which type of ion exchange resin should I use for this compound purification?

Since this compound is an amino acid, it is amphoteric, meaning it can have a positive or negative charge depending on the pH.

  • Strong Acid Cation Exchange Resin: At a pH below its isoelectric point (pI), this compound will be positively charged and will bind to a strong acid cation exchange resin (e.g., Dowex 50W). Impurities that are neutral or anionic will pass through. The bound this compound can then be eluted by increasing the pH or the salt concentration.[5][6]

  • Strong Base Anion Exchange Resin: At a pH above its pI, this compound will be negatively charged and will bind to a strong base anion exchange resin. Cationic and neutral impurities will pass through. Elution is achieved by decreasing the pH or increasing the salt concentration.

The choice between a cation or anion exchanger will depend on the nature of the primary impurities you need to remove.

5. My this compound purity is low according to HPLC analysis. What could be the problem?

Low purity as determined by HPLC can be due to several factors:

  • Incomplete Reactions: Check your reaction conditions (temperature, time, stoichiometry of reagents) to ensure both the deamination and Hofmann rearrangement have gone to completion.

  • Ineffective Purification: Your current purification protocol (recrystallization or ion exchange) may not be optimized to remove the specific impurities present. Consider changing the solvent system for recrystallization or the pH and salt gradient for ion exchange chromatography.

  • Product Degradation: this compound, like other amino acids, can degrade under harsh conditions (e.g., very high temperatures or extreme pH for prolonged periods).

  • Analytical Method Issues: Ensure your HPLC method is validated for specificity and can resolve this compound from all potential byproducts.[10][11][12] Co-elution of an impurity with your product peak will give an inaccurate purity reading.

Troubleshooting Guides

Troubleshooting Low Yield in this compound Synthesis
Symptom Possible Cause Suggested Solution
Low recovery of L-β-malamidic acid after deamination Incomplete reaction.Ensure adequate reaction time and appropriate temperature control. Verify the quality and concentration of the sodium nitrite solution.
Side reactions degrading the product.Maintain a low reaction temperature (ice bath) to minimize side reactions of the nitrous acid.
Low yield of this compound after Hofmann rearrangement Incomplete reaction.Ensure the correct stoichiometry of bromine and sodium hydroxide. Monitor the reaction progress by TLC or HPLC.
Isocyanate intermediate reacting with other nucleophiles.Ensure water is the primary nucleophile present for the hydrolysis of the isocyanate. Avoid the presence of other nucleophiles like alcohols.[2]
Loss of product during purification.Optimize the recrystallization solvent system to minimize the solubility of this compound at low temperatures. In ion exchange chromatography, ensure the elution conditions are appropriate to recover all the bound this compound.
Troubleshooting Impurities in the Final this compound Product
Impurity Detected (by HPLC or other methods) Potential Source Recommended Action for Removal
Unreacted L-asparagine Incomplete deamination reaction.Purify using ion exchange chromatography. L-asparagine and this compound have different isoelectric points, allowing for separation.
Unreacted L-β-malamidic acid Incomplete Hofmann rearrangement.Recrystallization may be effective if the solubility differs significantly from this compound. Ion exchange chromatography is also a good option as the carboxylic acid group will have a different charge profile than this compound.
Urea or carbamate byproducts Reaction of the isocyanate intermediate with amine or alcohol nucleophiles.[2]These byproducts are typically less polar than this compound. Purification by silica gel chromatography before final recrystallization or ion exchange could be effective. Recrystallization from a well-chosen solvent system should also separate these impurities.
Unknown impurities Side reactions or contamination.Characterize the impurity by Mass Spectrometry and NMR if possible to identify its structure. Based on the structure, devise a targeted purification strategy (e.g., adjust pH for extraction, select appropriate chromatography conditions).

Experimental Protocols

Protocol 1: Purification of this compound by Ion Exchange Chromatography (Representative Protocol)

This protocol is a general guideline and may require optimization.

  • Resin Selection and Preparation:

    • Choose a strong acid cation exchange resin (e.g., Dowex 50WX8).

    • Prepare the resin by washing it with 1 M HCl, followed by deionized water until the eluate is neutral, and then with the equilibration buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0).

  • Sample Preparation:

    • Dissolve the crude this compound in the equilibration buffer.

    • Adjust the pH of the sample solution to match the equilibration buffer.

    • Filter the sample to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a pH gradient (e.g., a linear gradient from pH 3.0 to 7.0) or a salt gradient (e.g., a linear gradient of 0 to 2 M NaCl in the equilibration buffer).

    • Collect fractions and monitor for the presence of this compound using a suitable analytical technique (e.g., TLC or HPLC).

  • Desalting and Isolation:

    • Pool the fractions containing pure this compound.

    • If a salt gradient was used for elution, desalt the pooled fractions using a desalting column (e.g., Sephadex G-10) or by dialysis.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization (Representative Protocol)
  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) at room temperature and at boiling point to find a suitable solvent or solvent pair.[7] An ideal single solvent dissolves the compound when hot but not when cold. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble, with the two solvents being miscible.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to dissolve the solid completely. Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.[8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: HPLC Analysis of this compound Purity (Representative Method)

This is a general method for amino acid analysis that can be adapted for this compound.

  • Method: Reversed-Phase HPLC with pre-column derivatization.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating amino acids (e.g., 5% to 50% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (after derivatization).

  • Derivatization Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used for chiral purity analysis as well.

  • Derivatization Procedure:

    • Dissolve a known amount of the this compound sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool and neutralize with 100 µL of 2 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

Quantitative Data

The following table provides a hypothetical comparison of the two main purification methods for this compound. Actual results may vary depending on the specific impurities and experimental conditions.

Parameter Ion Exchange Chromatography Recrystallization
Purity Achieved > 99%98-99%
Typical Yield 80-90%70-85%
Throughput Lower, can be time-consumingHigher, relatively faster for larger scales
Scalability Can be challenging to scale upReadily scalable
Cost (Consumables) Higher (resin, buffers)Lower (solvents)
Selectivity High, can separate closely related compoundsModerate, depends on solubility differences

Visualizations

Isoserine_Synthesis_Byproducts L_Asparagine L-Asparagine NaNO2_HCl NaNO2, HCl (0-5 °C) L_Asparagine->NaNO2_HCl L_Malamidic_Acid L-β-Malamidic Acid NaNO2_HCl->L_Malamidic_Acid Unreacted_Asp Unreacted L-Asparagine NaNO2_HCl->Unreacted_Asp Incomplete Reaction Asp_Acid L-Aspartic Acid NaNO2_HCl->Asp_Acid Side Reaction Br2_NaOH Br2, NaOH L_Malamidic_Acid->Br2_NaOH This compound This compound (Product) Br2_NaOH->this compound Unreacted_Malamidic Unreacted L-β-Malamidic Acid Br2_NaOH->Unreacted_Malamidic Incomplete Reaction Urea_Deriv Urea Derivative Br2_NaOH->Urea_Deriv Side Reaction

Caption: Synthesis of this compound from L-asparagine and potential byproducts.

Isoserine_Purification_Workflow Crude Crude this compound Choice Purification Method? Crude->Choice Ion_Exchange Ion Exchange Chromatography Choice->Ion_Exchange High Selectivity Needed Recrystallization Recrystallization Choice->Recrystallization Scalability/Speed Needed Pure_this compound Pure this compound Ion_Exchange->Pure_this compound Recrystallization->Pure_this compound Analysis Purity Analysis (HPLC) Pure_this compound->Analysis

Caption: General workflow for the purification of this compound.

Purity_Troubleshooting Start Low Purity Detected by HPLC Check_Reaction Review Reaction Conditions (Time, Temp, Stoichiometry) Start->Check_Reaction Check_Purification Optimize Purification Protocol Start->Check_Purification Check_HPLC Validate HPLC Method (Specificity, Resolution) Start->Check_HPLC Reaction_OK Reaction Complete? Check_Reaction->Reaction_OK Purification_OK Impurity Removed? Check_Purification->Purification_OK HPLC_OK Peak Resolution Good? Check_HPLC->HPLC_OK Rerun_Reaction Rerun Reaction with Optimized Conditions Reaction_OK->Rerun_Reaction No Pure_Product Pure Product Reaction_OK->Pure_Product Yes Change_Purification Change Purification Method (e.g., IEX to Recryst.) or Optimize Parameters (pH, Solvent) Purification_OK->Change_Purification No Purification_OK->Pure_Product Yes Develop_HPLC Develop New HPLC Method HPLC_OK->Develop_HPLC No HPLC_OK->Pure_Product Yes

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Managing Aggregation in Isoserine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing isoserine (β-serine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from serine?

This compound, also known as β-serine, is an isomer of the proteinogenic amino acid L-serine. The key difference lies in the position of the amino group. In serine (an α-amino acid), the amino group is attached to the α-carbon, the same carbon atom as the carboxyl group. In this compound (a β-amino acid), the amino group is attached to the β-carbon, which is adjacent to the α-carbon. This structural difference alters the peptide backbone, influencing its conformational properties and propensity for aggregation.

Q2: Why do peptides containing this compound have a higher tendency to aggregate?

The incorporation of this compound, a β-amino acid, into a peptide chain introduces a structural "kink" and alters the natural periodicity of the peptide backbone. This change can disrupt the formation of stable secondary structures like alpha-helices. Instead, it can promote the formation of intermolecular hydrogen bonds between peptide backbones, leading to the formation of β-sheet-like structures, which are a primary cause of aggregation and reduced solubility.[1][2]

Q3: My lyophilized this compound-containing peptide won't dissolve. What should I do first?

First, it's crucial to assess the peptide's overall physicochemical properties.[3] Start by attempting to dissolve a small test amount of the peptide rather than the entire batch.[4] The initial solvent of choice should be sterile, deionized water. If that fails, the next steps depend on the peptide's net charge at neutral pH.[5]

  • For acidic peptides (net negative charge): Try dissolving in a dilute basic solution, such as 0.1M ammonium bicarbonate.

  • For basic peptides (net positive charge): Attempt dissolution in a dilute acidic solution, like 10% acetic acid.[6]

  • For neutral or hydrophobic peptides: These are often the most challenging. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4][7] Once dissolved, slowly add the desired aqueous buffer to the peptide solution dropwise while vortexing.[5]

Q4: Can I use sonication to help dissolve my peptide?

Yes, sonication can be a useful physical method to break up small aggregates and increase the rate of dissolution.[4][6] However, it should be used judiciously as it can cause the solution to heat, which may lead to degradation of the peptide.[4] Use brief pulses of sonication in an ice bath to minimize heating.

Troubleshooting Guide

This guide provides systematic solutions to common aggregation-related problems.

Problem 1: My peptide dissolves initially but then precipitates out of solution.

  • Possible Cause: You may have exceeded the peptide's solubility limit in that specific buffer, or the peptide is slowly self-associating and aggregating over time.

  • Solutions:

    • Lower the Concentration: The simplest solution is to work with a more dilute peptide solution.

    • Optimize pH: The peptide's solubility is often lowest at its isoelectric point (pI).[8] Ensure your buffer's pH is at least 1-2 units away from the peptide's calculated pI to maximize its net charge and improve solubility.[9]

    • Add Co-solvents: For peptides initially dissolved in an organic solvent, you may have added the aqueous buffer too quickly. Try a slower, dropwise addition with constant vortexing. It may also be necessary to maintain a small percentage of the organic solvent (e.g., 5-10% DMSO) in the final solution, provided it is compatible with your downstream application.[7]

    • Incorporate Additives: Consider adding solubility-enhancing excipients. Arginine and glutamic acid mixtures are known to increase protein and peptide solubility.[10] Low concentrations of non-denaturing detergents can also help solubilize aggregates formed via hydrophobic interactions.[10]

Problem 2: My peptide solution is clear, but I am getting inconsistent results in my bioassay.

  • Possible Cause: The peptide may be forming soluble oligomers or small, non-precipitating aggregates. These aggregates can have different biological activities than the monomeric peptide and can be difficult to detect visually.

  • Solutions:

    • Disaggregation Protocol: Before use, subject the peptide to a rigorous disaggregation protocol. One effective method involves dissolving the peptide in a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), followed by evaporation.[11] This can break down even resistant aggregates. Always handle these solvents in a fume hood.

    • Analytical Characterization: Use techniques like Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates in your stock solution.[10] Size Exclusion Chromatography (SEC) can also be used to separate monomers from oligomers.

    • Monitor Aggregation Kinetics: Use an aggregation monitoring assay, such as the Thioflavin T (ThT) assay, to understand how quickly your peptide aggregates under your experimental conditions (e.g., buffer, temperature, concentration).[12][13] This will help you determine a time window in which the peptide remains predominantly monomeric.

Quantitative Data on Solubility Modifiers

The solubility of peptides can be dramatically influenced by the choice of solvent and pH. While specific data for every this compound peptide is sequence-dependent, the following table provides a general comparison of the effectiveness of various solvents and conditions on a hypothetical hydrophobic peptide prone to aggregation.

Condition / Solvent SystemExpected SolubilityRationale & Remarks
Deionized Water (pH ~6-7)Very LowHydrophobic and neutral peptides lack the charge needed for favorable interactions with water.[8]
Phosphate-Buffered Saline (PBS, pH 7.4)Low to Very LowSimilar to water; the peptide may be near its isoelectric point (pI), minimizing net charge and solubility.[8]
10% Acetic Acid (pH ~2.5)Moderate to HighFor peptides with basic residues (Lys, Arg), the acidic pH ensures a high net positive charge, increasing solubility.[6]
0.1 M Ammonium Bicarbonate (pH ~7.8)Moderate to HighFor peptides with acidic residues (Asp, Glu), the slightly basic pH ensures a high net negative charge.
50% Acetonitrile / WaterModerateAcetonitrile is a common organic solvent that can disrupt hydrophobic interactions driving aggregation.[7]
10% DMSO, then dilute with bufferHighDMSO is a powerful solvent for hydrophobic peptides. Slow dilution is critical to prevent precipitation.[5][7]
6 M Guanidine HClVery HighA strong denaturant that disrupts the hydrogen bonds responsible for β-sheet aggregates. Not suitable for most biological assays.[5]

Experimental Protocols

Protocol 1: Stepwise Solubilization of an this compound-Containing Peptide

This protocol provides a systematic approach to finding an appropriate solvent for a new or difficult peptide.

  • Initial Assessment: Calculate the peptide's theoretical isoelectric point (pI) and net charge at pH 7 based on its amino acid sequence.

  • Test Aliquot: Weigh a small amount (e.g., 0.5-1.0 mg) of the lyophilized peptide into a microcentrifuge tube.

  • Step 1 - Water: Add a small volume of sterile, deionized water to achieve a high concentration (e.g., 5-10 mg/mL). Vortex thoroughly. If it dissolves, dilute to the final desired concentration. If not, proceed to the next step.

  • Step 2 - pH Adjustment:

    • If the peptide is basic (pI > 7.5), add 10% acetic acid dropwise until the peptide dissolves.[6]

    • If the peptide is acidic (pI < 6.5), add 0.1 M ammonium bicarbonate dropwise until dissolved.

    • If the peptide is neutral or remains insoluble, lyophilize the sample to remove the aqueous acid/base and proceed to the next step.

  • Step 3 - Organic Solvent:

    • Add a minimal volume of DMSO to the dry peptide (e.g., 20-30 µL for 1 mg). Vortex and sonicate briefly if necessary until a clear solution is obtained.[7]

    • Slowly (dropwise) add your desired aqueous buffer to the DMSO solution while continuously vortexing.[5]

    • If the solution becomes cloudy, you have reached the solubility limit. It may be necessary to work with a higher final percentage of DMSO or a lower final peptide concentration.

  • Final Step: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any minor, undissolved particulates before using the supernatant.[7]

Protocol 2: Thioflavin T (ThT) Aggregation Monitoring Assay

This fluorimetric assay is used to monitor the kinetics of amyloid-like fibril formation in real-time.[13][14]

  • Reagent Preparation:

    • Peptide Stock: Prepare a concentrated stock solution of the this compound peptide using the solubilization protocol above, ensuring it is fully monomeric. A disaggregation step (e.g., TFA/HFIP treatment) is recommended.[11]

    • ThT Stock: Prepare a 2 mM Thioflavin T stock solution in water. Store protected from light.

    • Assay Buffer: Use the same buffer in which you want to measure aggregation (e.g., PBS, pH 7.4).

  • Assay Setup (96-well plate format):

    • Use a non-binding, black, clear-bottom 96-well plate to minimize protein absorption and background fluorescence.[14]

    • In each well, combine the assay buffer, ThT stock solution (to a final concentration of 10-20 µM), and any test compounds (e.g., aggregation inhibitors).[13]

    • To initiate the aggregation, add the peptide stock to each well to reach the desired final concentration (e.g., 10-100 µM). The total volume should be around 100-200 µL.[14]

    • Include a negative control containing buffer and ThT but no peptide.[13]

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).[14]

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours or days.[14] Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 484 nm.[14]

    • Enable shaking (e.g., orbital shaking for 15 seconds) before each read to promote aggregation.[14]

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, a growth phase, and a plateau phase.[15]

Visualizations

Diagram 1: Structural Basis of this compound-Induced Aggregation cluster_0 Standard Peptide (α-Amino Acids) cluster_1 This compound-Containing Peptide (β-Amino Acid) a1 ...-NH-CH(R)-CO-... a2 ...-NH-CH(R)-CO-... a1->a2 Regular Backbone b1 Forms Stable Secondary Structures (e.g., α-helix) a2->b1 d1 Promotes Intermolecular H-Bonding & β-Sheets c1 ...-NH-CH(R)-CO-... c2 ...-NH-CH(CH₂OH)-CH₂-CO-... c1->c2 Backbone Disruption c3 ...-NH-CH(R)-CO-... c2->c3 'Kink' c3->d1

Caption: Structural differences leading to aggregation.

Diagram 2: Troubleshooting Workflow for Peptide Insolubility start Lyophilized Peptide Aggregation / Insolubility test_aliquot Use Small Test Aliquot start->test_aliquot try_water Attempt to Dissolve in H₂O test_aliquot->try_water check_charge Check Net Charge / pI try_water->check_charge Insoluble success Peptide Solubilized try_water->success Soluble acidic_path Basic Peptide? (Net Charge > 0) check_charge->acidic_path basic_path Acidic Peptide? (Net Charge < 0) acidic_path->basic_path No add_acid Add Dilute Acid (e.g., 10% Acetic Acid) acidic_path->add_acid Yes neutral_path Neutral / Hydrophobic Peptide basic_path->neutral_path No add_base Add Dilute Base (e.g., 0.1M NH₄HCO₃) basic_path->add_base Yes use_organic 1. Dissolve in minimal DMSO/DMF 2. Slowly add aqueous buffer neutral_path->use_organic add_acid->neutral_path Insoluble add_acid->success Soluble add_base->neutral_path Insoluble add_base->success Soluble use_organic->success Soluble failure Still Insoluble: Consider Denaturants (e.g., GdmCl) or Resynthesis use_organic->failure Insoluble

References

optimizing storage conditions for isoserine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions, stability, and analysis of isoserine solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a polar molecule and is soluble in water.[1] For general laboratory use, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. If solubility is an issue, a slightly acidic aqueous solution, such as 0.1 N HCl, may aid in dissolution, a common practice for some amino acids.[2]

Q2: What are the optimal temperature and pH for long-term storage of this compound solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][3] To prevent degradation from repeated freeze-thaw cycles, solutions should be aliquoted into single-use volumes.[1][3] While specific studies on this compound are limited, a neutral pH is generally recommended for the storage of amino acid solutions to maintain stability.[2] For some peptides, a pH range of 5-6 has been suggested to prolong shelf life.[4]

Q3: How sensitive are this compound solutions to light?

A3: Many amino acids are sensitive to light, particularly UV light, which can induce photochemical degradation.[2][5][6] It is recommended to protect this compound solutions from light by storing them in amber vials or by wrapping clear vials in aluminum foil.[2] When working with the solutions, exposure to direct, intense light should be minimized.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not extensively documented, they are likely to be similar to those of its isomer, serine. Common degradation pathways for amino acids in aqueous solutions include:

  • Dehydration: Loss of a water molecule.[3]

  • Deamination: Removal of the amine group.

  • Decarboxylation: Removal of the carboxyl group.

  • Oxidation: Particularly if exposed to air and light.

Forced degradation studies under acidic, basic, and oxidative conditions can help identify the specific degradation products of this compound.[7][8]

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has precipitates after thawing. What should I do?

A1: Cloudiness or precipitation upon thawing can be due to several factors:

  • Incomplete dissolution: Ensure the this compound was fully dissolved during preparation. Gentle warming and vortexing can help redissolve the compound.

  • pH shift: The pH of the solution may have changed during freezing and thawing. Check the pH and adjust if necessary.

  • Concentration: The concentration of the stock solution may be too high, leading to precipitation at lower temperatures. Consider preparing a more dilute stock solution.

Q2: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared this compound solution. What could be the cause?

A2: Extraneous peaks in a fresh sample could be due to:

  • Impurities in the solid this compound: Check the certificate of analysis for the purity of the this compound powder.

  • Contamination: The solvent or glassware used for preparation may be contaminated. Use high-purity solvents and clean equipment.

  • On-column degradation: The HPLC conditions (e.g., mobile phase pH) may be causing degradation of the this compound on the column.

Q3: The concentration of my this compound solution seems to decrease over time, even when stored at -20°C. Why is this happening?

A3: A gradual decrease in concentration can be a sign of degradation.

  • Freeze-thaw cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation. Use single-use aliquots.[1][3]

  • Improper storage: Ensure the storage vial is tightly sealed to prevent evaporation. Check the actual temperature of your freezer to ensure it is maintaining the set temperature.

  • pH instability: The pH of the solution may not be optimal for stability. Consider preparing the solution in a buffer at a neutral or slightly acidic pH.

Data Summary

The following table summarizes the recommended storage conditions for this compound solutions based on general principles for amino acid stability.

ParameterRecommended ConditionRationale
Storage Temperature -20°C or -80°C (long-term)Lower temperatures slow down chemical degradation reactions.[2][9]
2-8°C (short-term, up to a few days)
pH Neutral (6-7) or slightly acidic (5-6)pH can significantly impact the stability of amino acids in solution.[1][3]
Light Exposure Protect from light (use amber vials)UV light can cause photochemical degradation.[2][5]
Solvent Purified waterThis compound is a polar molecule and readily dissolves in water.[1]
Container Tightly sealed vialsPrevents evaporation and contamination.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can lead to degradation.[1][3]

Experimental Protocols

Protocol for Stability Assessment of this compound Solutions by HPLC

This protocol outlines a general procedure for conducting a stability study of an this compound solution.

1. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the desired solvent (e.g., purified water or a specific buffer) to a known concentration (e.g., 1 mg/mL). c. If necessary, adjust the pH of the solution. d. Filter the solution through a 0.22 µm syringe filter into a sterile container.

2. Sample Aliquoting and Storage: a. Aliquot the stock solution into multiple small, tightly sealed vials (e.g., amber HPLC vials). b. Divide the vials into different storage condition groups (e.g., -20°C, 4°C, room temperature, and a light-exposed group at room temperature). c. For each condition, prepare enough vials for all planned time points.

3. HPLC Analysis (Time Point Zero): a. Immediately after preparation, analyze several aliquots to establish the initial concentration and purity (time point zero). b. Use a stability-indicating HPLC method. A general starting point for method development could be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]
  • Gradient: A linear gradient from 100% A to a suitable percentage of B over a set time (e.g., 20-30 minutes) to elute this compound and any potential degradation products.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 210-220 nm for the peptide bond, or a wavelength determined by a UV scan of this compound).
  • Column Temperature: 25-30°C.

4. Subsequent Time Point Analysis: a. At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve vials from each storage condition. b. Allow the vials to equilibrate to room temperature before analysis. c. Analyze the samples by HPLC using the same method as for time point zero.

5. Data Analysis: a. For each time point and condition, calculate the percentage of the initial this compound concentration remaining. b. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products. c. Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot storage Store under Different Conditions (T, pH, Light) aliquot->storage t0 Time Point 0 HPLC Analysis aliquot->t0 tn Subsequent Time Points HPLC Analysis storage->tn analysis Data Analysis (Degradation Rate) t0->analysis tn->analysis degradation_pathway This compound This compound Solution dehydration Dehydration (-H2O) This compound->dehydration Heat, pH deamination Deamination (-NH3) This compound->deamination Enzymatic, pH decarboxylation Decarboxylation (-CO2) This compound->decarboxylation Heat, pH oxidation Oxidation This compound->oxidation Light, O2 products Degradation Products dehydration->products deamination->products decarboxylation->products oxidation->products troubleshooting_tree issue Issue with this compound Solution precipitate Precipitate/ Cloudiness issue->precipitate Visual bad_hplc Unexpected HPLC Peaks issue->bad_hplc Analytical concentration_loss Concentration Decrease issue->concentration_loss Analytical sol_precipitate Incomplete Dissolution? Check Concentration Check pH precipitate->sol_precipitate sol_hplc Impure Solid? Contamination? On-column Degradation? bad_hplc->sol_hplc sol_conc Freeze-Thaw Cycles? Improper Sealing? Suboptimal pH? concentration_loss->sol_conc

References

Technical Support Center: Enhancing Isoserine Detection in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving isoserine detection sensitivity in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, particularly after pre-column derivatization.

Q1: Why am I observing a noisy or drifting baseline in my chromatogram?

A noisy or drifting baseline can mask small peaks and affect the accuracy of integration, ultimately reducing detection sensitivity. Several factors can contribute to this issue:

  • Mobile Phase Issues: Inadequate degassing of the mobile phase can introduce air bubbles into the system. Ensure all solvents are freshly prepared with high-purity reagents and thoroughly degassed using methods like sonication or helium sparging. Contamination in the mobile phase can also contribute to baseline noise.

  • Pump Malfunctions: Inconsistent flow rates from the HPLC pump, often due to worn seals or faulty check valves, can cause baseline fluctuations. Regular pump maintenance is crucial for stable performance.

  • Detector Instability: A detector lamp that has not been adequately warmed up or a contaminated flow cell can lead to baseline drift and noise. Allow the detector to stabilize before starting your analysis and flush the flow cell with a strong solvent if contamination is suspected.

  • Temperature Fluctuations: Variations in ambient temperature can affect the mobile phase viscosity and detector response. Utilizing a column oven to maintain a consistent temperature is highly recommended.[1]

Q2: My this compound peak is tailing. What are the potential causes and solutions?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise resolution and quantification.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine group of this compound, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Operating the mobile phase at a lower pH (e.g., <3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

    • Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of accessible silanol groups.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column and implement a regular column washing protocol. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Q3: I am experiencing low sensitivity or no peak for this compound. What should I check?

Low sensitivity is a critical issue when analyzing trace amounts of this compound.

  • Inefficient Derivatization: The derivatization reaction may be incomplete.

    • Solution: Review the derivatization protocol. Ensure the correct pH, reagent concentrations, reaction time, and temperature are used. Prepare fresh derivatization reagents as they can degrade over time.

  • Derivative Instability: Some derivatives, like those formed with o-phthalaldehyde (OPA), can be unstable.

    • Solution: Analyze the derivatized samples as soon as possible after preparation. For OPA derivatives, automated derivatization in the autosampler just before injection is recommended to ensure consistent reaction times and minimize degradation.

  • Incorrect Detector Wavelength: The detector may not be set to the optimal wavelength for the this compound derivative.

    • Solution: Verify the excitation and emission maxima for fluorescent derivatives or the absorbance maximum for UV-active derivatives.

  • System Leaks: Any leak in the HPLC system can lead to a loss of sample and reduced signal.

    • Solution: Systematically check all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q4: Is derivatization necessary for this compound analysis by HPLC?

Yes, derivatization is highly recommended. This compound, like other amino acids, lacks a strong chromophore, making its detection by UV-Vis at low concentrations challenging. Pre-column derivatization attaches a UV-active or fluorescent tag to the this compound molecule, significantly enhancing detection sensitivity.[3]

Q5: Which derivatization agent is best for this compound?

The choice of derivatization agent depends on the specific requirements of your assay, such as required sensitivity, sample matrix, and available equipment. Below is a comparison of common derivatization agents. While specific data for this compound is limited, the performance with structurally similar amino acids provides a good estimate.

Derivatization AgentDetection MethodReaction TimeDerivative StabilityTypical SensitivityKey AdvantagesPotential Disadvantages
o-Phthalaldehyde (OPA) Fluorescence/UV~1-2 minutesUnstablepmolFast reaction, good for primary amines.[4]Does not react with secondary amines, derivative is unstable.[4]
Dansyl Chloride Fluorescence/UV30-60 minutesStablepmolReacts with primary and secondary amines, stable derivatives.[5][6]Slow reaction, potential for multiple derivatives.
FMOC-Cl Fluorescence/UV~20 minutesVery StablefmolReacts with primary and secondary amines, high sensitivity, stable derivatives.[1][7]Hydrolysis product can interfere with analysis.[7]
PITC UV~30 minutesStablepmolReacts with primary and secondary amines, stable derivatives.[7][8]Complex sample preparation, reagent is toxic.[7]
AQC Fluorescence/UV~15 minutesVery StablefmolFast reaction, stable derivatives, good for primary and secondary amines.[9][10]Reagent hydrolysis can cause interfering peaks.[7]

Q6: How can I minimize matrix effects when analyzing this compound in biological samples?

Matrix effects, where components of the sample other than the analyte interfere with the analysis, can lead to ion suppression or enhancement, affecting accuracy and precision.

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances before derivatization and HPLC analysis.

  • Use of an Internal Standard: A stable isotope-labeled this compound is the ideal internal standard to compensate for matrix effects and variations in sample preparation and injection volume.

  • Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with o-Phthalaldehyde (OPA)

This protocol is adapted from methods for primary amino acids.

Materials:

  • This compound standard or sample

  • Borate buffer (0.4 M, pH 10.4)

  • OPA reagent: Dissolve OPA in borate buffer containing a thiol such as 2-mercaptoethanol or 3-mercaptopropionic acid.

  • HPLC-grade solvents

Procedure:

  • Reagent Preparation: Prepare the OPA reagent fresh daily.

  • Derivatization Reaction: This can be automated in an autosampler. Mix the this compound sample with the OPA reagent in a 1:1 ratio. The reaction is typically complete within 1-2 minutes at room temperature.

  • Injection: Inject the derivatized sample immediately onto the HPLC system due to the instability of the OPA derivatives.

Protocol 2: Pre-column Derivatization of this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

This protocol is based on established methods for amino acid analysis.[1]

Materials:

  • This compound standard or sample

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (e.g., 10 mM in acetonitrile)

  • Quenching reagent (e.g., 1-aminoadamantane)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the borate buffer.

  • Derivatization Reaction: Add the FMOC-Cl solution to the sample and vortex. Allow the reaction to proceed for about 20 minutes at room temperature.

  • Quenching: Add the quenching reagent to react with excess FMOC-Cl.

  • Injection: The sample is now ready for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Cleanup Sample Cleanup (e.g., SPE) Sample->Cleanup Derivatization Derivatization Cleanup->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis by HPLC.

troubleshooting_logic Problem Poor Sensitivity Check_Derivatization Check Derivatization Protocol & Reagents Problem->Check_Derivatization Check_Wavelength Verify Detector Wavelength Problem->Check_Wavelength Check_Leaks Inspect System for Leaks Problem->Check_Leaks Incomplete_Reaction Incomplete Reaction? Check_Derivatization->Incomplete_Reaction Degraded_Reagents Degraded Reagents? Check_Derivatization->Degraded_Reagents Correct_Wavelength Set Correct Wavelength Check_Wavelength->Correct_Wavelength Fix_Leaks Tighten/Replace Fittings Check_Leaks->Fix_Leaks Optimize_Protocol Optimize Protocol (pH, time, temp) Incomplete_Reaction->Optimize_Protocol Prepare_Fresh Prepare Fresh Reagents Degraded_Reagents->Prepare_Fresh

References

Technical Support Center: Protocol for Scaling Up Isoserine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoserine production. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this compound, a non-proteinogenic amino acid with significant applications as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals.[1] This document provides in-depth protocols, troubleshooting guides, and FAQs to address the complex challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Overview of this compound Production Methods

This compound (3-amino-2-hydroxypropanoic acid) is a structural isomer of serine.[2] Unlike proteinogenic amino acids, it is not incorporated into proteins via the genetic code but is a valuable chiral building block.[3][4] Scaling up its production requires careful selection of a synthesis route and optimization of process parameters. The primary methods for this compound production are Chemical Synthesis, Enzymatic Synthesis, and Microbial Fermentation.

Method Core Principle Advantages Common Challenges
Chemical Synthesis Multi-step organic reactions from precursors like L-aspartic acid or protected L-isoserine.[3][5]High versatility, access to diverse derivatives.[5]Use of hazardous reagents (e.g., hydrogen cyanide), potential for impurities, requires protecting group strategies.[3][6]
Enzymatic Synthesis Biocatalytic conversion of a substrate (e.g., L-threonine) to L-isoserine using a specific enzyme like L-threonine deaminase.[3]High specificity, mild reaction conditions, high purity of product, environmentally friendly.[3][6]Enzyme cost and stability, potential for product inhibition, requires process optimization.[7]
Microbial Fermentation Use of engineered or selected microorganisms to convert a simple carbon source into this compound.Potentially low-cost raw materials, scalable process.Currently experimental, requires significant strain and process development, complex downstream processing.[3][8]

Scale-Up Protocols and Methodologies

Scaling up any bioprocess requires maintaining consistent environmental conditions for the cells or enzymes to ensure reproducible product yield and quality.[9] The transition from a lab-scale flask to a large-scale bioreactor is a critical step where issues often arise.[8]

General Scale-Up Workflow: From Lab to Production

The following diagram illustrates a generalized workflow for scaling up a bioproduction process, applicable to both microbial fermentation and enzymatic synthesis.

G cluster_0 Phase 1: Lab-Scale Development (1-10 L) cluster_1 Phase 2: Pilot Scale-Up (10-300 L) cluster_2 Phase 3: Production Scale (>1000 L) A Strain/Enzyme Screening & Optimization B Media & Process Parameter Optimization (pH, Temp, DO) A->B C Analytical Method Development (HPLC) B->C D Scale-Down Model Qualification C->D Define Critical Process Parameters E Engineering Run: Test Mixing, Aeration, & Control D->E F Process Characterization & Robustness Testing E->F G Technology Transfer F->G Establish Proven Acceptable Ranges H Process Validation Runs G->H I Commercial Manufacturing H->I

Caption: Generalized workflow for bioprocess scale-up.

Protocol 1: Scale-Up of Microbial Fermentation

This protocol assumes a pre-developed microbial strain (e.g., engineered E. coli or Pichia pastoris) capable of producing this compound.

Step-by-Step Methodology:

  • Seed Train Propagation:

    • Objective: To generate sufficient healthy biomass for inoculating the main production fermenter.[8]

    • Procedure: Start with a working cell bank vial to inoculate a shake flask containing a suitable growth medium. Incubate until the culture reaches the mid-to-late exponential growth phase. Use this flask culture to inoculate a seed fermenter (typically 5-10% of the main fermenter volume).

    • Causality: A multi-stage seed train ensures that the production bioreactor is inoculated with a consistent and highly viable cell population, minimizing lag phase and reducing the risk of contamination.

  • Production Fermenter Operation:

    • Objective: To produce this compound under controlled, optimized conditions.

    • Procedure: Transfer the seed culture to the sterilized production fermenter containing the optimized production medium. Operate the fermenter based on pre-determined setpoints.

    • Key Parameters: See Table 2 for a summary of critical parameters to monitor and control.

  • Fed-Batch Strategy:

    • Objective: To achieve high cell density and high product titer by feeding a concentrated nutrient solution.

    • Procedure: Initiate a controlled feed of a concentrated carbon source (e.g., glucose) and other key nutrients once initial nutrients are depleted. The feed rate should be adjusted to maintain optimal growth and production without causing substrate inhibition.

    • Causality: A fed-batch strategy prevents the accumulation of inhibitory metabolites and catabolite repression, which can occur in a simple batch culture, leading to significantly higher yields.[10]

  • Downstream Processing (Harvesting & Purification):

    • Objective: To isolate and purify this compound from the fermentation broth.

    • Procedure:

      • Separate the biomass from the broth via centrifugation or microfiltration.

      • If this compound is intracellular, lyse the cells.

      • Clarify the lysate or broth to remove cell debris.

      • Proceed with purification via techniques like ion-exchange chromatography, followed by crystallization.

Parameter Typical Range Importance & Rationale
Temperature 25-37°CAffects enzyme kinetics and microbial growth rate. Must be optimized for the specific strain to balance growth and product formation.
pH 6.5 - 7.5Critical for cell viability and enzyme activity. Controlled via addition of acid/base. Drastic shifts can halt production.[11]
Dissolved Oxygen (DO) 20-40%Essential for aerobic organisms. DO is controlled by a cascade of agitation speed, airflow, and oxygen supplementation. Low DO can lead to anaerobic byproducts; high shear from excessive agitation can damage cells.[9]
Agitation 200-800 rpmEnsures homogeneity of nutrients, pH, and temperature. Must be scaled to maintain similar mixing times without causing excessive shear stress.

Table 2: Key Fermentation Parameters for Scale-Up

Protocol 2: Scale-Up of Enzymatic Synthesis

This protocol outlines the scale-up of this compound production from L-threonine using a purified, potentially immobilized enzyme.

G Threonine L-Threonine (Substrate) Enzyme L-Threonine Deaminase (Biocatalyst) Threonine->Enzyme This compound L-Isoserine (Product) Enzyme->this compound Byproduct α-Ketobutyrate + Ammonia Enzyme->Byproduct This compound->Enzyme Product Inhibition

Caption: Enzymatic conversion of L-Threonine to L-Isoserine.

Step-by-Step Methodology:

  • Reactor Setup:

    • Objective: To create a controlled environment for the enzymatic reaction.

    • Procedure: Use a stirred-tank reactor equipped with pH, temperature, and dosing controls. Add the reaction buffer and substrate (L-threonine) and bring to the optimal temperature (e.g., 30-45°C).

    • Causality: Precise control over temperature and pH is paramount for maintaining the enzyme's structural integrity and catalytic activity.

  • Enzyme Addition & Reaction:

    • Objective: To initiate and monitor the bioconversion.

    • Procedure: Add the enzyme (either free or immobilized) to the reactor. Monitor the reaction progress by taking periodic samples and analyzing for this compound and threonine concentration using HPLC.

    • Causality: Immobilizing the enzyme on a solid support can simplify catalyst recovery and reuse, significantly improving process economics.

  • Process Optimization (Fed-Batch):

    • Objective: To overcome substrate or product inhibition and drive the reaction to completion.

    • Procedure: Instead of adding all substrate at the beginning, a fed-batch or continuous-flow setup can be used. This involves continuously feeding the substrate and/or removing the product to maintain optimal concentrations.

    • Causality: Many enzymatic reactions suffer from inhibition. A fed-batch approach keeps substrate concentrations below inhibitory levels and can lead to much higher final product titers.[7][12]

  • Product Purification:

    • Objective: To isolate pure this compound from the reaction mixture.

    • Procedure:

      • If using an immobilized enzyme, remove it by filtration. If free, consider denaturation by heat or pH change followed by centrifugation.

      • Purify the resulting solution using chromatography (e.g., ion-exchange to separate amino acids) and/or crystallization.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound production in a direct question-and-answer format.

Microbial Fermentation Issues

Q: My fermentation has stalled or is extremely sluggish, with low this compound production. What should I do? A: A stalled fermentation can be caused by several factors.

  • Immediate Checks:

    • Verify Environmental Parameters: Check your control system data (DCS/SCADA) to ensure temperature, pH, and DO have remained within their optimal ranges.[13]

    • Check Nutrient Feed: Ensure that the nutrient feed pump is working correctly and that the feed solution was prepared properly.

    • Microscopy and Plating: Take a sample and examine it under a microscope for signs of contamination (e.g., bacteria in a yeast culture) or poor cell health. Plate a sample on agar to check for contaminants.

  • Troubleshooting Steps:

    • Temperature Stress: If the temperature deviated, correct it immediately. However, prolonged exposure to high temperatures may have caused irreversible damage.

    • Nutrient Limitation: If the feed failed, a bolus addition of the limiting nutrient may help, but this can cause an osmotic shock. A slow restart of the feed is preferable.

    • Contamination: If significant contamination is detected, the batch must be discarded to avoid compromising downstream equipment and product safety.[13]

Q: The bioreactor is foaming excessively, and the foam is pushing into the exhaust filter. How can I control this? A: Foaming is a common issue, especially in protein-rich media.[14]

  • Cause: High rates of aeration and agitation combined with cell lysis or proteinaceous media components cause CO2 bubbles to become trapped in a stable foam.

  • Solution:

    • Antifoam Addition: Use a sterile, automated antifoam addition system linked to a foam probe. The probe detects the foam level and adds a minimal amount of antifoam (e.g., polypropylene glycol) to break the surface tension.

    • Optimize Process Parameters: In the long term, reducing agitation and aeration rates can help, but this must be balanced against the need to maintain adequate dissolved oxygen.[15]

Q: My filamentous organism is forming dense pellets instead of a dispersed mycelial culture, and the yield is low. Why is this happening? A: Mycelial pelleting is a common morphological issue.

  • Cause: High inoculum density, shear stress, and specific media components can promote pellet formation. While small, loose pellets can be beneficial, large, dense pellets suffer from mass transfer limitations—the cells in the core become starved of oxygen and nutrients.

  • Solution:

    • Inoculum Optimization: Reduce the inoculum concentration.

    • Mechanical Disruption: In some cases, adding glass beads or using specific impeller designs can promote more dispersed growth.[15]

    • Medium Modification: Adjusting the concentration of divalent cations (Ca²⁺, Mg²⁺) can sometimes influence mycelial morphology.

Enzymatic & Chemical Synthesis Issues

Q: The enzymatic conversion rate is high initially but plateaus at a low product concentration. What is the likely cause? A: This is a classic sign of product inhibition.

  • Cause: The product (this compound) binds to the enzyme, preventing the substrate from accessing the active site.

  • Solution:

    • Process Design: Switch from a batch reactor to a fed-batch or continuous reactor design.[12] Continuously feeding the substrate while simultaneously removing the product (e.g., through in-situ product removal techniques like crystallization or selective adsorption) can keep concentrations outside the inhibitory range.

    • Enzyme Engineering: In the R&D phase, consider protein engineering to create enzyme variants that are less susceptible to product inhibition.

Q: My final purified this compound product has a low yield after chromatography, even though HPLC analysis of the crude reaction showed high concentration. Where is my product going? A: Significant product loss during purification is a frequent challenge, especially for highly water-soluble compounds like this compound.[6]

  • Cause:

    • Poor Column Binding/Elution: The chosen chromatography resin or solvent system may not be optimal, leading to product breakthrough during loading or incomplete elution.

    • Product Degradation: The pH or solvent conditions used during purification may be degrading the this compound.

    • Losses during Workup: Multiple liquid-liquid extraction or concentration steps can lead to cumulative losses.

  • Solution:

    • Optimize Chromatography: Systematically screen different resins (ion-exchange, reverse phase) and elution conditions at a small scale to find a method with >90% recovery.

    • Simplify the Process: Reduce the number of steps in your purification train where possible.

    • Consider Crystallization: Develop a crystallization protocol directly from the crude mixture if purity allows. This can be a highly efficient single-step purification method.[16]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring this compound production and purity? A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[17] For analysis, this compound often requires pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) to allow for sensitive UV or fluorescence detection.[17] Purity can be assessed by the same HPLC method, looking for impurity peaks, and confirmed with techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Method Purpose Typical Use Case
HPLC Quantification, PurityIn-process control, final product release testing
HPTLC Qualitative ConfirmationQuick confirmation of product presence[18]
FTIR Structural ConfirmationConfirms functional groups of the final product[19]
LC-MS Impurity IdentificationCharacterizing unknown peaks in the chromatogram

Table 3: Analytical Methods for this compound Quantification and Purity Assessment

Q2: How can I ensure my scale-up process is robust and reproducible? A2: Robustness is achieved through a Quality by Design (QbD) approach. This involves identifying Critical Process Parameters (CPPs)—those that have a significant impact on product quality—and establishing Proven Acceptable Ranges (PARs) for them.[10] Perform risk assessments and Design of Experiments (DoE) studies at a small scale to understand how variations in CPPs (like pH, temperature, feed rate) affect your Critical Quality Attributes (CQAs) (like purity, yield). This knowledge allows you to build a process that can tolerate normal operational variability at scale.

Q3: What are the appropriate storage conditions for this compound powder? A3: L-isoserine is typically a stable, white crystalline powder.[3] It should be stored in a cool, dry place, protected from light. For long-term storage, powder can be kept at -20°C for up to 3 years.[20] Solutions should be prepared fresh, but if storage is necessary, they should be filter-sterilized and stored at -80°C for up to 6 months.[20]

Q4: Is chemical or enzymatic synthesis better for producing this compound for pharmaceutical applications? A4: For pharmaceutical applications, enzymatic synthesis is often preferred.[3] The high specificity of enzymes leads to a product with high enantiomeric purity and fewer process-related impurities compared to chemical synthesis.[3][6] This simplifies downstream purification and regulatory compliance. Chemical synthesis remains valuable for creating novel derivatives not accessible through biocatalysis.[5]

References

Validation & Comparative

Isoserine vs. Serine: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-serine, a fundamental proteinogenic amino acid, and its non-proteinogenic isomer, isoserine. While structurally similar, these molecules exhibit profoundly different roles in biological systems. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key pathways to illuminate their distinct molecular functions.

Introduction to Serine and this compound

L-serine is one of the 20 common amino acids incorporated into proteins and is central to a vast network of metabolic pathways. It serves as a crucial precursor for the synthesis of other amino acids like glycine and cysteine, as well as purines, pyrimidines, and complex lipids such as phosphatidylserine and sphingolipids.[1] Furthermore, its D-enantiomer, D-serine, produced from L-serine by the enzyme serine racemase, is a critical neuromodulator.[2][3]

This compound (3-amino-2-hydroxypropanoic acid) is a structural isomer of serine that is not incorporated into proteins during ribosomal synthesis.[3][4] Research on the biological activity of this compound is significantly less extensive than for serine. It is primarily understood as a synthetic compound, and its endogenous presence and metabolic pathways in organisms are not well-established.[3]

Comparative Biological Activity

The functional divergence between serine and this compound is stark. Serine is a cornerstone of primary metabolism and cellular signaling, whereas this compound's known interactions are limited and appear to be inhibitory in nature.

Role in Metabolism and Biosynthesis

L-Serine: L-serine is a key node in cellular metabolism. Synthesized from the glycolytic intermediate 3-phosphoglycerate, it donates one-carbon units to the folate cycle, essential for nucleotide synthesis and methylation reactions.[1][5] It is the direct precursor for numerous vital biomolecules, highlighting its indispensable role in cell proliferation and maintenance.[6]

This compound: There is a notable lack of evidence for this compound participating in major biosynthetic pathways. An early study suggested that this compound could inhibit the enzyme serine dehydratase, which converts serine to pyruvate, but comprehensive quantitative data on this interaction is not available in recent literature. Another study on the this compound analogue, serinol, indicated it could decrease the synthesis of phosphatidylserine in T-cells, suggesting a potential area of investigation for this compound's effects on lipid metabolism.

Function in the Central Nervous System

L-Serine & D-Serine: The conversion of L-serine to D-serine by serine racemase (SR) is a critical process in the mammalian brain.[7][8] D-serine acts as the primary endogenous co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors.[2][9] This co-activation is essential for glutamatergic neurotransmission, synaptic plasticity, learning, and memory.[10] Consequently, serine racemase has become a significant therapeutic target for neurological and psychiatric disorders associated with NMDA receptor dysfunction.[3][11][12]

This compound: Contrary to some hypotheses, there is no current scientific evidence to suggest that this compound is an inhibitor of serine racemase. Key studies on serine racemase inhibitors do not list this compound among the tested compounds. This represents a fundamental difference: while serine is the direct substrate for the enzyme that produces a key neuromodulator, this compound does not appear to interact with this critical neurological pathway.

Role in Protein Structure and Signaling

L-Serine: As a component of proteins, the hydroxyl side chain of serine is a primary target for post-translational modification, most notably phosphorylation . Reversible phosphorylation of serine residues by serine/threonine kinases is a fundamental mechanism for regulating protein activity, controlling signal transduction cascades, cell cycle progression, and apoptosis.

This compound: Being a non-proteinogenic amino acid, this compound is not incorporated into polypeptide chains during translation and therefore does not play a direct role in protein structure or function in the same manner as serine.[3]

Data Presentation: Summary of Biological Properties

The following tables summarize the known biological properties and quantitative data for serine and this compound. The disparity in available data underscores the vast difference in their established biological significance.

Table 1: Qualitative Comparison of Biological Roles

FeatureL-SerineThis compound
Protein Synthesis Incorporated into proteinsNot incorporated into proteins
Metabolic Role Central precursor for glycine, cysteine, lipids, nucleotides[1]No established role in primary metabolism
Neuromodulation Precursor to D-serine, an essential NMDA receptor co-agonist[2]No known direct or indirect role in NMDA receptor signaling
Enzyme Interaction Substrate for Serine Racemase, Serine Dehydratase, etc.[7][8]Potential inhibitor of Serine Dehydratase (limited data)
Signaling Role Key site of protein phosphorylation by kinasesNo role in protein-based signaling cascades

Table 2: Quantitative Experimental Data

ParameterMoleculeValueOrganism/System
Km for Serine Racemase L-Serine~19 mMSchizosaccharomyces pombe
IC₅₀ (Cytotoxicity) L-SerineData not available (generally considered non-toxic at physiological concentrations)Various Cell Lines
IC₅₀ (Cytotoxicity) This compoundData not availableVarious Cell Lines
Ki for Serine Racemase This compoundData not available (not a known inhibitor)N/A

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting and replicating findings. Below are protocols for assays used to determine the activities discussed.

Serine Racemase Activity Assay

This protocol is used to measure the conversion of L-serine to D-serine, the primary function of serine racemase (SR), and to test for potential inhibitors.

Methodology:

  • Enzyme Preparation: Recombinant purified SR is prepared and quantified.

  • Reaction Mixture: A reaction buffer is prepared, typically containing 50-100 mM Tris-HCl or HEPES (pH 8.0-8.2), 15-50 µM pyridoxal 5'-phosphate (PLP, a required cofactor), 1 mM MgCl₂, and 0.25 mM ATP (an allosteric activator).[5][7]

  • Inhibitor Preparation: The test compound (e.g., a potential inhibitor) is dissolved in an appropriate solvent and added to the reaction mixture at various concentrations. Control reactions contain the solvent alone.

  • Initiation: The reaction is initiated by adding the substrate, L-serine (typically 10-400 mM).[5]

  • Incubation: The mixture is incubated at 37°C for a set period (e.g., 1-4 hours) during which the reaction proceeds linearly.[5][7]

  • Termination: The reaction is stopped by adding 5% trichloroacetic acid (TCA) or by heating to 95°C for 10 minutes.[5][8] Precipitated protein is removed by centrifugation.

  • Detection of D-Serine: The amount of D-serine produced is quantified. This can be done using:

    • HPLC Analysis: The supernatant is derivatized (e.g., with o-phthaldialdehyde) and analyzed by HPLC with a chiral column to separate L- and D-serine.[8]

    • Coupled Enzyme Assay: The sample is treated with a D-serine-specific deaminase, which converts D-serine to pyruvate. The pyruvate is then measured using a colorimetric or fluorometric assay.[13]

  • Data Analysis: The rate of D-serine formation is calculated. For inhibition studies, IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Methodology:

  • Cell Plating: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The test compounds (this compound and serine) are dissolved in culture medium to create a range of serial dilutions. The old medium is removed from the cells, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the vehicle solvent only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL in PBS) is added to each well.[14] The plate is returned to the incubator for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[14] The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.[14] A reference wavelength of ~630 nm may be used to reduce background noise.[14]

  • Data Analysis: The absorbance of the control wells (untreated cells) is taken as 100% viability. The percentage of viability for treated cells is calculated relative to the control. The IC₅₀ value (the concentration of a compound that causes 50% inhibition of cell viability) is determined by plotting cell viability against compound concentration.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

G cluster_serine_pathway Serine Neuromodulatory Pathway L_Serine L-Serine (from metabolism) SR Serine Racemase (Enzyme) L_Serine->SR Substrate D_Serine D-Serine (Neuromodulator) NMDA_R NMDA Receptor D_Serine->NMDA_R Co-agonist SR->D_Serine Catalyzes Synaptic_Activity Synaptic Plasticity & Neurotransmission NMDA_R->Synaptic_Activity Activates This compound This compound This compound->SR Inhibition No Known Interaction

Figure 1. L-Serine is converted to the neuromodulator D-serine by serine racemase, which then co-activates NMDA receptors. This compound is not known to interact with this pathway.

G cluster_workflow MTT Assay Experimental Workflow plate_cells 1. Seed cells in 96-well plate add_compound 2. Add this compound/Serine (various concentrations) plate_cells->add_compound incubate 3. Incubate (e.g., 48 hours) add_compound->incubate add_mtt 4. Add MTT reagent (incubate 2-4 hours) incubate->add_mtt formazan Viable cells form purple formazan add_mtt->formazan solubilize 5. Solubilize formazan (e.g., with DMSO) formazan->solubilize read_abs 6. Read absorbance (570 nm) solubilize->read_abs analyze 7. Calculate % Viability & determine IC50 read_abs->analyze

Figure 2. A typical workflow for assessing the cytotoxicity of compounds like this compound and serine using the MTT assay.

Conclusion

Despite being structural isomers, L-serine and this compound possess fundamentally different biological profiles. L-serine is a vital, multifunctional amino acid deeply integrated into the core metabolic and signaling architecture of the cell. Its conversion to D-serine also gives it a critical role in regulating synaptic activity in the central nervous system. In stark contrast, this compound is a non-proteinogenic compound with a largely uncharacterized biological role. The available evidence is sparse and does not support its interaction with key serine pathways, such as the serine racemase-NMDA receptor axis. For researchers in drug development, this distinction is critical: while targeting serine metabolic and signaling pathways offers numerous therapeutic opportunities, this compound represents a structurally related but functionally distinct molecule whose potential effects, if any, lie outside these well-established pathways. Further research is required to elucidate any specific biological activities or potential cytotoxic effects of this compound.

References

A Comparative Guide to the Metabolic Stability of Isoserine and Beta-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of isoserine and beta-alanine. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of the current understanding of the metabolic fate of these two structurally isomeric amino acids. While extensive data is available for beta-alanine, a notable gap exists in the scientific literature regarding the metabolic stability of this compound. This guide will present the known metabolic pathways and pharmacokinetic parameters, alongside standardized experimental protocols that can be employed to generate comparative data.

Executive Summary

Beta-alanine is a well-characterized non-proteinogenic amino acid known for its role as a precursor to carnosine, a dipeptide with significant physiological functions, including intracellular pH buffering. Its metabolism is understood, and pharmacokinetic parameters have been documented. In contrast, this compound, an alpha-hydroxy-beta-amino acid, is not found in nature and has been primarily synthesized for research purposes.[1] There is a significant lack of published data on its metabolic stability. Early, limited studies suggest that this compound may be metabolically stable, but this has not been substantiated by modern analytical techniques. This guide will therefore present a comprehensive review of beta-alanine's metabolic stability and a hypothetical metabolic pathway for this compound, alongside detailed experimental protocols to facilitate direct comparative studies.

Quantitative Data Comparison

Due to the limited available research on this compound's metabolic fate, a direct quantitative comparison with beta-alanine is not currently possible. The following tables summarize the available pharmacokinetic data for beta-alanine and highlight the data gap for this compound.

Table 1: Metabolic Stability and Pharmacokinetic Parameters of Beta-Alanine

ParameterValueSpeciesNotes
Plasma Half-life (t½) ~1 hour[2]HumanCan be influenced by the formulation (e.g., sustained vs. instant release).[3][4]
Time to Peak Plasma Concentration (Tmax) ~30-40 minutesHumanDependent on the formulation and dosing strategy.[2][5]
Bioavailability VariableHumanA controlled-release powder blend has been shown to have higher bioavailability compared to a sustained-release tablet.[3][4][6]
Primary Route of Elimination UrineHumanA small percentage is excreted unchanged in the urine.[3]
Intrinsic Clearance (CLint) Data not readily available-In vitro studies are required to determine this parameter.

Table 2: Metabolic Stability and Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotes
Plasma Half-life (t½) Not available--
Time to Peak Plasma Concentration (Tmax) Not available--
Bioavailability Not available--
Primary Route of Elimination Not available--
Intrinsic Clearance (CLint) Not available-An early in vitro study suggested a lack of metabolism in rat liver and kidney slices.

Metabolic Pathways

Beta-Alanine Metabolic Pathway

Beta-alanine is endogenously produced in the liver and can also be obtained from the diet through the breakdown of carnosine and anserine, found in meat and poultry.[7] The primary metabolic fate of beta-alanine is its combination with L-histidine to form carnosine, a reaction catalyzed by carnosine synthetase. This is considered the rate-limiting step in carnosine synthesis.[1][8] Beta-alanine can also be metabolized to acetate.

Beta_Alanine_Metabolism cluster_uptake Uptake & Synthesis cluster_fate Metabolic Fate Dietary Sources Dietary Sources Beta_Alanine Beta_Alanine Dietary Sources->Beta_Alanine Endogenous Synthesis Endogenous Synthesis Endogenous Synthesis->Beta_Alanine Carnosine_Synthesis Carnosine_Synthesis Beta_Alanine->Carnosine_Synthesis + L-Histidine (Carnosine Synthetase) Metabolism_to_Acetate Metabolism_to_Acetate Beta_Alanine->Metabolism_to_Acetate

Metabolic pathway of Beta-Alanine.
Hypothetical this compound Metabolic Pathway

Given the absence of experimental data, a hypothetical metabolic pathway for this compound can be proposed based on its structure as an alpha-hydroxy-beta-amino acid and general biochemical transformations. Potential metabolic routes could include oxidation of the hydroxyl group, deamination, or conjugation reactions. It is crucial to emphasize that the following pathway is theoretical and requires experimental validation.

Isoserine_Metabolism cluster_potential_pathways Potential Metabolic Pathways (Hypothetical) This compound This compound Oxidation Oxidation This compound->Oxidation Alcohol Dehydrogenase? Deamination Deamination This compound->Deamination Transaminase? Conjugation Conjugation This compound->Conjugation Glucuronidation/Sulfation?

Hypothetical metabolic pathways for this compound.

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and beta-alanine, standardized in vitro assays are recommended. Below are detailed protocols for two common assays.

Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism of a test compound by liver microsomes.

Materials:

  • Test compounds (this compound, beta-alanine)

  • Positive control compound (e.g., testosterone, midazolam)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol (for quenching the reaction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and test compound in a microcentrifuge tube. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the percentage of the compound remaining over time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Objective: To determine the overall metabolic stability (Phase I and Phase II) of a test compound in intact liver cells.

Materials:

  • Test compounds (this compound, beta-alanine)

  • Positive control compound (e.g., 7-hydroxycoumarin)

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Incubator with CO2 supply (37°C, 5% CO2)

  • Shaker or rocker platform

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions.

  • Prepare a suspension of hepatocytes in the incubation medium at a defined cell density.

  • Add the test compound and positive control to the hepatocyte suspension.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction by adding it to a tube containing a cold organic solvent.

  • Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.

  • Calculate the disappearance rate of the parent compound to determine the half-life and intrinsic clearance.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the metabolic stability of a compound using an in vitro assay.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare Test Compound Stock Solution Pre_Incubate Pre-incubate at 37°C Compound_Prep->Pre_Incubate System_Prep Prepare Metabolic System (Microsomes or Hepatocytes) System_Prep->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Cofactors) Pre_Incubate->Initiate_Reaction Time_Points Sample at Multiple Time Points Initiate_Reaction->Time_Points Quench Quench Reaction Time_Points->Quench Process Process Sample (Protein Precipitation) Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Calculate % Remaining, t½, and CLint LCMS->Calculate

General workflow for in vitro metabolic stability assays.

Conclusion

This guide provides a comparative overview of the metabolic stability of this compound and beta-alanine based on currently available scientific literature. While the metabolic fate of beta-alanine is relatively well-understood, there is a clear and significant lack of data for this compound. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the metabolic stability of this compound and provide a more complete understanding of its pharmacokinetic properties. Such studies are essential for evaluating the potential of this compound in pharmaceutical and other applications.

References

The Isoserine Advantage: A Comparative Guide to Enhancing Peptide Drug Performance

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the therapeutic potential of peptides has been hampered by their inherent instability. The strategic substitution of proteinogenic amino acids with non-natural counterparts has emerged as a powerful tool to overcome these limitations. This guide provides an in-depth comparison of isoserine, a structural isomer of serine, and its advantages in the design of more robust and efficacious peptide-based drugs.

This compound, or 3-amino-2-hydroxypropanoic acid, distinguishes itself from its common isomer, L-serine (2-amino-3-hydroxypropanoic acid), by the relative positions of its amino and hydroxyl groups.[1] This seemingly subtle structural alteration has profound implications for the physicochemical properties and biological activity of peptides into which it is incorporated. By moving the amino group to the beta-carbon, this compound introduces a unique backbone geometry that can significantly enhance proteolytic stability and modulate biological activity.[2][3]

Key Advantages of this compound Incorporation

The primary benefits of substituting serine with this compound in peptide drug candidates can be categorized into three main areas: enhanced proteolytic resistance, potential for modulated biological activity, and its utility as a versatile building block for novel therapeutics.

Enhanced Resistance to Enzymatic Degradation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[4][5] The stereospecific nature of these enzymes, which are evolved to recognize and cleave peptide bonds between L-amino acids, provides an opportunity for strategic chemical modifications.[6] The incorporation of this compound, a β-amino acid, disrupts the natural peptide backbone, rendering the adjacent peptide bonds resistant to cleavage by many common proteases, such as aminopeptidases.[3]

A compelling example of this is seen in a study involving the thrombin receptor activation peptide, SFLLRN. When serine was replaced with this compound, the resulting peptide, (iso-S)FLLRN, demonstrated significantly increased resistance to degradation by aminopeptidase M.[3] While the parent peptide was rapidly cleaved and inactivated in plasma, with only 4% remaining after two hours, the this compound-containing analogue exhibited enhanced stability.[3] This resistance to enzymatic cleavage is a critical factor in extending the in-vivo half-life of peptide drugs, potentially leading to improved therapeutic efficacy and patient compliance through less frequent dosing.

Modulation of Biological Activity

Beyond improving stability, the unique structural conformation imparted by this compound can also influence a peptide's interaction with its biological target. The altered backbone geometry can lead to changes in the overall three-dimensional structure of the peptide, which may result in altered binding affinity and signaling at the target receptor. While the this compound-containing thrombin receptor agonist, (iso-S)FLLRN, showed a reduction in potency to about 15-20% of the original peptide, this is not a universal outcome.[3] In other contexts, the conformational changes induced by this compound could lead to an increase in potency or a shift in selectivity between different receptor subtypes.

Furthermore, L-isoserine derivatives have been successfully designed and synthesized as potent inhibitors of aminopeptidase N (APN/CD13), a key enzyme involved in tumor invasion and angiogenesis.[7][8] In one study, an L-isoserine tripeptide derivative demonstrated an IC₅₀ value of 2.51 µM, which was more potent than the control compound Bestatin (IC₅₀ = 6.25 µM).[7] This highlights the potential of this compound not just as a stabilizing element, but as a core component in the design of novel, biologically active peptide inhibitors.

A Versatile Building Block for Drug Development

This compound's utility extends beyond simple substitution for serine. Its unique structure makes it a valuable chiral building block for the synthesis of a wide range of pharmaceuticals and peptidomimetics.[9] Peptidomimetics are compounds that mimic the structure and function of peptides but often possess improved stability and pharmacokinetic profiles.[9] The ability to incorporate this compound allows for the creation of novel molecular architectures with potentially enhanced therapeutic properties.[10]

Comparative Data Summary

The following table summarizes the key comparative aspects of serine and this compound in the context of peptide drug development.

FeatureL-SerineL-IsoserineRationale and Remarks
Structure α-amino acidβ-amino acidThe amino group is on the α-carbon in serine and the β-carbon in this compound.[1]
Proteolytic Stability Susceptible to cleavage by proteasesGenerally resistant to cleavage by proteasesThe altered peptide backbone of this compound-containing peptides hinders recognition by many proteases.[3][4]
Biological Activity Native activityCan be modulated (increased or decreased)The conformational changes induced by this compound can alter receptor binding and signaling.[3][7]
Synthesis Standard peptide synthesis protocolsRequires specialized synthesis strategiesThe incorporation of β-amino acids can require different coupling conditions and protecting group strategies.[2]

Experimental Protocols

To empirically validate the advantages of this compound incorporation, researchers can perform a series of comparative experiments. Below are outlines of key experimental workflows.

Proteolytic Stability Assay

Objective: To compare the stability of a serine-containing peptide with its this compound-containing analogue in the presence of proteases.

Methodology:

  • Peptide Synthesis: Synthesize both the native peptide containing L-serine and the analogue with L-isoserine using solid-phase peptide synthesis (SPPS).[11]

  • Incubation: Incubate equal concentrations of each peptide in a solution containing a relevant protease (e.g., aminopeptidase M, trypsin) or in biological fluids like human plasma or serum.[3][5]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a strong acid like trifluoroacetic acid).

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products and quantify the remaining amount of the parent peptide.[12]

  • Data Analysis: Plot the percentage of intact peptide remaining over time for both the serine and this compound versions to determine their respective degradation rates and half-lives.

Receptor Binding Assay

Objective: To determine the binding affinity of the serine- and this compound-containing peptides to their target receptor.

Methodology:

  • Cell Culture: Use a cell line that endogenously expresses the target receptor or has been engineered to do so.

  • Radioligand Binding (or equivalent): Perform a competitive binding assay using a radiolabeled (or fluorescently labeled) ligand known to bind to the receptor.

  • Competition: Incubate the cells with a constant concentration of the labeled ligand and increasing concentrations of the unlabeled serine-containing and this compound-containing peptides.

  • Measurement: Measure the amount of bound labeled ligand at each concentration of the competitor peptides.

  • Data Analysis: Plot the data to generate competition curves and calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) for each peptide. This will provide a quantitative measure of their binding affinity.

Visualizing the this compound Advantage

The structural difference between serine and this compound and its impact on peptide backbone conformation are fundamental to the advantages conferred by this compound.

G cluster_0 Serine-Containing Peptide cluster_1 This compound-Containing Peptide cluster_2 Protease ser_peptide ...-NH-CH(CH₂OH)-CO-... protease Proteolytic Enzyme ser_peptide->protease Susceptible to Cleavage iso_peptide ...-NH-CH₂-CH(OH)-CO-... iso_peptide->protease Resistant to Cleavage

Caption: this compound's altered backbone hinders protease recognition.

The incorporation of this compound presents a compelling strategy for enhancing the therapeutic potential of peptide drugs. Its ability to confer proteolytic resistance while potentially modulating biological activity makes it a valuable tool for medicinal chemists and drug developers. The empirical validation of these advantages through systematic experimental comparisons is crucial for the rational design of next-generation peptide therapeutics.

References

D-Serine vs. L-Serine in Neurological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research, the roles of serine isomers, particularly D-serine and L-serine, have garnered significant attention for their distinct and critical functions in the central nervous system. While structurally similar, these molecules exhibit profoundly different activities, especially in the modulation of synaptic plasticity and neuronal signaling. This guide provides a detailed comparison of D-serine and L-serine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, methodologies, and pathway visualizations.

Core Functional Distinction: NMDA Receptor Modulation

The primary divergence in the neurological roles of D-serine and L-serine lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component for synaptic plasticity, learning, and memory.

D-Serine is a potent co-agonist at the glycine-binding site of the NMDA receptor.[1][2] Its presence is essential for the receptor's activation by glutamate, facilitating the influx of calcium ions that trigger downstream signaling cascades responsible for long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3][4] In many brain regions, D-serine, rather than glycine, is considered the primary endogenous co-agonist for synaptic NMDA receptors.[3]

L-Serine , while being the biochemical precursor for D-serine via the enzyme serine racemase, does not directly act as a co-agonist at the NMDA receptor.[5] Instead, L-serine has demonstrated neuroprotective effects through different mechanisms, including the activation of glycine receptors, which are inhibitory, and by contributing to the synthesis of essential molecules like sphingolipids and purines.[5][6][7]

Comparative Performance Data

The following table summarizes key quantitative data from neurological studies, highlighting the differential effects of D-serine and L-serine.

ParameterD-SerineL-SerineKey Findings & Citations
NMDA Receptor Co-agonism Potent co-agonistInactive as a co-agonistD-serine is a more potent agonist at the glycine site of the NMDA receptor than glycine in some receptor subunit combinations.[2] L-serine does not exhibit this activity.
Long-Term Potentiation (LTP) Essential for inductionIndirectly supports via conversion to D-serineEnzymatic depletion of D-serine prevents LTP induction in the visual cortex and hippocampus.[1][3] L-serine can support LTP by serving as the substrate for D-serine synthesis.
Neuroprotection Can be neurotoxic at high concentrationsGenerally neuroprotectiveExcessive D-serine can lead to NMDA receptor over-activation and excitotoxicity.[5] L-serine has shown neuroprotective effects in models of brain injury and neurodegenerative diseases.[5][6][7]
Cognitive Enhancement Improves memory in certain modelsMay improve cognitive functionD-serine administration has been shown to rescue memory impairments in models of traumatic brain injury and lead exposure.[4][8] L-serine supplementation has shown promise in improving cognitive and motor performance in certain genetic encephalopathies.[5]
Clinical Applications Investigated for schizophrenia and cognitive deficitsFDA-approved supplement, studied in neurodegenerative diseasesD-serine has been explored as a therapeutic for schizophrenia.[9] L-serine is an FDA-approved supplement and is being investigated for its potential in Alzheimer's and Parkinson's disease.[5]

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of D-serine and L-serine, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for studying NMDA receptor co-agonism.

D_Serine_Signaling cluster_pre Presynaptic Neuron cluster_astro Astrocyte cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds L_Serine_astro L-Serine Serine_Racemase Serine Racemase L_Serine_astro->Serine_Racemase D_Serine_astro D-Serine Serine_Racemase->D_Serine_astro D_Serine_astro->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx LTP_LTD LTP / LTD (Synaptic Plasticity) Ca_Influx->LTP_LTD

Figure 1: D-Serine Signaling Pathway at the Synapse.

L_Serine_Signaling cluster_glia Glial Cell (Astrocyte) cluster_neuron Neuron Glucose Glucose L_Serine_prod L-Serine Production Glucose->L_Serine_prod D_Serine_conv Conversion to D-Serine L_Serine_prod->D_Serine_conv Neuroprotective_factors Neuroprotective Factors L_Serine_prod->Neuroprotective_factors Glycine_Receptor Glycine Receptor (Inhibitory) L_Serine_prod->Glycine_Receptor Activates Sphingolipid_synthesis Sphingolipid Synthesis L_Serine_prod->Sphingolipid_synthesis Precursor Neuroprotection Neuroprotection (Anti-excitotoxic) Glycine_Receptor->Neuroprotection

Figure 2: L-Serine's Neuroprotective Signaling Pathways.

Experimental_Workflow start Prepare Brain Slices (e.g., Hippocampus) treatment Treatment Groups start->treatment control Control (ACSF) treatment->control d_serine_app D-Serine Application treatment->d_serine_app l_serine_app L-Serine Application treatment->l_serine_app daao D-Amino Acid Oxidase (DAAO) (Depletes D-Serine) treatment->daao electrophysiology Electrophysiological Recording (Patch-Clamp) control->electrophysiology d_serine_app->electrophysiology l_serine_app->electrophysiology daao->electrophysiology ltp_induction LTP Induction Protocol (High-Frequency Stimulation) electrophysiology->ltp_induction analysis Data Analysis (Compare EPSP slopes) ltp_induction->analysis

Figure 3: Experimental Workflow for Studying NMDA Receptor Co-agonism.

Detailed Experimental Protocols

Electrophysiological Recording of NMDA Receptor-Mediated Currents

Objective: To measure the effect of D-serine or L-serine on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology:

  • Slice Preparation: Acute coronal brain slices (300-400 µm thick) containing the hippocampus or cortex are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ and 5% CO₂.

  • Recording: Whole-cell patch-clamp recordings are performed on pyramidal neurons. The recording pipette contains a cesium-based internal solution to block potassium channels.

  • Pharmacological Isolation: NMDA receptor-mediated EPSCs are isolated by blocking AMPA receptors with an antagonist (e.g., CNQX) and GABA-A receptors with an antagonist (e.g., picrotoxin). Magnesium is typically omitted from the ACSF to relieve the voltage-dependent block of the NMDA receptor.

  • Drug Application: A baseline of evoked EPSCs is recorded. D-serine or L-serine is then bath-applied at various concentrations. To test the effect of endogenous D-serine, the enzyme D-amino acid oxidase (DAAO) can be applied to selectively degrade it.

  • Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs are measured before and after drug application to determine the effect of the compound.

Long-Term Potentiation (LTP) Induction and Measurement

Objective: To assess the role of D-serine and L-serine in synaptic plasticity.

Methodology:

  • Slice Preparation and Recording: As described above, but with a standard ACSF containing magnesium. Field excitatory postsynaptic potentials (fEPSPs) are recorded in the stratum radiatum of the CA1 region of the hippocampus upon stimulation of the Schaffer collaterals.

  • Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Drug Application: Test compounds (D-serine, L-serine, or DAAO) are applied to the bath before the HFS to assess their effect on LTP induction.

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after the HFS.

  • Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. Successful LTP is defined as a significant and sustained increase in the fEPSP slope.

Conclusion

D-serine and L-serine, while being stereoisomers, play distinct and non-interchangeable roles in the central nervous system. D-serine is a key player in excitatory neurotransmission and synaptic plasticity through its direct co-agonist action at the NMDA receptor. In contrast, L-serine's primary neurological functions appear to be neuroprotective and as a vital precursor for D-serine and other essential molecules. The differential activities of these two amino acids present unique therapeutic opportunities. While D-serine and related compounds are being explored for conditions involving NMDA receptor hypofunction, L-serine is emerging as a potential neuroprotective agent for a range of neurological disorders. A thorough understanding of their individual mechanisms of action is paramount for the development of targeted and effective neurological therapies.

References

A Comparative Analysis of Isoserine and Threonine in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. This guide provides a detailed comparative analysis of isoserine, a β-amino acid, and its α-amino acid counterpart, threonine. Understanding the distinct structural and chemical properties of these two residues is critical for the rational design of peptidomimetics with enhanced therapeutic potential.

Executive Summary

This guide offers a head-to-head comparison of this compound and threonine, focusing on their impact on peptide backbone conformation, hydrogen bonding capabilities, and overall secondary structure. While threonine is a common, proteinogenic amino acid with well-defined structural roles, the non-proteinogenic this compound introduces a unique structural perturbation due to the altered position of its amino group. This fundamental difference leads to significant variations in local peptide geometry and the propensity to form specific secondary structures. We present a summary of their intrinsic properties, extrapolate the consequences for peptide structure, and provide standardized experimental protocols for researchers seeking to conduct their own comparative studies.

Structural and Chemical Properties: this compound vs. Threonine

This compound and threonine are structural isomers, both possessing a hydroxyl group that can participate in hydrogen bonding. However, the key distinction lies in the position of the amino group relative to the carboxyl group, which defines them as a β-amino acid and an α-amino acid, respectively. This seemingly subtle change has profound implications for their incorporation into a peptide chain.

PropertyThis compoundThreonine
Chemical Structure 3-amino-2-hydroxypropanoic acid2-amino-3-hydroxybutanoic acid
Classification β-amino acidα-amino acid
Proteinogenic No.[1]Yes.[2]
Side Chain -CH(OH)COOH-CH(OH)CH₃
Chiral Centers 1 (at C2)2 (at Cα and Cβ).[2][3][4]
Stereoisomers 2 (D- and L-isoserine)4 (L-threonine, D-threonine, L-allothreonine, D-allothreonine).[2][3][4]
Polarity Polar.[5]Polar.[2][6][7]
Hydrophilicity Hydrophilic.[5]Hydrophilic.[6][7][8]

Impact on Peptide Structure

The incorporation of this compound in place of an α-amino acid like threonine fundamentally alters the peptide backbone. This is due to the introduction of an additional carbon atom between the amino and carboxyl groups of the peptide bond.[9]

FeatureThis compound (β-amino acid)Threonine (α-amino acid)
Backbone Flexibility Increased local flexibility due to the additional methylene group.Constrained flexibility, favoring specific Ramachandran plot regions.
Secondary Structure Propensity Can induce novel secondary structures like β-peptide helices and sheets. Less likely to support canonical α-helices or β-sheets.[1][5]Promotes the formation of α-helices and β-sheets. Threonine sidechains often form hydrogen bonds in ST turns and motifs.[2]
Hydrogen Bonding The hydroxyl group can act as a hydrogen bond donor and acceptor. The backbone amide N-H and C=O are also available for H-bonding, but their spacing is altered.The hydroxyl group is a key participant in hydrogen bonding, stabilizing secondary structures. The backbone amides form the characteristic H-bonds of α-helices and β-sheets.[2]
Proteolytic Stability Peptides containing β-amino acids generally exhibit enhanced resistance to degradation by proteases.[5]Susceptible to cleavage by proteases at specific recognition sites.
Post-translational Modifications The hydroxyl group is a potential site for modifications, though not naturally occurring.The hydroxyl group is a common site for O-linked glycosylation and phosphorylation, which are crucial for cellular signaling.[2][10]

Experimental Protocols for Comparative Structural Analysis

To empirically determine the structural consequences of substituting threonine with this compound, a series of biophysical and structural biology experiments are required. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

The first step is to synthesize the peptides of interest. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for the incorporation of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink amide resin for a C-terminal amide).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

    • Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (this compound or threonine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin to remove excess reagents.

  • Repeat Coupling Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for assessing the overall secondary structure of peptides in solution.[2][3][6][11]

Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a nitrogen purge.

    • Calibrate the instrument using a standard (e.g., camphor sulfonic acid).

  • Data Acquisition:

    • Record the CD spectra in the far-UV range (typically 190-250 nm) at a controlled temperature.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Collect multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Analyze the spectra for characteristic features: α-helices typically show negative bands at ~208 nm and ~222 nm, while β-sheets exhibit a negative band around 218 nm.[11] Random coils have a strong negative band below 200 nm.

    • Use deconvolution algorithms to estimate the percentage of each secondary structure element.

High-Resolution Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution at atomic resolution.[7][8]

Protocol for 2D NMR Spectroscopy:

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer, typically containing 90% H₂O/10% D₂O or 100% D₂O. The pH should be adjusted to a range where amide proton exchange is minimized (pH 4-6).

  • NMR Experiments:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • For larger peptides or for obtaining more detailed information, ¹³C and ¹⁵N-edited experiments may be necessary, requiring isotopic labeling of the peptide.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence.

    • Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation:

    • Use the experimental restraints in molecular dynamics-based structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

    • Analyze the quality of the calculated structures using programs like PROCHECK-NMR.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 Circular Dichroism s4->a1 Purified Peptide a2 NMR Spectroscopy s4->a2 Purified Peptide a3 X-ray Crystallography (optional) s4->a3 Purified Peptide a1->a2 d1 Secondary Structure Estimation a1->d1 d2 3D Structure Calculation a2->d2 d3 Comparative Structural Analysis d1->d3 d2->d3 signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_comparison Comparative Effect peptide Peptide Ligand (with this compound) receptor Cell Surface Receptor peptide->receptor Binding cascade Signaling Cascade receptor->cascade Activation response Cellular Response cascade->response Modulation thr_peptide Threonine Peptide degradation Proteolytic Degradation thr_peptide->degradation iso_peptide This compound Peptide stability Increased Stability iso_peptide->stability stability->peptide

References

Comparative Efficacy of Isoserine-Based Inhibitors and Bestatin in Aminopeptidase N Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of cancer therapeutics, the inhibition of cell-surface aminopeptidases, particularly Aminopeptidase N (APN/CD13), has emerged as a promising strategy to impede tumor growth, angiogenesis, and metastasis.[1][2] Bestatin, a natural dipeptide isolated from Streptomyces olivoreticuli, has been a benchmark inhibitor in this field for decades, used clinically for certain types of leukemia.[3] This guide provides a detailed comparison of the efficacy of a newer class of synthetic L-isoserine-based inhibitors against the established benchmark, Bestatin, supported by experimental data and methodologies.

Quantitative Comparison of Inhibitory Activity

Recent studies have focused on synthesizing and evaluating derivatives of L-isoserine as potential APN inhibitors, with some compounds demonstrating potency comparable to Bestatin. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, has been determined for these compounds against porcine kidney microsomal APN.

InhibitorTarget EnzymeIC50 (µM)Reference
BestatinAminopeptidase N7.3 ± 0.5[4][5]
BestatinAminopeptidase N6.25 ± 0.4[1][6]
L-IsoserineAminopeptidase N563[4][7]
L-Isoserine-L-leucine dipeptide (Compound 14b)Aminopeptidase N12.2 ± 1.1[4][5]
L-Isoserine tripeptide derivative (Compound 16l)Aminopeptidase N2.51 ± 0.2[1][6]

As the data indicates, unmodified L-isoserine is a weak inhibitor of Aminopeptidase N.[4][7] However, derivatization into di- and tri-peptide structures significantly enhances its inhibitory activity. Notably, the L-isoserine tripeptide derivative 16l exhibits a lower IC50 value than Bestatin, indicating higher potency in this specific assay.[1][6] The L-isoserine-L-leucine dipeptide 14b also shows comparable, albeit slightly lower, potency to Bestatin.[4][5]

Experimental Protocols

The following methodology was employed for the in vitro assessment of Aminopeptidase N inhibitory activity.

In Vitro Aminopeptidase N (APN) Inhibition Assay

This assay quantifies the inhibitory potential of compounds by measuring the enzymatic activity of APN.

  • Enzyme and Substrate: The enzyme source is microsomal aminopeptidase from porcine kidneys. The substrate used is L-Leucine-p-nitroanilide, which upon hydrolysis by APN, releases p-nitroaniline, a chromogenic product.[4][7]

  • Assay Buffer: The reaction is conducted in a 50 mM Phosphate Buffered Saline (PBS) at a pH of 7.2.[4][7]

  • Inhibitor Preparation: Solutions of the test inhibitors (isoserine derivatives and Bestatin) are prepared in the assay buffer. The pH is neutralized to 7.5.[4][7]

  • Reaction Procedure:

    • The inhibitors are pre-incubated with the APN enzyme at 37°C.[1]

    • The substrate, L-Leucine-p-nitroanilide, is added to initiate the enzymatic reaction.[4]

    • The hydrolysis of the substrate is monitored by measuring the increase in absorbance at 405 nm using a spectrophotometer. This change in absorbance is directly proportional to the amount of p-nitroaniline released.[4][7]

  • Data Analysis: The rate of reaction is determined from the linear phase of the absorbance curve. The IC50 value for each inhibitor is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[4]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme APN Enzyme (Porcine Kidney) incubation Pre-incubation (Enzyme + Inhibitor) at 37°C enzyme->incubation substrate L-Leu-p-nitroanilide reaction_mix Add Substrate Initiate Reaction substrate->reaction_mix inhibitor Test Inhibitor (this compound derivative or Bestatin) inhibitor->incubation incubation->reaction_mix measurement Spectrophotometry (Measure Absorbance at 405 nm) reaction_mix->measurement calculation Calculate IC50 Value measurement->calculation

Fig. 1: Workflow for APN Inhibition Assay.

Mechanism of Action and Signaling Pathways

Both Bestatin and the this compound derivatives act as competitive inhibitors of Aminopeptidase N. APN is a zinc-dependent metalloprotease that plays a crucial role in the final stages of protein degradation by cleaving neutral amino acids from the N-terminus of peptides.[2][8] In the context of cancer, APN's enzymatic activity is implicated in several signaling pathways that promote tumor progression.

Inhibition of APN by agents like Bestatin or this compound derivatives can disrupt these pathways, leading to anti-cancer effects such as the inhibition of angiogenesis, reduction of tumor cell invasion, and induction of apoptosis.[9][10] The overexpression of APN on tumor cells and the neovasculature makes it an attractive target for cancer therapy.[11] Key signaling pathways influenced by APN activity include Erk1/2, PI3K, and Wnt signaling.[9]

signaling_pathway cluster_inhibitors Inhibitors cluster_target Target cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes bestatin Bestatin apn Aminopeptidase N (APN/CD13) (on Tumor & Endothelial Cells) bestatin->apn inhibit This compound This compound Derivatives This compound->apn inhibit erk Erk1/2 Pathway apn->erk pi3k PI3K Pathway apn->pi3k wnt Wnt Signaling apn->wnt angiogenesis Angiogenesis erk->angiogenesis proliferation Cell Proliferation erk->proliferation pi3k->proliferation invasion Invasion & Metastasis wnt->invasion

Fig. 2: APN Inhibition and Downstream Effects.

Conclusion

While Bestatin remains a clinically relevant and potent inhibitor of Aminopeptidase N, recent research into L-isoserine derivatives has yielded promising candidates with comparable and even superior inhibitory activity in vitro. The development of these novel synthetic inhibitors, such as the tripeptide derivative 16l, opens new avenues for the design of highly potent and potentially more selective anti-cancer agents targeting APN. Further preclinical and clinical evaluation of these this compound-based compounds is warranted to determine their therapeutic potential.

References

Isoserine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoserine, a non-proteinogenic amino acid and an isomer of L-serine, has garnered interest for its potential applications in pharmaceuticals and biotechnology. Understanding its mechanism of action is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of this compound's validated mechanisms of action, contrasting its effects with its natural counterpart, L-serine. We present available experimental data, detailed protocols for key validation assays, and visual representations of the involved pathways to facilitate further research and drug development.

Modulation of Phospholipid Metabolism

One of the key investigated mechanisms of this compound and related serine analogs is their impact on phospholipid biosynthesis, particularly the synthesis of phosphatidylserine (PS). PS is a crucial component of cell membranes and plays a significant role in various signaling pathways.

Comparative Data: this compound vs. L-Serine in Phospholipid Synthesis
CompoundEffect on Phosphatidylserine (PS) SynthesisCell LineQuantitative Data
This compound Investigated as a modulator of the base exchange enzyme system for PS synthesis.Jurkat T cell lineSpecific quantitative data on this compound's direct inhibitory effect is not detailed in the available primary literature.
L-Serine Precursor for de novo PS synthesis via phosphatidylserine synthase 1 and 2.[1][2]VariousServes as the natural substrate for PS biosynthesis.
Serinol (related serine analogue) Decreased the amount of synthesized phosphatidylserine.[3]Jurkat T cell lineA 75% decrease in synthesized phosphatidylserine was observed.[3]
Experimental Protocol: Phosphatidylserine Synthase Activity Assay

This protocol is adapted from methodologies used to assess the impact of compounds on PS synthesis.

Objective: To determine the effect of this compound on the activity of phosphatidylserine synthase (PSS) in vitro.

Materials:

  • Cell lysates or purified PSS enzyme

  • Radiolabeled L-[¹⁴C]-serine

  • Phosphatidylcholine (PC) or phosphatidylethanolamine (PE) liposomes (substrate)

  • This compound and L-serine solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM CaCl₂)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Enzyme Preparation: Prepare cell lysates or purified PSS according to standard protocols.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, PC or PE liposomes, and varying concentrations of this compound or L-serine (as a control).

  • Initiation: Start the reaction by adding the enzyme preparation and a known concentration of L-[¹⁴C]-serine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quench solution (e.g., chloroform/methanol, 2:1 v/v).

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Analysis: Separate the lipids using TLC. Scrape the spots corresponding to phosphatidylserine and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in the PS spots from samples treated with this compound to the control samples to determine the percentage of inhibition.

Signaling Pathway: Phosphatidylserine Synthesis and Downstream Effects

Phosphatidylserine_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PSS1 PSS1 PC->PSS1 PE Phosphatidylethanolamine (PE) PSS2 PSS2 PE->PSS2 L_Serine L-Serine L_Serine->PSS1 L_Serine->PSS2 PS Phosphatidylserine (PS) PSS1->PS PSS2->PS Akt Akt Signaling PS->Akt PKC PKC Signaling PS->PKC Apoptosis Apoptosis Regulation PS->Apoptosis This compound This compound This compound->PSS1 This compound->PSS2 Serine_Metabolism L_Serine L-Serine Serine_Dehydratase Serine Dehydratase L_Serine->Serine_Dehydratase Serine_Pyruvate_Transaminase Serine-Pyruvate Transaminase L_Serine->Serine_Pyruvate_Transaminase Pyruvate Pyruvate Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Pyruvate->Serine_Pyruvate_Transaminase Hydroxypyruvate 3-Hydroxypyruvate Alanine Alanine Serine_Dehydratase->Pyruvate Serine_Pyruvate_Transaminase->Hydroxypyruvate Serine_Pyruvate_Transaminase->Alanine This compound This compound This compound->Serine_Dehydratase This compound->Serine_Pyruvate_Transaminase

References

A Senior Application Scientist's Guide to a Critical Specificity Challenge: The Cross-Reactivity of Anti-Serine Antibodies with Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of protocols. As a self-validating system, it provides a comprehensive framework grounded in first principles for researchers to rigorously assess the specificity of their own anti-serine antibodies. We will explore the structural basis for this potential cross-reactivity, detail the experimental methodologies required for its assessment, and provide the tools for robust data interpretation.

The Structural Imperative: Serine vs. Isoserine

Understanding the potential for cross-reactivity begins with a structural comparison. Serine is an α-amino acid, meaning the amino group and the carboxyl group are attached to the same carbon atom (the α-carbon).[] In contrast, this compound is a β-amino acid; the amino group is attached to the β-carbon.[2]

While this difference is fundamental, the overall size, polarity, and the presence of a hydroxyl group are shared features. An antibody's binding site, or paratope, interacts with the antigen's epitope through a complex series of non-covalent bonds.[5][6] If the immunogen used to generate an anti-serine antibody was a peptide where the serine residue's side chain (-CH₂OH) was the dominant feature of the epitope, the antibody may not effectively discriminate the backbone rearrangement seen in this compound.

Caption: Structural comparison of L-Serine and its isomer, this compound.

The Gold Standard for Quantification: Competitive ELISA

To quantitatively assess cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate method.[3][7] This assay measures the ability of a free analyte (this compound) to compete with a plate-bound antigen (serine-conjugated protein) for binding to the antibody. The degree of competition is inversely proportional to the signal produced, allowing for the calculation of relative binding affinities.

The choice of a competitive format is causal: it directly pits the two isomers against each other for a limited number of antibody paratopes, providing a quantitative measure of the antibody's preference.[8]

Experimental Protocol: Competitive ELISA

Objective: To determine the concentration of this compound required to inhibit the binding of an anti-serine antibody to a serine-conjugated antigen by 50% (IC50) and compare it to the IC50 of serine itself.

Materials:

  • High-binding 96-well microplate

  • Anti-serine antibody (primary antibody)

  • Serine-BSA conjugate (for coating)

  • Free L-Serine (competitor 1)

  • Free this compound (competitor 2)

  • HRP-conjugated secondary antibody (e.g., Anti-Rabbit IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Plate reader (450 nm)

Step-by-Step Methodology:

  • Antigen Coating:

    • Dilute the Serine-BSA conjugate to 2 µg/mL in PBS.

    • Add 100 µL to each well of the microplate.

    • Incubate overnight at 4°C. This ensures passive adsorption of the antigen to the well surface.

    • Wash the plate 3 times with 200 µL/well of PBST.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface, reducing background noise.[9]

    • Wash the plate 3 times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of both L-Serine and this compound in blocking buffer (e.g., from 1 mM down to 1 pM).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the anti-serine antibody (diluted to a pre-determined optimal concentration, typically the concentration that gives ~80% of the maximum signal in a direct ELISA).

    • Include controls: "No Competitor" (antibody mixed with buffer only) and "Blank" (buffer only).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free isomer.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the antigen-coated plate.

    • Incubate for 1 hour at room temperature. During this step, any antibody not bound to a free isomer will bind to the coated Serine-BSA.

  • Detection:

    • Wash the plate 5 times with PBST to remove unbound primary antibody.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, monitoring for color development.

    • Add 100 µL of stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes.

Caption: Workflow for assessing cross-reactivity via Competitive ELISA.

A Qualitative Check: Specificity by Western Blot or Dot Blot

While ELISA provides quantitative data, a Western Blot or Dot Blot can offer a powerful qualitative or semi-quantitative assessment of specificity.[7][10] This is particularly useful for visualizing binding to different antigens immobilized on a membrane. A Dot Blot is a simplified version where the antigens are spotted directly onto the membrane without prior gel electrophoresis.

Experimental Protocol: Dot Blot

Objective: To visually compare the binding of an anti-serine antibody to a serine-conjugated protein versus an this compound-conjugated protein.

Materials:

  • Nitrocellulose or PVDF membrane

  • Serine-BSA conjugate

  • This compound-BSA conjugate

  • BSA (as a negative control)

  • Anti-serine antibody

  • HRP-conjugated secondary antibody

  • TBS (Tris-Buffered Saline)

  • TBST (TBS with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Antigen Spotting:

    • Prepare serial dilutions of Serine-BSA, this compound-BSA, and BSA control in TBS (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng).

    • Carefully spot 1-2 µL of each dilution onto the nitrocellulose membrane. Mark the locations lightly with a pencil.

    • Allow the spots to dry completely for 30-60 minutes. This ensures the proteins are fixed to the membrane.

  • Blocking:

    • Immerse the membrane in blocking buffer.

    • Incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding to the membrane itself.[10]

  • Primary Antibody Incubation:

    • Dilute the anti-serine antibody in blocking buffer to its optimal working concentration.

    • Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.

  • Washing:

    • Wash the membrane 3 times for 5-10 minutes each with TBST. This removes unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane in this solution for 1 hour at room temperature with agitation.

  • Final Washes:

    • Wash the membrane 3 times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate for 1-5 minutes.

    • Immediately capture the chemiluminescent signal using an imaging system.

Caption: Workflow for qualitative specificity analysis using a Dot Blot.

Interpreting the Data: A Quantitative & Qualitative Assessment

A. Competitive ELISA Data Analysis

The data from the competitive ELISA should be plotted as percent binding versus competitor concentration on a semi-log scale. The "No Competitor" well represents 100% binding.

Calculation: % Binding = (OD_sample - OD_blank) / (OD_no_competitor - OD_blank) * 100

From the resulting sigmoidal curves, determine the IC50 value for both L-Serine and this compound. The IC50 is the concentration of the competitor that reduces the signal by 50%.

Cross-Reactivity Calculation: % Cross-Reactivity = (IC50_Serine / IC50_this compound) * 100

Hypothetical Data Summary:

CompetitorIC50 Value% Cross-ReactivityInterpretation
L-Serine10 µM100%The antibody recognizes the target antigen as expected.
This compound500 µM2%The antibody has a 50-fold lower affinity for this compound. Low cross-reactivity.
This compound20 µM50%The antibody binds this compound with only half the affinity of serine. Significant cross-reactivity.

A lower % cross-reactivity value indicates higher specificity for the target antigen (serine).

B. Dot Blot Data Interpretation

The Dot Blot provides a visual confirmation of specificity. A highly specific anti-serine antibody will produce strong signals on the Serine-BSA spots with minimal to no signal on the this compound-BSA or BSA control spots, even at the highest concentrations. If significant signal is observed for this compound-BSA, it confirms cross-reactivity. The intensity of the spots can be quantified with densitometry software to provide a semi-quantitative comparison.

Conclusion

The potential for anti-serine antibodies to cross-react with this compound is a valid and significant concern for any researcher relying on the specificity of these critical reagents. While commercial datasheets may provide some validation data, they rarely, if ever, test against non-proteinogenic isomers.[11][12] It is therefore incumbent upon the scientist to perform rigorous, application-specific validation.

By employing a quantitative competitive ELISA and a qualitative Dot Blot, researchers can build a self-validating system to characterize the precise specificity of their anti-serine antibodies. This framework not only ensures the integrity and reproducibility of experimental data but also embodies the principles of scientific diligence required for high-impact research and development.

References

A Researcher's Guide to Comparative Molecular Docking: Evaluating Isoserine Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative molecular docking studies. While focusing on the methodological approach, we use isoserine derivatives as an illustrative example to demonstrate how to compare binding affinities and interaction patterns against various protein targets. The principles and protocols outlined here are broadly applicable to a wide range of small molecules and protein systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a critical tool in structure-based drug design, enabling the rapid screening of virtual libraries of small molecules against a protein target to identify potential drug candidates.[2]

Comparative Docking Performance of this compound Derivatives

Effective comparative analysis hinges on standardized data presentation. The table below serves as a template, summarizing key quantitative metrics from hypothetical docking studies of this compound derivatives against two distinct classes of protein targets: viral proteases and bacterial enzymes. Such a table allows for at-a-glance comparison of binding energies and key molecular interactions.

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound Derivative A SARS-CoV-2 Main Protease6LU7-8.5HIS41, CYS145, GLU1663
This compound Derivative B SARS-CoV-2 Main Protease6LU7-7.9HIS41, MET165, GLN1892
This compound Derivative A M. tuberculosis LipB2Z26-7.2SER77, GLY13, ASP1374
This compound Derivative B M. tuberculosis LipB2Z26-8.1SER77, GLY13, TRP173
Ritonavir (Control) SARS-CoV-2 Main Protease6LU7-9.2CYS145, GLU166, THR1904
Isoniazid (Control) M. tuberculosis LipB2Z26-6.8SER77, ALA782

Note: The data presented in this table is illustrative and intended to serve as an example for structuring comparative results.

Detailed Experimental Protocols

Reproducibility is paramount in computational research. The following section details a generalized, yet comprehensive, protocol for performing a comparative molecular docking study.

1. Target Protein Preparation

  • Acquisition: Obtain the 3D crystallographic structure of the target protein from a public repository like the Protein Data Bank (PDB).[2]

  • Preprocessing: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

  • Optimization: Add polar hydrogen atoms and assign Kollman charges to the protein structure. For studies involving metalloenzymes, ensure correct protonation states of key active site residues. The structure is then subjected to energy minimization using a force field like Amber or CHARMM to relieve steric clashes.

2. Ligand Preparation

  • Structure Generation: Generate the 3D structures of the ligands (e.g., this compound derivatives) using chemical drawing software like ChemDraw or Marvin Sketch.

  • Energy Minimization: Optimize the ligand geometries using a suitable force field (e.g., MMFF94).[3]

  • Charge and Torsion Assignment: Compute Gasteiger charges for the ligand atoms and define rotatable bonds to allow for conformational flexibility during the docking process.[2]

3. Molecular Docking Simulation

  • Grid Box Generation: Define the active site for docking by creating a grid box. This box should encompass the entire binding pocket of the target protein, typically identified from the position of a co-crystallized ligand or through pocket detection algorithms.[3]

  • Docking Algorithm: Employ a docking program such as AutoDock Vina.[4] This program uses a Lamarckian Genetic Algorithm to explore a wide range of ligand conformations and orientations within the defined active site.[2]

  • Execution: Run the docking simulation, typically generating multiple binding poses (e.g., 10-20) for each ligand. The program scores these poses based on a scoring function that estimates the binding free energy.[5]

4. Analysis and Visualization

  • Pose Selection: Select the binding pose with the lowest binding energy (most negative value) as the most probable conformation.[2]

  • Interaction Analysis: Visualize the selected ligand-protein complex using software like Discovery Studio or PyMOL. Analyze the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the protein.

  • Comparative Evaluation: Compare the docking scores and interaction patterns of the different ligands against the same target. Additionally, compare the binding of a single ligand across different targets to assess its potential selectivity.

Visualizing the Research Workflow

A clear workflow diagram is essential for planning and communicating the stages of a computational study. The following diagram illustrates the logical progression of a typical comparative docking analysis.

Comparative_Docking_Workflow cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis Phase Target_Selection Target Protein Selection (e.g., Protease) Target_Prep Receptor Structure Preparation Target_Selection->Target_Prep Ligand_Design Ligand Design (e.g., this compound Derivatives) Ligand_Prep Ligand Structure Preparation Ligand_Design->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Target_Prep->Grid_Generation Ligand_Prep->Grid_Generation Docking Molecular Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (H-Bonds, Hydrophobic etc.) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis (Scores, Interactions, Targets) Interaction_Analysis->Comparative_Analysis Lead_Identification Lead Candidate Identification Comparative_Analysis->Lead_Identification

Workflow for a comparative molecular docking study.

References

Isoserine-Containing Peptides: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and stable therapeutic peptides is a continuous endeavor. This guide provides an objective comparison of the in vivo performance of isoserine-containing peptides against conventional peptide alternatives, supported by available experimental data. The inclusion of this compound, a β-amino acid, into peptide backbones presents a promising strategy to enhance proteolytic stability and prolong therapeutic action.

Enhancing In Vivo Stability: The this compound Advantage

A primary hurdle in the clinical development of therapeutic peptides is their rapid degradation by proteases in the body. The substitution of a standard α-amino acid, such as serine, with its β-amino acid counterpart, this compound, has been shown to confer significant resistance to enzymatic cleavage. This increased stability translates to a longer plasma half-life and sustained biological activity, crucial for effective in vivo applications.

One key study demonstrated that replacing serine with this compound in a thrombin receptor-activating peptide rendered it resistant to degradation by aminopeptidase M in plasma. While the parent peptide was almost completely degraded within two hours, the this compound-containing analogue remained largely intact, leading to prolonged platelet aggregation activity. This highlights a critical trade-off: the this compound-containing peptide exhibited approximately 15-20% of the potency of the original peptide, suggesting that while stability is gained, some biological activity may be compromised.

Comparative In Vivo Efficacy in Oncology

While direct, head-to-head in vivo comparative studies focusing solely on this compound-containing peptides in cancer models are limited in the publicly available literature, the broader class of peptides containing β-amino acids has shown promise in preclinical cancer research. These modified peptides are often investigated for their ability to mimic the structure of naturally occurring anticancer peptides while possessing enhanced stability.

The data presented below is a synthesis of findings from studies on various modified anticancer peptides, providing a comparative framework for what could be expected from this compound-containing analogues.

Table 1: Comparative In Vivo Efficacy of Modified Anticancer Peptides vs. Conventional Therapies

Peptide/TreatmentCancer ModelKey In Vivo Efficacy MetricsAlternative ComparedReference
This compound-Thrombin Receptor Activating Peptide(Not cancer model)Increased plasma stability; prolonged platelet aggregationSerine-containing parent peptide[1]
Generic β-amino acid containing anticancer peptide (Hypothetical)Xenograft (e.g., Breast, Colon)Tumor growth inhibition, increased survival, reduced metastasisStandard Chemotherapy (e.g., Doxorubicin)N/A
Generic β-amino acid containing anticancer peptide (Hypothetical)Xenograft (e.g., Breast, Colon)Enhanced tumor penetration and retentionUnmodified parent peptideN/A

Experimental Protocols for In Vivo Efficacy Assessment

The following provides a generalized experimental protocol for assessing the in vivo efficacy of a novel this compound-containing anticancer peptide in a xenograft mouse model. This protocol is based on established methodologies in preclinical oncology research.

Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media.
  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • A suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment.

3. Treatment Protocol:

  • Mice are randomly assigned to treatment groups (n=8-10 per group):
  • Vehicle control (e.g., saline or PBS)
  • This compound-containing peptide
  • Unmodified parent peptide (as a comparator)
  • Standard-of-care chemotherapy (e.g., Doxorubicin)
  • The this compound-containing peptide is administered via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
  • Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.
  • Animal body weight and overall health are monitored regularly.

4. Endpoint Analysis:

  • At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized.
  • Tumors are excised, weighed, and processed for further analysis.
  • Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
  • Western Blotting or RT-qPCR: To quantify the expression of proteins and genes related to the targeted signaling pathway.
  • Pharmacokinetic Analysis: Blood samples are collected at various time points after peptide administration to determine plasma concentration and half-life.
  • Biodistribution Studies: Tissues and organs are collected to assess the distribution and accumulation of the peptide.

Signaling Pathways and Mechanisms of Action

The incorporation of this compound can influence the peptide's interaction with its biological target, potentially altering the downstream signaling pathways. While specific pathways for this compound-containing anticancer peptides are not yet extensively elucidated, peptides containing β-amino acids are often designed to mimic the α-helical structures of natural peptides that interact with key proteins in cancer-related pathways.

A common strategy is to design peptides that disrupt protein-protein interactions crucial for tumor cell survival and proliferation. For example, a β-amino acid-containing peptide might be designed to mimic a BH3 domain to interact with anti-apoptotic Bcl-2 family proteins, thereby inducing apoptosis.

Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway that could be targeted by an this compound-containing anticancer peptide.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Inject cells Treatment Groups Treatment Groups (Vehicle, this compound-Peptide, Comparator) Tumor Implantation->Treatment Groups Randomize mice Tumor Measurement Tumor Volume & Body Weight Measurement Treatment Groups->Tumor Measurement Monitor growth Endpoint Analysis Endpoint Analysis Treatment Groups->Endpoint Analysis Tumor Measurement->Endpoint Analysis IHC Immunohistochemistry (Ki-67, Caspase-3) Endpoint Analysis->IHC Histology Western Blot Western Blot (Target Pathway Proteins) Endpoint Analysis->Western Blot Protein expression PK/PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint Analysis->PK/PD Pharmacokinetics

Caption: A generalized workflow for in vivo efficacy testing of an this compound-containing peptide.

signaling_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoserine_Peptide This compound-Containing Peptide Isoserine_Peptide->Akt Inhibits

Caption: A hypothetical signaling pathway targeted by an this compound-containing peptide.

Conclusion

The incorporation of this compound into peptide therapeutics offers a compelling strategy to overcome the challenge of proteolytic instability, a major limitation for the in vivo application of peptides. While this modification can enhance plasma half-life and duration of action, it may also impact biological potency, necessitating a careful balance between stability and activity in the design of novel peptide drugs. Further research involving direct comparative in vivo studies of this compound-containing peptides against established therapies is crucial to fully elucidate their therapeutic potential, particularly in the field of oncology. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for the continued investigation and development of this promising class of therapeutic agents.

References

A Comparative Analysis of the Toxicity Profiles of Isoserine and Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of isoserine and its structural isomer, serine. While both are amino acids, their differing structures lead to distinct biological activities and toxicities. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key metabolic pathways to aid in the assessment of their potential applications and risks in research and drug development.

Executive Summary

Serine, a proteinogenic amino acid, is a fundamental component of numerous metabolic pathways and is generally considered to have low toxicity. In contrast, this compound, a non-proteinogenic amino acid, exhibits a distinct toxicological profile. While comprehensive comparative toxicity data is limited, available information indicates that this compound can cause irritation and interfere with specific biological processes. This guide synthesizes the current understanding of their respective toxicities, drawing from in vivo and in vitro data.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and serine. It is important to note that a direct, head-to-head comparative study under identical experimental conditions was not identified in the reviewed literature. Therefore, the presented data should be interpreted within the context of the individual studies.

ParameterThis compoundSerine (L-isomer unless specified)Source
Acute Oral Toxicity (LD50) Data not available> 2000 mg/kg (rat)[1][2]
14 g/kg (rat)[3]
No-Observed-Adverse-Effect-Level (NOAEL) Data not available3000 mg/kg/day (rat, 13-week study)[4][5]
In Vitro Cytotoxicity (IC50) 563 µM (inhibition of Aminopeptidase N)Data on general cytotoxicity is not readily available; however, high concentrations of D-serine have shown neurotoxicity.[6]
GHS Hazard Classification Causes skin, eye, and respiratory irritationNot classified as hazardous[7]

Metabolic Pathways and Their Toxicological Implications

The metabolism of serine is a well-characterized set of pathways central to cellular function. In contrast, the metabolic fate of this compound is not as clearly defined, which may contribute to its toxic effects.

Serine Metabolism

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate and plays a crucial role in the synthesis of proteins, other amino acids like glycine and cysteine, nucleotides, and phospholipids. It is also a key player in one-carbon metabolism through the folate cycle.

Serine Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_downstream Downstream Pathways 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine Cysteine Cysteine L-Serine->Cysteine Proteins Proteins L-Serine->Proteins Phospholipids Phospholipids L-Serine->Phospholipids Nucleotides Nucleotides Glycine->Nucleotides caption Figure 1: Simplified metabolic pathway of L-serine.

Caption: Figure 1: Simplified metabolic pathway of L-serine.

This compound's Potential Metabolic Interference

This compound, as a structural isomer of serine, has the potential to act as a competitive inhibitor of enzymes that utilize serine as a substrate. This interference can disrupt normal metabolic processes, leading to cellular dysfunction and toxicity. For example, this compound has been shown to inhibit serine dehydratase and serine-pyruvate transaminase. Furthermore, its effects on phospholipid metabolism have been noted, which could impact cell signaling and membrane integrity.

Isoserine_Interference This compound This compound Serine Enzymes Serine-Utilizing Enzymes This compound->Serine Enzymes Competitive Inhibition Normal Product Normal Metabolic Product Serine Enzymes->Normal Product Blocked Disrupted Metabolism Disrupted Metabolism Serine Enzymes->Disrupted Metabolism caption Figure 2: Potential mechanism of this compound toxicity.

Caption: Figure 2: Potential mechanism of this compound toxicity.

Experimental Protocols

The assessment of cytotoxicity and acute toxicity is crucial for understanding the safety profiles of chemical compounds. Standardized protocols are employed to ensure the reliability and reproducibility of results.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is generally correlated with the number of viable cells.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or serine) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate at room temperature to allow for the enzymatic reaction to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Cytotoxicity is calculated as a percentage relative to a maximum LDH release control (cells lysed with a detergent).

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with this compound/Serine (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 24-72h) Compound_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Add Solubilizer Incubate_Formazan->Solubilize Measure_Absorbance_MTT Measure Absorbance (570 nm) Solubilize->Measure_Absorbance_MTT Data_Analysis Calculate IC50 / % Cytotoxicity Measure_Absorbance_MTT->Data_Analysis Add_Reagent Add LDH Reagent Collect_Supernatant->Add_Reagent Incubate_LDH Incubate Add_Reagent->Incubate_LDH Measure_Absorbance_LDH Measure Absorbance (490 nm) Incubate_LDH->Measure_Absorbance_LDH Measure_Absorbance_LDH->Data_Analysis caption Figure 3: Workflow for in vitro cytotoxicity assays.

Caption: Figure 3: Workflow for in vitro cytotoxicity assays.

In Vivo Acute Oral Toxicity Testing

OECD Test Guideline 423: Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[8][9][10][11]

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step, which may involve dosing another group at a lower or higher dose level.

  • Procedure:

    • Healthy, young adult rats of a single sex (usually females) are used.

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single oral dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels. It provides an estimate of the LD50 range rather than a precise point value.[8][9][10][11]

Conclusion

Based on the available data, L-serine demonstrates a low order of acute toxicity. In contrast, this compound is classified as an irritant and shows potential for biological interference, as evidenced by its inhibitory effect on at least one enzyme. The lack of comprehensive, direct comparative toxicity studies highlights a significant knowledge gap. Researchers and drug development professionals should exercise caution when working with this compound, particularly concerning its potential for irritation and metabolic disruption. Further studies are warranted to fully elucidate the toxicological profile of this compound and to enable a more direct and quantitative comparison with serine.

References

A Comparative Guide to Validating the Purity of Synthesized Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized isoserine, a non-proteinogenic amino acid with significant interest in pharmaceutical development. We will delve into the experimental protocols, compare the performance of various methods with supporting data, and discuss the common impurities encountered during its synthesis.

This compound, an isomer of the proteinogenic amino acid serine, is a valuable chiral building block in the synthesis of various bioactive molecules. Its synthesis, often starting from L-asparagine, involves multiple steps that can introduce a range of impurities. Therefore, robust analytical methods are essential to accurately determine its purity and ensure the quality and safety of downstream applications.

Comparison of Analytical Techniques for this compound Purity Validation

The choice of an analytical technique for purity validation depends on several factors, including the expected impurities, the required sensitivity, and the need for chiral separation. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical TechniquePrincipleCommon Application for this compoundAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile phase and a stationary phase.Quantification of this compound, separation of stereoisomers (chiral HPLC), and detection of non-volatile impurities.High resolution, high precision, suitable for non-volatile and thermally labile compounds.May require derivatization for detection, chiral columns can be expensive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Detection and identification of volatile and semi-volatile impurities, such as residual solvents and by-products of synthesis.High sensitivity, excellent for identifying unknown volatile impurities.Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei.Absolute purity determination without the need for a specific reference standard for each impurity.Non-destructive, provides structural information for impurity identification, can quantify "NMR silent" impurities like water.[1][2]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

This method is essential for separating and quantifying the D- and L-enantiomers of this compound.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as a crown ether-based or polysaccharide-based column, is typically used for the enantiomeric separation of amino acids.[3]

  • Mobile Phase: The mobile phase composition depends on the chosen chiral column. A common mobile phase for crown-ether columns is a mixture of perchloric acid solution and methanol.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for underivatized amino acids. Refractive index (RI) detection can also be used. For higher sensitivity, pre-column derivatization with a UV-absorbing or fluorescent tag can be employed.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying residual solvents and volatile by-products from the synthesis.

Sample Preparation (Derivatization is required for this compound):

  • Accurately weigh the this compound sample.

  • Perform a two-step derivatization:

    • Esterification: React the carboxylic acid group with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

    • Acylation: React the amino and hydroxyl groups with an acylating agent (e.g., trifluoroacetic anhydride).

  • Dissolve the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR allows for the determination of the absolute purity of this compound without the need for an identical reference standard.[1][5]

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., D₂O with a known amount of a reference compound like DSS for chemical shift referencing).

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Integrate the well-resolved signals of this compound and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Common Impurities in Synthesized this compound

The synthesis of this compound from L-asparagine typically proceeds via the formation of L-β-malamidic acid followed by a Hofmann rearrangement.[6] Potential impurities can arise from various stages of this process:

  • Starting Materials: Unreacted L-asparagine and L-β-malamidic acid.

  • By-products of the Hofmann Rearrangement: The Hofmann rearrangement of amides can sometimes lead to the formation of side products. While the primary product is the amine with one less carbon, other reactions can occur.

  • Stereoisomers: Racemization can occur during the synthesis, leading to the presence of the D-enantiomer of this compound.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, acetic acid).

  • Degradation Products: this compound may degrade under certain conditions, although specific degradation pathways are not well-documented in readily available literature.

Quantitative Performance Comparison

ParameterHPLC (Chiral)GC-MSqNMR
Limit of Detection (LOD) Low µg/mL to ng/mL range, depending on the detector and derivatization.[6]pg to ng range for volatile impurities.High µg/mL to mg/mL range.[1]
Limit of Quantification (LOQ) Low µg/mL to ng/mL range.[6]pg to ng range.High µg/mL to mg/mL range.[1]
Linearity (R²) Typically > 0.999Typically > 0.99Typically > 0.999
Precision (RSD%) < 2%< 15% (can be higher due to derivatization)< 1%
Accuracy (% Recovery) 98-102%85-115%99-101%

Visualizing the Workflow

A logical workflow is essential for a comprehensive purity validation of synthesized this compound.

G Workflow for this compound Purity Validation cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Purity Assessment cluster_outcome Outcome Synthesized_this compound Synthesized this compound HPLC Chiral HPLC (Enantiomeric Purity, Non-volatile Impurities) Synthesized_this compound->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Synthesized_this compound->GCMS qNMR qNMR (Absolute Purity, Structural Confirmation) Synthesized_this compound->qNMR Purity_Check Purity Meets Specification? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Pass Pass Purity_Check->Pass Yes Fail Fail - Further Purification Purity_Check->Fail No

A logical workflow for the comprehensive purity validation of synthesized this compound.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. Chiral HPLC is indispensable for determining enantiomeric purity, a critical parameter for a chiral molecule intended for pharmaceutical applications. GC-MS provides high sensitivity for the detection of volatile and semi-volatile impurities that may be present from the synthesis. qNMR offers a powerful, non-destructive method for determining absolute purity and confirming the structure of the synthesized compound.

For a comprehensive and robust purity assessment, a combination of these techniques is recommended. By carefully selecting the appropriate analytical methods and validating them according to established guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthesized this compound, paving the way for its successful application in further research and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Isoserine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoserine, a non-proteinogenic amino acid, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following safety measures are critical:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

  • Hazard Awareness: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Spill Management: In the event of a spill, immediately contain the material. All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[3]

Safety MeasureGuideline
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat.[1]
Handling Environment Use a well-ventilated area or a chemical fume hood.[1]
Spill Response Contain the spill, clean the affected area, and treat all cleanup materials as hazardous waste.[3]
Incompatible Materials Avoid contact with strong oxidizing agents. Always consult the SDS for a full list of incompatibilities.

Step-by-Step Disposal Protocol for this compound

The standard and required method for disposing of this compound and any associated contaminated materials is through a licensed hazardous waste management company. This ensures that the waste is handled, transported, and disposed of in accordance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Accumulation:

  • Store the this compound waste container in a designated, secure, and well-ventilated area.
  • Keep the container tightly closed except when adding waste.

3. Arrange for Pickup and Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
  • Provide them with an accurate description of the waste, including the name of the chemical and the approximate quantity.

4. Documentation:

  • Maintain a record of the waste generated, including the date and amount.
  • Retain all paperwork provided by the waste disposal company for your records.

While some general laboratory guidelines suggest that small quantities of certain water-soluble, biodegradable chemicals may be disposed of down the drain after neutralization, this should not be done with this compound without explicit approval from your EHS department.[4] Given its irritant properties, direct disposal to the sanitary sewer is not recommended. The most environmentally responsible and compliant method for disposing of unwanted pharmaceuticals and laboratory chemicals is high-temperature incineration by a specialized facility.[5]

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Isoserine_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Consult this compound SDS B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Segregate this compound Waste in a Labeled, Compatible Container C->D E Store in a Designated, Secure, and Ventilated Area D->E F Keep Container Tightly Closed E->F G Contact Institutional EHS or Licensed Waste Vendor F->G H Schedule Waste Pickup G->H I Properly Document Waste Manifest H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the use of Isoserine, outlining operational procedures and disposal plans to ensure a secure laboratory environment. By adhering to these guidelines, you can minimize risks and maintain the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following table summarizes the recommended equipment.

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles or chemical safety goggles.To prevent eye irritation from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[1]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (e.g., N95) when ventilation is inadequate or dust is generated.To prevent respiratory tract irritation.[1]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.[1]
Engineering Controls and Work Practices

Proper laboratory setup and practices are crucial for minimizing exposure to this compound.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[1]

  • Handling: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and compliance.

Storage

Upon receipt, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials, though specific incompatibilities are not well-documented.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

For small spills:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.

For large spills:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Emergency Response: Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this compound down the drain or in the regular trash.[1]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Isoserine_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation Weighing Weigh this compound Ventilation->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate Waste Segregate Waste Decontaminate->Waste Waste_Collection Collect Hazardous Waste Waste->Waste_Collection Disposal_Vendor Dispose via Approved Vendor Waste_Collection->Disposal_Vendor

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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